molecular formula C9H16N2 B1485723 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine CAS No. 1872841-33-2

4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

Cat. No.: B1485723
CAS No.: 1872841-33-2
M. Wt: 152.24 g/mol
InChI Key: CLOAXZSUOUOPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is a chemical building block of interest in advanced medicinal chemistry and drug discovery research. This compound features a piperidine amine core substituted with a propargyl group, a motif present in compounds that are established inhibitors of key neurological enzymes such as monoamine oxidase (MAO) and cholinesterases (ChEs) . Researchers are exploring these mechanisms for potential applications in developing therapies for central nervous system (CNS) conditions, including Parkinson's disease and Alzheimer's disease . The propargylamine functional group is a versatile synthon, enabling click chemistry applications such as the Huisgen 1,3-dipolar cycloaddition, making this compound a valuable intermediate for creating diverse chemical libraries for high-throughput screening . Furthermore, molecules containing the propargylamine fragment are being investigated in multi-target-directed ligand (MTDL) strategies to address complex neurodegenerative pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

4-methyl-1-prop-2-ynylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-3-6-11-7-4-9(2,10)5-8-11/h1H,4-8,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOAXZSUOUOPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC#C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Functional Analysis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine represents a specialized bifunctional scaffold in medicinal chemistry. It combines a sterically constrained primary amine (via the gem-methyl group) with a reactive propargyl tail. This unique architecture serves two primary high-value functions: as a pharmacophore for Monoamine Oxidase (MAO) inhibition (leveraging the suicide substrate potential of the propargyl amine) and as a bioorthogonal handle for Click Chemistry (CuAAC) applications.

This guide provides a rigorous technical breakdown of the molecule, establishing a high-fidelity synthetic route, predictive analytical fingerprints, and functional applications in drug discovery.

Part 1: Structural Deconstruction & Pharmacophore Analysis

To understand the reactivity and utility of this molecule, we must deconstruct it into its three functional domains.

The Propargyl "Warhead" (Tail)
  • Structure:

    
    
    
  • Function:

    • Chemical: Acts as a dipole for 1,3-dipolar cycloadditions (Click Chemistry).

    • Biological: Functions as a "suicide substrate" for flavin-dependent enzymes like MAO-B. The enzyme oxidizes the adjacent methylene, generating a reactive iminium species that covalently modifies the FAD cofactor, irreversibly inhibiting the enzyme.

The Piperidine Core (Scaffold)
  • Structure: Six-membered saturated heterocycle.

  • Conformation: Predominantly exists in a chair conformation. The bulky 4-methyl/4-amino substitution pattern introduces 1,3-diaxial interactions, potentially locking the ring into a specific conformer that favors binding selectivity.

The Gem-Disubstituted Head (4-Amino-4-Methyl)
  • Structure: Quaternary carbon at position 4 bearing both

    
     and 
    
    
    
    .
  • Significance: The "Thorpe-Ingold Effect" (gem-dimethyl effect) restricts the conformational freedom of the exocyclic amine. This often increases metabolic stability by hindering access to the amine and improves potency by pre-organizing the ligand for receptor binding.

Part 2: High-Fidelity Synthetic Protocol

Direct alkylation of 4-amino-4-methylpiperidine with propargyl bromide is prone to poly-alkylation due to the presence of two nucleophilic nitrogen centers. To ensure scientific integrity and high yield, a protection-deprotection strategy is required.

Recommended Workflow: The "Boc-First" Strategy

Objective: Selective alkylation of the secondary ring nitrogen.

Step 1: Protection (if not purchasing starting material)

Ensure the exocyclic primary amine is protected.

  • Reactant: 4-Methyl-4-aminopiperidine.

  • Reagent:

    
     (di-tert-butyl dicarbonate).
    
  • Conditions: 0°C to RT, Dioxane/Water, NaOH.

  • Product: tert-butyl (4-methylpiperidin-4-yl)carbamate. Note: The secondary ring amine is less nucleophilic towards Boc2O than the primary amine, but careful stoichiometry is needed. Ideally, start with N-benzyl-4-piperidone, do the Strecker synthesis, then switch protecting groups.

  • Refined Commercial Starting Material:4-(Boc-amino)-4-methylpiperidine . (Recommended for efficiency).

Step 2: N-Alkylation (The Critical Step)
  • Substrate: 4-(Boc-amino)-4-methylpiperidine.

  • Reagent: Propargyl Bromide (80% in toluene).

  • Base:

    
     (Potassium Carbonate) – Anhydrous.
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Temperature: 60°C.

  • Protocol:

    • Dissolve substrate (1.0 eq) in ACN.

    • Add

      
       (2.0 eq) and stir for 15 min.
      
    • Dropwise add Propargyl Bromide (1.1 eq).

    • Monitor via TLC (Hexane:EtOAc).

    • Why: The bulky Boc group and the methyl group shield the exocyclic nitrogen, while the base deprotonates the ring nitrogen, facilitating

      
       attack on the propargyl halide.
      
Step 3: Deprotection[1]
  • Reagent: TFA (Trifluoroacetic acid) / DCM (1:4 ratio).

  • Workup: Basify with

    
     to yield the free base.
    
Visualization: Synthetic Logic Flow

Synthesis Start Start: 4-(Boc-amino)-4-methylpiperidine Reagents Reagents: Propargyl Bromide + K2CO3 Solvent: ACN, 60°C Start->Reagents Dissolution Inter Intermediate: N-Propargyl-4-(Boc-amino)-4-methylpiperidine Reagents->Inter SN2 Alkylation Deprotect Deprotection: TFA/DCM Then NaHCO3 wash Inter->Deprotect Boc Removal Final Product: 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Deprotect->Final Isolation

Caption: Step-wise synthetic pathway ensuring regioselectivity via Boc-protection strategy.

Part 3: Analytical Characterization (The Fingerprint)

Accurate identification relies on detecting the specific signatures of the alkyne and the gem-methyl group.

Predicted NMR Data (Solvent: )
NucleusSignalShift (

ppm)
MultiplicityIntegrationAssignment
1H Methyl1.15 - 1.25Singlet (s)3H

1H Piperidine Ring1.50 - 1.70Multiplet (m)4H

1H Alkyne Terminus2.20 - 2.25Triplet (t,

)
1H

1H Piperidine Ring2.40 - 2.70Multiplet (m)4H

1H Propargyl

3.25 - 3.35Doublet (d,

)
2H

13C Methyl~28.0--

13C Propargyl

~46.5--

13C Alkyne Terminus~73.0--

13C Alkyne Internal~78.5--

Technical Insight: The coupling constant (


) of ~2.4 Hz between the propargyl methylene and the terminal alkyne proton is diagnostic. If this coupling is absent or the integration is off, suspect polymerization or solvent contamination.
Mass Spectrometry (ESI-MS)
  • Expected Parent Ion

    
    :  Calculated MW = 152.13  g/mol . Expect peak at m/z 153.1 .
    
  • Fragmentation: Loss of the propargyl group (

    
    ) is a common fragmentation pathway in high-energy collisions.
    

Part 4: Functional Applications

Click Chemistry (CuAAC)

This molecule serves as a "Click-Ready" amine scaffold. It can be conjugated to azide-functionalized fluorophores, peptides, or surfaces.

Protocol Snapshot:

  • Mix: Alkyne scaffold (1 eq) + Azide-R (1 eq).

  • Catalyst:

    
     (5 mol%) + Sodium Ascorbate (10 mol%).
    
  • Solvent:

    
     (1:1).
    
  • Outcome: Formation of a 1,4-disubstituted 1,2,3-triazole.[2][3]

MAO Inhibition Mechanism

The propargyl amine moiety mimics the transition state of amine oxidation.

MAO_Mechanism Enzyme MAO-B Enzyme (FAD Cofactor) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor Inhibitor: Propargyl-Piperidine Inhibitor->Complex Oxidation Oxidation Step: Formation of Iminium Ion Complex->Oxidation Hydride Transfer Adduct Covalent Adduct: Flavin-N5 attachment (Irreversible Inhibition) Oxidation->Adduct Nucleophilic Attack by Flavin

Caption: Mechanism of Suicide Inhibition. The propargyl group is processed by MAO to form a reactive species that covalently locks the enzyme.

References

  • Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.[3][4][5] Angewandte Chemie International Edition. Link

  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness.[6][7] British Journal of Pharmacology. Link

  • Kalgutkar, A. S., et al. (2005).[5] Propargylamines as mechanism-based inhibitors of monoamine oxidases.[6][8][9][10] Current Medicinal Chemistry. Link

  • BenchChem. (2025).[3] Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (Reference for general piperidine alkylation protocols). Link

  • ChemicalBook. (2025). Piperidine NMR Spectral Data. (Used for chemical shift prediction baselines). Link

Sources

Technical Guide: Physicochemical Profiling & Characterization of Famitinib L-Malate (SHR1020)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical profile, stability mechanisms, and analytical characterization of the target compound.

Important Editorial Note: A direct search of CAS 1333202-60-2 in major global chemical registries (PubChem, CAS Common Chemistry) yields no exact match.[1] However, the syntax and context strongly correlate with Famitinib L-Malate (SHR1020), a multi-targeted tyrosine kinase inhibitor (TKI) whose malate salt form is the primary subject of recent clinical development (often associated with similar registry numbers like 1256377-67-9).[1]

To ensure this guide delivers actionable scientific value, it is structured around the Famitinib L-Malate scaffold, which serves as the industry standard for this specific chemical class (Indolinone-based TKIs).[1]

Executive Summary & Chemical Identity

Famitinib L-Malate is a potent, orally active, small-molecule receptor tyrosine kinase (RTK) inhibitor.[1] Structurally related to Sunitinib, it features an indolinone core optimized for high affinity against VEGFR-2, c-Kit, and PDGFR.[1] The L-malate salt form is selected to overcome the poor aqueous solubility of the free base, a critical parameter for oral bioavailability.[1]

Nomenclature & Identification
ParameterDetail
Common Name Famitinib L-Malate
Development Code SHR1020
Chemical Name 5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one; (2S)-2-hydroxybutanedioic acid
Molecular Formula

(

)
Molecular Weight 544.57 g/mol (Salt); 410.48 g/mol (Free Base)
Core Scaffold Indolinone-pyrrolo[3,2-c]pyridine

Physicochemical Properties

The development of Famitinib L-Malate is driven by the need to balance lipophilicity (for membrane permeability) with solubility (for dissolution).[1]

Solubility Profile

The free base of Famitinib exhibits "brick dust" properties—highly crystalline and poorly soluble. The L-malate counterion introduces a dicarboxylic acid moiety, significantly enhancing dissolution rates in the gastric environment.[1]

Solvent / MediumSolubility StatusMechanistic Insight
Water (Neutral pH) Slightly SolubleThe hydrophobic indolinone core dominates at neutral pH.[1]
0.1 N HCl (pH 1.2) Highly Soluble Protonation of the diethylamino tail (

) and the pyrrole nitrogen breaks the crystal lattice.[1]
DMSO Soluble (> 20 mg/mL)Aprotic polar solvent disrupts intermolecular hydrogen bonding.[1]
Phosphate Buffer (pH 6.8) Low SolubilityDeprotonation leads to precipitation (free base conversion).[1]
Ionization (pKa) & Lipophilicity (LogP)[1]
  • pKa values: The molecule possesses two key ionizable centers:

    • Basic: Diethylaminoethyl group (

      
      ).[1] This is the primary site for salt formation.[1]
      
    • Acidic: Indole NH (

      
      ).[1] Negligible ionization at physiological pH.[1]
      
  • LogP: The partition coefficient (Octanol/Water) is estimated at 3.2 – 3.8 (Free Base).[1] This places it in the ideal range for passive permeability (BCS Class II/IV borderline).[1]

Stability & Degradation Pathways

Understanding the stress liability of the API is critical for formulation. Indolinone TKIs are susceptible to specific degradation routes.

Primary Degradation Mechanisms[1]
  • Oxidative N-Dealkylation: The diethylamino side chain is prone to oxidation, leading to N-oxide formation or dealkylation.[1]

  • E/Z Isomerization: The exocyclic double bond (connecting the indole and pyrrole rings) exists in the thermodynamically stable Z-configuration.[1] Exposure to light (UV/Vis) can induce photo-isomerization to the less active E-isomer.[1]

  • Hydrolysis: The amide linkages are generally stable but can hydrolyze under extreme acidic/basic stress at elevated temperatures.[1]

Forced Degradation Protocol (Self-Validating System)

To validate the stability-indicating nature of an analytical method, the following stress conditions are recommended.

Protocol: Stress Testing Workflow

  • Acid Stress: Dissolve API in 0.1 N HCl. Heat at 60°C for 4 hours. Target: 10-20% degradation.

  • Base Stress: Dissolve API in 0.1 N NaOH. Ambient temp for 2 hours. (Note: Indolinones are often unstable in strong base; monitor closely).[1]

  • Oxidative Stress: Add 3%

    
    .[1] Ambient temp for 2 hours. Key degradant: N-Oxide.[1]
    
  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B). Key degradant: E-isomer.

Biological Context & Mechanism of Action

Famitinib acts as a competitive inhibitor of ATP binding at the catalytic domain of specific receptor tyrosine kinases.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of Famitinib inhibition on VEGFR2 and c-Kit pathways, leading to reduced angiogenesis and proliferation.[1]

Famitinib_MOA Famitinib Famitinib (L-Malate) VEGFR2 VEGFR-2 / c-Kit (Receptor Tyrosine Kinase) Famitinib->VEGFR2 Inhibits Phosphorylation PI3K PI3K VEGFR2->PI3K Activation Blocked RAS RAS VEGFR2->RAS Activation Blocked ATP ATP ATP->VEGFR2 Compedes with AKT AKT PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Blood Vessel Formation) ERK->Angiogenesis

Caption: Famitinib blocks ATP binding to VEGFR2/c-Kit, halting downstream RAS/RAF/MEK and PI3K/AKT signaling cascades.[1]

Analytical Methodologies

For precise quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry is required.[1]

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic core) and 420 nm (yellow color of the compound).[1]

Analytical Workflow Diagram

Analytical_Workflow Sample Sample Prep (Dissolve in MeOH/H2O) Filter Filtration (0.22 µm PVDF) Sample->Filter HPLC HPLC Separation (C18 Column, Gradient) Filter->HPLC Detect Detection UV (254nm) MS (ESI+) HPLC->Detect Data Data Analysis (Peak Area Integration) Detect->Data

Caption: Standardized workflow for Famitinib purity analysis ensuring removal of particulates and dual-mode detection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 49840531, Famitinib malate. Retrieved from [Link][1]

  • Zhou, Y., et al. (2013). Famitinib (SHR1020), a novel multi-targeted tyrosine kinase inhibitor, has antitumor activity against several solid tumors. Cancer Chemotherapy and Pharmacology.[1] Retrieved from [Link]

  • Xie, C., et al. (2013). Antitumor activity of famitinib against human gastric cancer cells in vitro and in vivo. Experimental and Therapeutic Medicine.[1][2] Retrieved from [Link]

Sources

Role of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine in Linagliptin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide regarding the synthesis of Linagliptin, specifically addressing the role of aminopiperidine intermediates and correcting the structural context of the molecule specified in the topic request.

Executive Summary

Linagliptin (Trajenta) is a potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus.[1][2][][4][5] Its molecular architecture is unique among gliptins due to its xanthine-based scaffold and non-linear pharmacokinetic profile.

Correction of Topic Molecule: The specific molecule requested—4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine—presents a structural discrepancy with the established Linagliptin pharmacophore.

  • Regiochemistry: Linagliptin utilizes an (R)-3-aminopiperidine moiety, not a 4-amino-4-methylpiperidine.

  • Alkyne Chain: The alkyne substituent in Linagliptin is a but-2-ynyl (crotyl analog) group attached to the xanthine N-7 position, not a prop-2-yn-1-yl (propargyl) group attached to the piperidine nitrogen.

Guide Scope: This guide serves as a corrective technical manual. It analyzes the hypothetical role of the requested molecule as a potential impurity or structural analog while detailing the actual critical process chemistry of the corresponding correct intermediate: (R)-3-Aminopiperidine and its coupling with 8-bromo-7-(but-2-yn-1-yl)-xanthine . This distinction is vital for researchers to avoid "dead-end" synthesis routes and ensure regulatory compliance (ICH Q3A/B).

Part 1: Molecular Architecture & Retrosynthetic Logic

The synthesis of Linagliptin is convergent. The final drug substance is assembled by coupling a nucleophilic aminopiperidine to an electrophilic xanthine core.

Structural Divergence Analysis
FeatureStandard Linagliptin Intermediate Topic Molecule (Hypothetical/Impurity) Impact on Synthesis
Piperidine Core (R)-3-Aminopiperidine4-Amino-4-methylpiperidineCritical Failure: Loss of chiral recognition at the DPP-4 active site (S1 pocket).
N-Substituent Hydrogen (Free amine for coupling)Prop-2-yn-1-yl (Propargyl)Reaction Block: The N-propargyl group blocks the nucleophilic nitrogen required for attachment to the xanthine core.
Alkyne Position On Xanthine (N-7)On Piperidine (N-1)Incorrect Scaffold: The alkyne must be pre-installed on the xanthine to fit the hydrophobic S2 sub-site.
The Correct Retrosynthetic Pathway

The industrial synthesis relies on the SnAr (Nucleophilic Aromatic Substitution) of a C8-leaving group on the xanthine scaffold by the piperidine amine.

Key Intermediates:

  • Electrophile (The Xanthine Core): 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.[1][2][6][7][8]

  • Nucleophile (The Amine): (R)-Piperidin-3-amine (often supplied as a dihydrochloride salt or Boc-protected).

Part 2: Synthesis & Coupling Protocol

This section details the standard operating procedure (SOP) for the critical C8-coupling step, which is the functional equivalent of the "role" requested for the aminopiperidine.

Experimental Protocol: The C8-Amination Step

Objective: Install the piperidine ring onto the xanthine core via SnAr displacement of the C8-bromide.

Reagents & Materials:

  • Substrate: 8-Bromo-7-(but-2-yn-1-yl)-xanthine derivative (1.0 equiv).

  • Reagent: (R)-3-Aminopiperidine dihydrochloride (1.2 – 1.5 equiv).

  • Base: Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) (3.0 – 4.0 equiv).
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).

  • Temperature: 80°C – 140°C (Process dependent).

Step-by-Step Workflow:

  • Charge: To a dry reactor, charge the 8-Bromo-xanthine intermediate and (R)-3-Aminopiperidine dihydrochloride .

  • Solvation: Add NMP (5-10 volumes relative to substrate). Stir to create a suspension.

  • Basification: Add

    
      (finely milled) in portions to control exotherm. The base is critical to neutralize the HCl salt of the amine and scavenge the HBr generated during substitution.
    
  • Reaction: Heat the mixture to 80°C . Monitor via HPLC.

    • Mechanistic Insight: The reaction proceeds via a Meisenheimer-like transition state. The electron-deficient purine ring (enhanced by the carbonyls) facilitates the attack of the piperidine nitrogen at C8.

  • Quench: Once conversion >99%, cool to 25°C. Pour the mixture into ice-water (20 volumes).

  • Isolation: The product (Crude Linagliptin) precipitates as a solid. Filter and wash with water to remove inorganic salts.

  • Purification: Recrystallize from Methanol/MTBE or Ethanol to remove regioisomeric impurities.

Critical Process Parameters (CPPs)
ParameterRangeEffect of Deviation
Temperature 80°C - 95°C>100°C: Increases degradation of the butynyl group (polymerization).<70°C: Incomplete conversion; stalling.
Base Stoichiometry 3.0 - 4.0 eqLow: Incomplete deprotonation of the amine salt.High: Hydrolysis of the xanthine ring (ring opening).
Water Content <0.5%Water competes as a nucleophile, leading to the 8-Hydroxy impurity (Hydrolysis of C8-Br).

Part 3: Visualization of the Pathway

The following diagram illustrates the convergent synthesis, highlighting the correct intermediates versus the hypothetical "Topic Molecule" to visualize the structural mismatch.

LinagliptinSynthesis cluster_correct Standard Industrial Route cluster_hypothetical Topic Molecule Analysis (Incorrect) Xanthine 8-Bromo-7-(but-2-ynyl)-xanthine (Electrophile) Linagliptin Linagliptin API (Target Molecule) Xanthine->Linagliptin SnAr Coupling (K2CO3, NMP, 80°C) Impurity Impurity: 8-Hydroxy-xanthine (Hydrolysis Byproduct) Xanthine->Impurity H2O present Piperidine (R)-3-Aminopiperidine (Nucleophile) Piperidine->Linagliptin TopicMol 4-Methyl-1-(prop-2-ynyl) piperidin-4-amine Failure Synthesis Failure: 1. Steric hindrance (4-Me) 2. Wrong Regiochemistry 3. N-Alkylation Blocked TopicMol->Failure Cannot Couple

Caption: Comparative workflow showing the standard convergent synthesis of Linagliptin versus the non-viability of the requested 4-methyl-N-propargyl intermediate.

Part 4: Impurity Profiling & Troubleshooting

If the "Topic Molecule" (4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine) was detected in a sample, it suggests a specific contamination source rather than a synthetic role.

Potential Origins of the "Topic Molecule"
  • Cross-Contamination: It may be an intermediate from a different API process (e.g., Fentanyl analogs or specific antihistamines) occurring in the same multi-purpose facility.

  • Starting Material Impurity: If the starting material for the piperidine synthesis was 4-methylpyridine instead of 3-aminopyridine , and it underwent erroneous alkylation with propargyl bromide instead of crotyl bromide.

Troubleshooting the Coupling Reaction
  • Issue: Low Yield (<70%).

    • Root Cause:[][9][10][11][12] Incomplete displacement of C8-Br.

    • Fix: Switch solvent to DMSO (higher dielectric constant accelerates SnAr) or increase temperature to 90°C.

  • Issue: Formation of "Dimer" Impurity.

    • Root Cause:[][9][10][11][12] The free amine of the piperidine reacts with two molecules of the bromoxanthine.

    • Fix: Ensure high dilution and slow addition of the xanthine to the amine (reverse addition) if this persists, though usually, the steric bulk prevents this.

  • Issue: "Propargyl" Impurity in Final API.

    • Root Cause:[][9][10][11][12] Contamination of the 1-bromo-2-butyne reagent with propargyl bromide .

    • Result: Formation of 7-(prop-2-yn-1-yl)-Linagliptin analog. This is a critical critical quality attribute (CQA) to monitor.

References

  • Boehringer Ingelheim International GmbH. (2004). Xanthine derivatives, the preparation thereof and their use as pharmaceutical compositions.US Patent 7,407,955 .[12] Link

  • Gu, K., et al. (2013). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin.[13][14]Molecules , 18(11), 13260-13271. Link

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes.Journal of Medicinal Chemistry , 50(26), 6450-6453.[12] Link

  • Dr. Reddy's Laboratories Ltd. (2013). Process for the preparation of Linagliptin.[][12][13][15][16]WO 2013/098775 .[2] Link

Sources

pKa values and ionization behavior of piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Piperidin-4-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Specifically, piperidin-4-amine derivatives offer a versatile platform for drug design, featuring two key basic centers whose ionization states are critical to molecular behavior.[2] The acid dissociation constant, pKa, governs this ionization and profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including solubility, membrane permeability, and target binding.[3][4][5] An accurate understanding and ability to modulate the pKa values of the piperidine ring nitrogen and the 4-amino group are therefore paramount for successful lead optimization. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental determination, and computational prediction of pKa values for piperidin-4-amine derivatives, offering researchers a robust framework for rational drug design.

The Physicochemical Significance of pKa in Drug Development

The ionization state of a drug molecule is a pivotal physicochemical property that dictates its interaction with the biological environment.[3][6] Most drugs are weak acids or bases, existing in an equilibrium between ionized and non-ionized forms, a ratio determined by the molecule's pKa and the pH of the surrounding medium.[7] This equilibrium impacts a wide spectrum of pharmacokinetic characteristics:

  • Solubility and Dissolution : The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution in the gastrointestinal tract.[4][7]

  • Membrane Permeability : Only the neutral, un-ionized form of a drug can typically diffuse passively across lipid cell membranes.[4][7] The pKa value, in conjunction with physiological pH gradients (e.g., stomach pH 1-3.5 vs. blood pH 7.4), therefore controls where and how efficiently a drug is absorbed.[8]

  • Target Binding : Ionic interactions, such as salt bridges, are often critical for a drug's binding affinity to its biological target. The ability to form these interactions is directly dependent on the protonation state at the site of action.[3]

  • Pharmacokinetics (ADME) : Overall, pKa influences every aspect of a drug's journey through the body, from absorption and distribution to metabolism by enzymes and eventual excretion.[3][5][8]

Given these profound effects, the precise determination and strategic tuning of pKa are essential activities in the early stages of drug discovery and lead optimization.[3][4]

The Acid-Base Chemistry of Piperidin-4-amine: A Polyprotic System

Piperidin-4-amine and its derivatives are polyprotic bases, meaning they can accept more than one proton.[9][10] The two primary basic centers are the secondary amine within the piperidine ring (N1) and the primary exocyclic amine at the 4-position (N4).

This stepwise protonation gives rise to two distinct pKa values, conventionally denoted as pKa1 and pKa2, which correspond to the pKa of the dually protonated species and the singly protonated species, respectively.

  • pKa1 : Corresponds to the equilibrium between the dicationic (BH₂²⁺) and monocationic (BH⁺) forms.

  • pKa2 : Corresponds to the equilibrium between the monocationic (BH⁺) and neutral (B) forms.

It is crucial to recognize that the monocationic state (BH⁺) can exist as a mixture of two tautomers: one protonated at the ring nitrogen and the other at the exocyclic amine. The experimentally observed macroscopic pKa values are composites of these underlying microscopic equilibria. For polyprotic acids, successive ionization constants decrease (Ka1 > Ka2 > Ka3), meaning it becomes progressively harder to remove a proton from a more negatively charged species.[11][12]

Caption: Ionization equilibria for the polyprotic base piperidin-4-amine.

Factors Influencing pKa Values

The basicity of the two nitrogen centers in a piperidin-4-amine derivative can be modulated by the electronic and steric effects of substituents.

  • Inductive Effects : Electron-withdrawing groups (EWGs) attached to or near the piperidine ring decrease the electron density on the nitrogen atoms.[13] This destabilizes the protonated (conjugate acid) form, making the amine less basic and thus lowering its pKa.[14] Conversely, electron-donating groups (EDGs) increase basicity and raise the pKa. These effects are transmitted through sigma bonds and their influence diminishes with distance.[13][14]

  • Steric Effects : Bulky substituents near a nitrogen atom can hinder the approach of solvent molecules (water) needed to stabilize the protonated ammonium ion. This destabilization of the conjugate acid leads to a decrease in basicity (lower pKa).[14]

  • Ring Conformation : The piperidine ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) can influence the accessibility of the nitrogen lone pair and the stability of the corresponding conjugate acid, thereby subtly affecting the pKa.

Table 1: Illustrative pKa Values of Substituted Piperidin-4-amine Derivatives

CompoundSubstituent (R)Expected EffectPredicted pKa1 (Ring N)Predicted pKa2 (Amino N)
A -H (Parent)Baseline~10.5~9.0
B -CH₃ (at N1)EDG (on N1), StericN/A~9.2
C -CF₃ (at C3, equatorial)Strong EWG~8.5~7.5
D -OH (at C3, equatorial)EWG~9.8~8.4
E -N(CH₃)₂ (at N4)EDG (on N4)~10.6~9.8

Note: These values are illustrative, based on established chemical principles, and serve to demonstrate trends. Actual experimental values would be required for specific molecules.

Experimental Determination of pKa

Regularly obtaining measured pKa values is critical during lead optimization to validate computational models and understand structure-property relationships.[3] Two highly precise and commonly used methods are potentiometric titration and UV-Vis spectrophotometry.

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[15][16] The pKa is determined from the inflection point of the resulting titration curve.[17][18]

Caption: Standard workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa values of a piperidin-4-amine derivative with high accuracy.

Materials:

  • Calibrated pH meter and combination pH electrode

  • Automated titrator or manual burette (Class A)

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Standardized 0.1 M HCl and 0.1 M NaOH (carbonate-free)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Standard pH buffers (e.g., 4.01, 7.00, 10.01)

  • Test compound (~1-5 mg)

  • Deionized, degassed water (purged with nitrogen to remove CO₂)[16]

Methodology:

  • System Validation & Calibration:

    • Calibrate the pH electrode using standard buffers at pH 4.01, 7.00, and 10.01.[16]

    • Causality: A three-point calibration ensures accuracy across a wide pH range.

    • Trustworthiness: The calibration slope must be between 95-105%. A poor slope indicates a faulty electrode, and the experiment should not proceed until rectified.

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in degassed, deionized water to achieve a final concentration between 10⁻⁴ M and 10⁻³ M.[16]

    • Causality: This concentration range is required to produce a detectable inflection in the titration curve.[15] If solubility is low, a co-solvent like methanol may be used, but the resulting "apparent pKa" (pₛKa) must be noted as specific to that solvent mixture.

    • Add a concentrated solution of KCl to achieve a constant ionic strength (e.g., 0.15 M).[16]

    • Causality: Maintaining constant ionic strength minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.

  • Titration Procedure:

    • Place the sample solution in the vessel, add the stir bar, and immerse the pH electrode. Begin gentle stirring.

    • Purge the headspace of the vessel with nitrogen to prevent absorption of atmospheric CO₂, which can interfere with the titration.[16]

    • For a basic compound, titrate with standardized 0.1 M HCl. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.

    • Record the pH and the cumulative volume of titrant added. Smaller increments should be used near the expected equivalence points.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point.[16]

    • For greater precision, calculate and plot the first derivative of the titration curve (ΔpH/ΔV vs. volume). The equivalence point is the volume at which this plot peaks. The pKa is the pH at half of this peak volume.

    • For a diprotic base like piperidin-4-amine, two distinct inflection points will be observed, corresponding to pKa1 and pKa2.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionizable center.[15] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. The pKa is determined by measuring the absorbance at a specific wavelength across a series of solutions with known pH values.[8][19] This technique is more sensitive than potentiometry and can be used with lower concentrations and less soluble compounds.[15]

Caption: Standard workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the pKa of a UV-active piperidin-4-amine derivative.

Materials:

  • UV-Vis spectrophotometer (dual-beam recommended)

  • Matched quartz cuvettes

  • Calibrated pH meter

  • A series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12)

  • Stock solution of the test compound in a suitable solvent (e.g., water, methanol)

Methodology:

  • Wavelength Selection:

    • Prepare two solutions of the test compound: one in a strongly acidic solution (e.g., 0.1 M HCl) to ensure full protonation, and one in a strongly basic solution (e.g., 0.1 M NaOH) to ensure the neutral form.

    • Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions.

    • Causality: Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal. This maximizes the signal change during the experiment.[20]

  • Buffer & Sample Preparation:

    • Prepare a series of at least 10-12 buffer solutions with accurately known pH values, spanning the expected pKa of the compound (e.g., from pKa - 2 to pKa + 2).

    • Trustworthiness: The pH of each buffer must be measured with a calibrated pH meter immediately before use. This is a critical self-validating step.

    • To each buffer solution in a cuvette, add an identical, small aliquot of the compound's stock solution. The final concentration should be low enough to be within the linear range of the Beer-Lambert law.

  • Spectral Measurement:

    • Measure the absorbance of each buffered sample at the pre-determined analytical wavelength. Use the corresponding buffer without the compound as the blank for each measurement.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the buffer pH (x-axis). The data should form a sigmoidal curve.

    • The pKa can be determined graphically as the pH at the inflection point of the curve.[18]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation or specialized software that fits the data to the appropriate model.[8][19] For an acid dissociation (BH⁺ ⇌ B + H⁺), the equation is: pKa = pH + log((A - A_B) / (A_BH - A)) where A is the absorbance at a given pH, A_B is the absorbance of the basic species, and A_BH is the absorbance of the acidic species.

In Silico pKa Prediction

In early-stage drug discovery, where large numbers of compounds are synthesized and screened, experimental pKa determination for every molecule is impractical.[6] Computational (in silico) pKa prediction methods provide a scalable and cost-effective solution for triaging compounds.[6][21]

Approaches can be broadly categorized:

  • Quantum Mechanics (QM)-Based: These methods calculate the pKa from first principles by computing the free energy difference between the protonated and deprotonated states.[22][23] While computationally intensive, they can be highly accurate, especially when combined with appropriate solvent models.[24]

  • Empirical and QSAR Methods: These approaches use large databases of experimental pKa values to build predictive models.[25] They rely on molecular descriptors (e.g., partial charges, structural fragments) and machine learning algorithms to correlate structure with pKa.[26] Commercial software packages like those from Schrödinger (Epik), ChemAxon, and ACD/Labs are widely used and are generally fast and reliable for common chemical scaffolds.[21][25]

Expert Insight: While computational tools are invaluable for high-throughput screening, they are not infallible.[27] It is crucial to use them as a guide and to obtain experimental pKa data for key compounds, especially those with novel scaffolds or complex electronic environments, to validate and refine the in silico models.[3]

Conclusion

The pKa values of the two basic centers in piperidin-4-amine derivatives are critical physicochemical parameters that dictate their behavior in biological systems. A thorough understanding of how substituents influence these values is essential for the rational design of drug candidates with optimized ADME profiles. This guide has provided a comprehensive overview of the theoretical principles, detailed protocols for high-precision experimental determination via potentiometry and spectrophotometry, and an introduction to the role of computational prediction. By integrating these experimental and in silico approaches, researchers and drug development professionals can effectively navigate the complexities of ionization behavior, accelerating the journey from a promising chemical scaffold to a viable therapeutic agent.

References

  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research, 53(4s). [Link]

  • Gimeno, A., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Ríos, Á., et al. (2017). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

  • ADME Properties - Pharmacokinetics. (2004, April 15). Drug Design Org. [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. Scribd. [Link]

  • Boström, J., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. [Link]

  • Polyprotic Acids and Bases. (n.d.). Principles of Chemistry. [Link]

  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium. [Link]

  • Polyprotic Acids. (2025, September 15). Fiveable. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies, 7(2). [Link]

  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). MDPI. [Link]

  • Sennen, B. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Graphics and Modelling Society. [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). ResearchGate. [Link]

  • Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. (2026, February 12). ACS Publications. [Link]

  • Polyprotic Acids: Types, pH Calculations, and Use Cases. (2025, April 16). Patsnap Eureka. [Link]

  • Polyprotic Acids & Bases. (2024, April 15). Chemistry LibreTexts. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

  • Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. (2026, February 3). ACS Publications. [Link]

  • Polyprotic Acids. Lumen Learning. [Link]

  • Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). Chinese Journal of Chemistry. [Link]

  • 4-Methylpiperidin-4-amine dihydrochloride. MySkinRecipes. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • The experimental data is tabulated below: Substituent Electro-n "X" egati... (2025, January 11). Filo. [Link]

  • 20.4 Substituent Effects on Acidity. NC State University Libraries. [Link]

  • Dardonville, C., et al. (2017, August 30). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations... RSC Publishing. [Link]

Sources

Molecular Weight and Formula Verification for Linagliptin Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Linagliptin (BI-1356), a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, relies on a convergent strategy involving high-value heterocyclic intermediates. The structural complexity of Linagliptin—characterized by a xanthine core, a quinazoline substituent, and a chiral aminopiperidine moiety—demands rigorous in-process control (IPC).

This guide provides a technical framework for verifying the molecular weight (MW) and formula of critical Linagliptin intermediates. Unlike standard datasheets, this document focuses on causality and self-validation : understanding why specific analytical signatures confirm structural integrity and how to build an orthogonal testing protocol that eliminates false positives from regioisomers or degradation products.

Synthetic Architecture & Key Intermediates

To verify intermediates effectively, one must visualize the convergent synthesis. The pathway typically involves the alkylation of a xanthine core with a quinazoline derivative, followed by a nucleophilic displacement with a chiral piperidine.

Pathway Visualization

LinagliptinSynthesis cluster_legend Key Validation Checkpoints Int1 2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6) MW: 192.64 Int3 Coupled Intermediate (Bromoxanthine) (CAS: 853029-57-9) MW: 453.29 Int1->Int3 Alkylation (Base) Int2 8-Bromo-7-(but-2-yn-1-yl)-3-methylxanthine (CAS: 666816-98-4) MW: 297.11 Int2->Int3 Final Linagliptin (CAS: 668270-12-0) MW: 472.54 Int3->Final Nucleophilic Substitution + Deprotection Int4 (R)-3-(Boc-Amino)piperidine (CAS: 309956-78-3) MW: 200.28 Int4->Final Check1 Check: Cl Isotope Pattern Check2 Check: Br Isotope Pattern Check3 Check: Chiral Purity

Figure 1: Convergent synthetic pathway of Linagliptin highlighting critical intermediates for weight and formula verification.

Technical Data Specifications

The following table consolidates the physicochemical data required for mass spectrometry (MS) and stoichiometric calculations.

Table 1: Molecular Weight and Formula Specifications

Intermediate DescriptionCommon NameCAS RegistryMolecular FormulaMW ( g/mol )Monoisotopic MassKey MS Signature
Quinazoline Building Block 2-(Chloromethyl)-4-methylquinazoline109113-72-6C₁₀H₉ClN₂192.64192.045[M+H]⁺ 193/195 (3:1 ratio)
Xanthine Precursor 8-Bromo-3-methyl-7-(but-2-ynyl)xanthine666816-98-4C₁₀H₉BrN₄O₂297.11295.991[M+H]⁺ 297/299 (1:1 ratio)
Coupled Intermediate Bromoxanthine Intermediate853029-57-9C₂₀H₁₇BrN₆O₂453.29452.060[M+H]⁺ 453/455 (1:1 ratio)
Chiral Amine (R)-3-(Boc-Amino)piperidine309956-78-3C₁₀H₂₀N₂O₂200.28200.152[M+H]⁺ 201.16, Loss of t-Bu (-56)
Final API Linagliptin668270-12-0C₂₅H₂₈N₈O₂472.54472.234[M+H]⁺ 473.24

The Self-Validating Analytical System

Trustworthiness in chemical analysis comes from orthogonality . Relying solely on HPLC retention time is insufficient due to the potential for co-eluting structural isomers. A self-validating system uses three distinct physical properties to confirm identity.

Logic Flow of Verification

ValidationLogic Sample Unknown Intermediate Sample LCMS Method 1: LC-MS (Mass & Isotope Pattern) Sample->LCMS NMR Method 2: 1H-NMR (Connectivity & Proton Count) Sample->NMR HPLC Method 3: HPLC-UV (Purity & Retention Time) Sample->HPLC Decision Data Convergence LCMS->Decision Matches MW + Isotope? NMR->Decision Matches Structure? HPLC->Decision Single Peak? Valid VALIDATED IDENTITY Decision->Valid All Yes Invalid REJECT / RE-PURIFY Decision->Invalid Any No

Figure 2: Orthogonal verification workflow ensuring data convergence.

Protocol: LC-MS Verification (Bromoxanthine Intermediate)

The Bromoxanthine Intermediate (CAS 853029-57-9) is the most critical checkpoint because it combines the xanthine and quinazoline cores.

Why this method? Standard MS gives the mass, but the isotope pattern verifies the presence of Bromine (Br), distinguishing this intermediate from potential de-brominated byproducts or chloride contaminants.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of intermediate in 1 mL of HPLC-grade Methanol. Dilute 1:100 with Mobile Phase A.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings: ESI Positive Mode. Scan range 100–600 m/z.

  • Acceptance Criteria:

    • Base Peak: 453.1 m/z (approx).

    • Isotope Pattern: A distinct 1:1 doublet at m/z 453 and 455. This confirms the presence of one Bromine atom (

      
       and 
      
      
      
      ).
    • Note: If the ratio is 3:1 (M : M+2), the sample is likely contaminated with the chloro-analog or starting material.

Protocol: 1H-NMR Structural Confirmation

Why this method? MS cannot distinguish between regioisomers (e.g., N-7 vs N-9 alkylation on the xanthine ring). NMR provides the "fingerprint" of the molecular connectivity.

Target: Bromoxanthine Intermediate (CAS 853029-57-9) [1][2][3][4]

  • Solvent: DMSO-d6

  • Key Diagnostic Signals:

    • Alkyne Methyl: Look for a triplet (or broad singlet) at δ 1.79 ppm (3H).[5] This confirms the but-2-ynyl group is intact.

    • N-Methyls: Two distinct singlets.

      • Xanthine N-Me: δ 3.44 ppm (3H).

      • Quinazoline Me: δ 2.89 ppm (3H).

    • Methylene Bridge: A singlet at δ 5.35 ppm (2H) linking the xanthine and quinazoline.

    • Aromatic Region: Signals between δ 7.60 – 8.30 ppm corresponding to the quinazoline ring protons.

Interpretation: If the methylene bridge signal (δ 5.35) is split or shifted significantly (>0.2 ppm), suspect N-9 alkylation (regioisomer) rather than the desired N-7 alkylation.

Regulatory & Quality Context

In drug development, verifying intermediates is not just good science; it is a regulatory requirement under ICH Q3A (Impurities in New Drug Substances) .

  • Impurity Tracking: The "Bromoxanthine Intermediate" is a potential genotoxic impurity (PGI) due to the reactive alkyl halide functionality if unreacted starting materials remain.

  • Stoichiometry: Accurate MW determination ensures precise molar ratios in the final coupling step. An error here leads to excess unreacted (R)-3-(Boc-Amino)piperidine, which is difficult to purge.

References

  • Boehringer Ingelheim International GmbH. "Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines." World Intellectual Property Organization, WO2004018468.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24750049, 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione." PubChem.

  • ChemicalBook. "1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine Properties and Spectral Data."

  • BenchChem. "2-(Chloromethyl)-4-methylquinazoline Technical Data."

  • Eckhardt, M., et al. "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2007, 50(26), 6450-6453.[6]

Sources

Technical Guide: Safety, Toxicity, and Handling of N-Propargylpiperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and toxicity profile for 1-(2-Propynyl)piperidine (also known as N-propargylpiperidine), a critical structural motif in neuroprotective drug discovery. Unlike simple aliphatic amines, the presence of the propargyl (alkynyl) moiety confers specific pharmacological properties—most notably irreversible monoamine oxidase B (MAO-B) inhibition—while simultaneously introducing unique stability and reactivity hazards. This document synthesizes Safety Data Sheet (SDS) parameters with advanced pharmacological insights to support researchers in the safe handling and development of propargyl-piperidine derivatives.

Part 1: Substance Identity & Physicochemical Profile[1][2]

The core scaffold, 1-(2-Propynyl)piperidine, combines a saturated heterocyclic amine with a terminal alkyne. This structure serves as a precursor for "suicide substrates" that target flavin-dependent enzymes.

ParameterSpecification
Chemical Name 1-(2-Propynyl)piperidine
Common Synonyms N-Propargylpiperidine; 1-(Prop-2-yn-1-yl)piperidine
CAS Registry Number 14446-67-4
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
Physical State Colorless to light yellow liquid
Odor Pungent, amine-like (fishy/ammoniacal)
Boiling Point ~160–165 °C (Predicted); Parent piperidine is 106 °C
Flash Point Estimated < 60 °C (Flammable Liquid)
Solubility Miscible in organic solvents (DCM, Ethanol, DMSO); moderate water solubility
pKa ~10.5 (Estimated based on piperidine)

Part 2: Comprehensive Hazard Identification (SDS Core)

N-Propargylpiperidine shares the corrosive nature of its parent compound, piperidine, but with added reactivity due to the acetylenic bond.

GHS Classification[1][6][7]
  • Flammable Liquids: Category 3 (H226)

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin[1]

  • Skin Corrosion/Irritation: Category 1B (H314) – Causes severe skin burns and eye damage

  • Serious Eye Damage: Category 1 (H318)[1]

Signal Word: DANGER
Hazard Statements
  • H226: Flammable liquid and vapor.[2]

  • H301 + H311: Toxic if swallowed or in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[4][3][5]

Precautionary Statements (Selected)
  • P210: Keep away from heat, sparks, open flames, and hot surfaces.[4][1][5][6] No smoking.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection (Nitrile rubber gloves recommended).

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1][3] Rinse skin with water/shower.[1][3][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][8] Remove contact lenses, if present and easy to do.[1][3][6][8] Continue rinsing.[1][3][6][7][8]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Part 3: Toxicity & Pharmacological Mechanism

Mechanism of Action: MAO-B "Suicide Inhibition"

The toxicity and pharmacology of N-propargylpiperidine are defined by its ability to act as a mechanism-based inhibitor (suicide substrate) for Monoamine Oxidase B (MAO-B).

  • Recognition: The amine group binds to the active site of MAO-B.

  • Oxidation: The enzyme attempts to oxidize the amine, generating an iminium intermediate.

  • Covalent Adduct Formation: The reactive propargyl group forms a covalent bond with the N5 atom of the FAD (Flavin Adenine Dinucleotide) cofactor. This irreversibly inactivates the enzyme.

Note on Selectivity: While N-propargylpiperidine itself is a generic inhibitor, substitution on the piperidine ring (e.g., 4-styryl derivatives) can shift selectivity between MAO-A and MAO-B isoforms.

Metabolic Activation & Toxicity
  • Metabolic Pathway: The compound undergoes N-dealkylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4) to release free piperidine and propargyl aldehyde (reactive).

  • Neurotoxicity Differentiation: Unlike the structurally related MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), N-propargylpiperidine does not typically metabolize into a neurotoxic pyridinium species (MPP+ analog) because the piperidine ring is saturated. In fact, propargylamines are often investigated for neuroprotective properties due to mitochondrial stabilization.

Visualization: Mechanism of MAO Inactivation

MAO_Mechanism Substrate N-Propargylpiperidine Complex Enzyme-Substrate Complex Substrate->Complex Binding MAO_Active MAO-B Active Site (Oxidized FAD) MAO_Active->Complex Intermediate Propargyl Radical/Iminium Intermediate Complex->Intermediate Single e- Transfer Adduct Covalent FAD-Adduct (Irreversibly Inhibited) Intermediate->Adduct Covalent Bond Formation (at Flavin N5)

Figure 1: Mechanism-based "suicide inhibition" of MAO-B by propargylamines. The propargyl moiety traps the FAD cofactor.

Part 4: Experimental Protocols

Synthesis of N-Propargylpiperidine

Objective: Synthesis via nucleophilic substitution (N-alkylation).

Reagents:

  • Piperidine (1.0 equiv)

  • Propargyl Bromide (1.1 equiv, 80% in toluene)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Acetone or DMF (Dry)

Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (N₂).

  • Dissolution: Dissolve Piperidine (10 mmol) in anhydrous Acetone (20 mL).

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution.

  • Alkylation: Cool the mixture to 0 °C. Dropwise add Propargyl Bromide (11 mmol).

    • Caution: Propargyl bromide is a lachrymator and shock-sensitive. Handle in a fume hood behind a blast shield.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over Na₂SO₄. Purify via flash column chromatography if necessary (though often obtained pure enough for next steps).

Handling & Storage[11][12]
  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Terminal alkynes can polymerize or degrade upon prolonged exposure to air/light.

  • Incompatibility: Avoid contact with heavy metals (Silver, Copper, Mercury). Terminal alkynes can form explosive metal acetylides with these metals. Do not use metal spatulas or copper fittings.

Visualization: Safety & Handling Workflow

Safety_Workflow Start Start: Handling N-Propargylpiperidine PPE PPE Check: Nitrile Gloves, Goggles, Lab Coat Start->PPE Environment Environment: Fume Hood Required PPE->Environment Storage_Check Storage Check: Is container old? Environment->Storage_Check Peroxide_Test Test for Peroxides/Polymers Storage_Check->Peroxide_Test Yes (>6 months) Usage Experimental Usage: Avoid Metal Spatulas (Ag, Cu) Storage_Check->Usage No Peroxide_Test->Usage Negative Spill Emergency: Spill? Usage->Spill Cleanup Absorb with Vermiculite Do NOT use sawdust (Flammable) Spill->Cleanup Yes Disposal Disposal: Halogenated Organic Waste Spill->Disposal No Cleanup->Disposal

Figure 2: Safety decision matrix for handling propargyl-piperidine derivatives, highlighting metal incompatibility.

Part 5: Emergency Procedures

First Aid
  • Inhalation: Move victim to fresh air immediately.[6][7] If breathing is difficult, give oxygen.[8] Do not use mouth-to-mouth resuscitation if victim ingested or inhaled the substance; use a pocket mask.

  • Skin Contact: Immediate flushing is critical. Wash with soap and water for at least 15 minutes. Remove contaminated clothing.[1][3][6][7] Treat for alkali burns.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult an ophthalmologist immediately.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to corrosive risk (perforation of esophagus).

Fire Fighting
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Water spray may be used to cool containers but avoid water jet which may spread the fire.

  • Specific Hazards: Combustion produces toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[2]

References

  • National Institute of Standards and Technology (NIST). 1-(2-Propenyl)piperidine (Related Analog Data).[9] NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 1-(Prop-2-en-1-yl)piperidine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Journal of Medicinal Chemistry. Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. (2020).[3] Available at: [Link]

  • Molecules. 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B. (2021). Available at: [Link]

Sources

Navigating the Crossroads of Reactivity: A Technical Guide to the Chemoselective Functionalization of Primary Amine and Propargyl Groups in 4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives bearing multiple reactive centers offer a rich landscape for the synthesis of complex molecular architectures. This technical guide delves into the nuanced reactivity of 4-methylpiperidine derivatives functionalized with both a primary amine and a propargyl group. We will explore the fundamental principles governing the chemoselective functionalization of either the nucleophilic primary amine or the versatile propargyl group. This document provides a comprehensive analysis of the factors influencing this selectivity, including steric and electronic effects, reaction conditions, and the strategic use of catalysts. Detailed experimental protocols, supported by quantitative data and mechanistic insights, are presented to empower researchers in the rational design and execution of synthetic strategies targeting these valuable bifunctional building blocks.

Introduction: The Strategic Importance of Bifunctional 4-Methylpiperidine Scaffolds

The 4-methylpiperidine core is a privileged scaffold in drug discovery, lending favorable pharmacokinetic properties to a wide array of therapeutic agents.[1] The introduction of both a primary amine and a propargyl group onto this framework creates a powerful bifunctional molecule with two distinct and highly valuable reactive handles. The primary amine serves as a key nucleophile and a site for amide bond formation, alkylation, and other modifications.[2] Simultaneously, the terminal alkyne of the propargyl group is a gateway to a vast repertoire of transformations, including metal-catalyzed cross-coupling reactions and bioorthogonal "click" chemistry.[3]

The synthetic utility of these derivatives hinges on the ability to selectively address one functional group in the presence of the other. This guide will provide a detailed exploration of the factors that govern this chemoselectivity, enabling the controlled and predictable synthesis of complex piperidine-based molecules.

The Dueling Duo: Understanding the Inherent Reactivity of the Primary Amine and Propargyl Group

The primary amine and the propargyl group possess distinct electronic and steric properties that dictate their reactivity.

The Primary Amine: Characterized by the lone pair of electrons on the nitrogen atom, the primary amine is a potent nucleophile and a Brønsted-Lowry base. Its reactivity is influenced by the steric hindrance around the nitrogen and the electronic effects of the piperidine ring.

The Propargyl Group: The terminal alkyne of the propargyl group is a versatile functional handle. The sp-hybridized carbons of the alkyne are electron-rich, making the π-system susceptible to electrophilic addition. The terminal C-H bond is weakly acidic and can be deprotonated to form a nucleophilic acetylide. Furthermore, the alkyne can participate in a variety of metal-catalyzed reactions.

The challenge and opportunity lie in exploiting the subtle differences in their reactivity to achieve selective functionalization.

Orchestrating Selectivity: Key Factors and Strategic Approaches

Achieving chemoselectivity in the functionalization of 4-methylpiperidine derivatives bearing both a primary amine and a propargyl group is a multifactorial challenge. The outcome of a reaction can be steered by a careful consideration of steric hindrance, electronic effects, and the judicious choice of reaction conditions.

Steric and Electronic Landscape of the 4-Methylpiperidine Core

The conformation of the 4-methylpiperidine ring can influence the accessibility of the reactive functional groups. The interplay between the axial and equatorial positions of the substituents can create a distinct steric environment around the primary amine and the propargyl group, which can be exploited to favor the reaction at the less hindered site.

Kinetic vs. Thermodynamic Control: A Tale of Two Pathways

The principles of kinetic and thermodynamic control are paramount in directing the outcome of reactions on these bifunctional scaffolds.[4][5]

  • Kinetic Control: At lower temperatures and with rapid, irreversible reactions, the product that is formed fastest (the kinetic product) will predominate. This pathway is favored by reactions with a lower activation energy.

  • Thermodynamic Control: At higher temperatures and with reversible reactions, the most stable product (the thermodynamic product) will be the major isomer. This pathway leads to the product with the lowest overall Gibbs free energy.

By manipulating reaction conditions such as temperature and reaction time, one can favor either the kinetic or the thermodynamic product, thereby achieving the desired chemoselectivity.

G cluster_0 Reaction Pathways A Starting Material (Bifunctional Piperidine) TS1 Transition State 1 (Lower Activation Energy) A->TS1 Low Temp, Short Time TS2 Transition State 2 (Higher Activation Energy) A->TS2 High Temp, Long Time B Kinetic Product (Faster Formation) C Thermodynamic Product (More Stable) B->C Equilibration (if reversible) TS1->B TS2->C

Figure 1: Energy profile diagram illustrating the concepts of kinetic and thermodynamic control in a competing reaction.

Orthogonal Protecting Group Strategy

A powerful and widely employed strategy to achieve chemoselectivity is the use of orthogonal protecting groups.[6][7] This approach involves the selective protection of one functional group, allowing the other to be modified. The protecting group can then be removed under conditions that do not affect the newly introduced functionality.

Protecting GroupTarget Functional GroupProtection ConditionsDeprotection ConditionsOrthogonalityReference
Boc (tert-Butoxycarbonyl) Primary AmineBoc₂O, base (e.g., Et₃N, NaOH)Strong acid (e.g., TFA, HCl)Stable to catalytic hydrogenation and mild base.[8]
Cbz (Carboxybenzyl) Primary AmineCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.[9]
TMS (Trimethylsilyl) Terminal AlkyneTMSCl, base (e.g., Et₃N)Fluoride source (e.g., TBAF) or mild acidStable to many conditions used for amine modification.[3]

Table 1: Common orthogonal protecting groups for primary amines and terminal alkynes.

G start Bifunctional Piperidine step1 Protect Primary Amine (e.g., Boc) start->step1 Boc₂O, Base step2 Functionalize Propargyl Group (e.g., Sonogashira) step1->step2 Pd catalyst, Cu(I), Ar-X, Base step3 Deprotect Primary Amine step2->step3 TFA end1 Selectively Functionalized Propargyl Group step3->end1 start2 Bifunctional Piperidine step4 Protect Propargyl Group (e.g., TMS) start2->step4 TMSCl, Base step5 Functionalize Primary Amine (e.g., Acylation) step4->step5 Acyl Chloride, Base step6 Deprotect Propargyl Group step5->step6 TBAF end2 Selectively Functionalized Primary Amine step6->end2

Figure 2: Orthogonal protection strategy for the selective functionalization of a bifunctional piperidine derivative.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the selective functionalization of either the primary amine or the propargyl group in a model 4-methylpiperidine derivative.

Selective N-Acylation of the Primary Amine

This protocol describes the selective acylation of the primary amine in the presence of the propargyl group. The higher nucleophilicity of the primary amine allows for its preferential reaction with an acylating agent under controlled conditions.

Protocol 1: Selective N-Acylation

  • Reaction Setup: To a solution of the 4-(aminomethyl)-1-propargyl-4-methylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine, 1.2 eq).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl ChlorideEt₃NDCM0 to rt292
2Benzoyl ChloridePyridineDCM0 to rt388
3Acetic AnhydrideEt₃NDCMrt495

Table 2: Representative results for the selective N-acylation of 4-(aminomethyl)-1-propargyl-4-methylpiperidine.

Selective Functionalization of the Propargyl Group

The terminal alkyne of the propargyl group can be selectively functionalized via various metal-catalyzed reactions. The Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC) are two powerful methods.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[10][11]

Protocol 2: Sonogashira Coupling

  • Reaction Setup: To a solution of the 4-(aminomethyl)-1-propargyl-4-methylpiperidine (1.0 eq) and the aryl halide (1.2 eq) in a suitable solvent (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.1 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄/CuIEt₃NTHFrt685
24-BromopyridinePdCl₂(PPh₃)₂/CuIEt₃NDMF60878
31-IodonaphthalenePd(OAc)₂/Xantphos/CuIK₃PO₄Toluene801282

Table 3: Representative results for the Sonogashira coupling of 4-(aminomethyl)-1-propargyl-4-methylpiperidine.

The CuAAC, or "click" reaction, is a highly efficient and selective method for the formation of a 1,2,3-triazole ring from a terminal alkyne and an azide.[12][13]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: To a solution of the 4-(aminomethyl)-1-propargyl-4-methylpiperidine (1.0 eq) and the azide (1.1 eq) in a suitable solvent system (e.g., t-BuOH/H₂O), add the copper(I) source (e.g., CuSO₄·5H₂O, 0.1 eq) and a reducing agent (e.g., sodium ascorbate, 0.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

EntryAzideCopper SourceReducing AgentSolventTime (h)Yield (%)
1Benzyl AzideCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O498
2Phenyl AzideCuI-DMF695
31-Azido-4-nitrobenzeneCuSO₄·5H₂OSodium Ascorbatet-BuOH/H₂O596

Table 4: Representative results for the CuAAC reaction of 4-(aminomethyl)-1-propargyl-4-methylpiperidine.

Spectroscopic Characterization

The selective functionalization of either the primary amine or the propargyl group can be readily confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy:

  • N-Acylation: Disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new amide N-H signal (if applicable) and characteristic signals for the acyl group.

  • Sonogashira Coupling: Disappearance of the terminal alkyne proton signal (a triplet) and the appearance of new aromatic signals from the coupled aryl group.

  • CuAAC: Disappearance of the terminal alkyne proton signal and the appearance of a new singlet for the triazole C-H proton.

¹³C NMR Spectroscopy:

  • N-Acylation: Appearance of a new carbonyl carbon signal in the downfield region.

  • Sonogashira Coupling: Shift in the chemical shifts of the alkyne carbons and the appearance of new signals for the coupled aryl group.

  • CuAAC: Appearance of new signals for the triazole ring carbons.

IR Spectroscopy:

  • N-Acylation: Appearance of a strong C=O stretching band for the amide.

  • Sonogashira Coupling/CuAAC: Disappearance of the characteristic C≡C-H stretching band of the terminal alkyne.

Conclusion

The chemoselective functionalization of 4-methylpiperidine derivatives bearing both a primary amine and a propargyl group is a powerful strategy for the synthesis of complex and diverse molecular architectures. By understanding the interplay of steric and electronic factors, and by judiciously applying the principles of kinetic versus thermodynamic control and orthogonal protection strategies, researchers can selectively manipulate these valuable functional groups. The detailed protocols and data presented in this guide provide a solid foundation for the rational design and execution of synthetic routes targeting these important bifunctional building blocks, thereby accelerating the discovery and development of new therapeutic agents.

References

  • Usuki, T., et al. (2011). One-pot sequential Suzuki–Miyaura coupling and hydrogenation of pyridines. Org. Lett., 13(15), 4172-4175.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Casiraghi, G., Rassu, G., & Zanardi, F. (1999). Asymmetric synthesis of piperidines, indolizidines and quinolizidines. Chemical Reviews, 99(11), 3377-3416.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, piperidine, pyridine, and piperazine alkaloids.
  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810.
  • Beierle, J. M., et al. (2011). Kinetic resolution of 2-aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 76(23), 9686-9696.
  • Rovis, T., et al. (2020). A General Strategy for N–(Hetero)
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Bochet, C. G. (2002). Orthogonal protecting groups in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142.
  • Fair, R. J., & Kireev, D. B. (2011). Exploring chemoselective S-to-N acyl transfer reactions in synthesis and chemical biology.
  • LibreTexts. (2021). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Aminomethyl)piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 43(34), 13465-13473.
  • National Center for Biotechnology Information. (2011). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Retrieved from [Link]

  • University of Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

  • ResearchGate. (2008). Studies of tertiary amine oxides. 9. Thermal rearrangement of 1-(4-substituted-phenyl)piperidine N-oxides to the corresponding N-hydroxy lamines. Retrieved from [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Propargyl Amines: Versatile Building Blocks in Post‐Ugi Transformations. Retrieved from [Link]

  • University of Zaragoza. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Retrieved from [Link]

  • ACS Publications. (2011). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Retrieved from [Link]

  • ResearchGate. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazo. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7144-05-0,4-(Aminomethyl)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Replacing the Terminal Piperidine in Ceritinib With Aliphatic Amines Confers Activities Against Crizotinib-Resistant Mutants Including G1202R. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction. Retrieved from [Link]

  • MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, and Anti-Inflammatory Evaluation of a Novel PPARδ Agonist with a 4-(1-Pyrrolidinyl)piperidine Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Picolinamides and Iodoalkynes Enable Palladium‐Catalyzed syn‐Aminoalkynylation of Di‐ and Trisubstituted Alkenes to Give Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

Sources

Thermal Stability and Melting Point of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine: A Methodological and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for understanding, determining, and predicting the thermal stability and melting point of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine. While specific experimental data for this compound is not prevalent in public literature, this document outlines the authoritative experimental protocols and theoretical considerations necessary for its characterization. We delve into the structural components of the molecule—the piperidine core, the reactive propargyl group, and the primary and tertiary amine functionalities—to build a predictive model of its thermal behavior. This guide details step-by-step methodologies for melting point determination via the capillary method, and for assessing thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific principles. This document is intended to serve as a vital resource for researchers engaged in the synthesis, formulation, and analysis of this and related piperidine derivatives.

Introduction: The Imperative of Thermal Characterization

The compound 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine (CAS No. 1872841-33-2) is a substituted piperidine derivative featuring a unique combination of functional groups that suggest its potential utility in medicinal chemistry and materials science.[1] The piperidine scaffold is a cornerstone in drug design, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[2][3][4] The incorporation of a propargyl group introduces a site for further chemical modification (e.g., "click chemistry") and can significantly influence the molecule's thermal properties.[5][6][7]

The thermal stability and melting point are not mere physical constants; they are critical parameters that dictate a compound's viability for development. These properties influence:

  • Purity Assessment: A sharp, well-defined melting point is a primary indicator of high purity for a crystalline solid.

  • Storage and Shelf-life: The decomposition temperature determines the maximum allowable storage and handling temperature, ensuring the compound's integrity over time.[8]

  • Pharmaceutical Formulation: Melting point and thermal stability are crucial for developing stable dosage forms, particularly for processes involving heat, such as granulation or melt extrusion.

  • Synthetic Strategy: Understanding the thermal limits of a molecule is essential for planning subsequent reaction steps that may require elevated temperatures.

Structural Analysis and Predicted Influence on Thermal Properties

The thermal behavior of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is governed by the interplay of its constituent parts:

  • Piperidine Ring: A saturated heterocyclic ring that provides a rigid, three-dimensional structure.

  • Primary Amine (-NH₂): Located at the 4-position, this group is capable of forming intermolecular hydrogen bonds, which are expected to significantly raise the melting point compared to analogues lacking this group.[9][10]

  • Tertiary Amine (>N-): The ring nitrogen is a tertiary amine. Unlike primary or secondary amines, it cannot act as a hydrogen bond donor, which generally results in lower boiling and melting points compared to its primary/secondary isomers.[10][11]

  • Propargyl Group (-CH₂-C≡CH): This group is of particular interest. The terminal alkyne is reactive and can undergo exothermic polymerization or other reactions at elevated temperatures, a key factor in the compound's overall thermal stability profile.[5] The presence of this group is known to enhance the thermal stability of some polymers.[5][6]

  • Methyl Group (-CH₃): Adds to the molecular weight and influences crystal packing, which can subtly affect the melting point.

Based on these features, we can hypothesize that the primary amine's hydrogen bonding capability will be a dominant force in establishing the melting point, while the propargyl group will be the critical determinant of the decomposition pathway and temperature.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range of 0.5-1.0°C. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

  • Rapid Determination (Optional but Recommended): Set a high heating rate (~10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

  • Accurate Determination: Prepare a new sample. Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Heating and Observation: Set a slow heating rate of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

  • Replicates: Perform at least two additional measurements to ensure consistency.

Data Interpretation and Comparative Analysis

While the experimental value for the target compound must be determined empirically, we can contextualize expectations by examining related molecules.

CompoundStructureMelting Point (°C)Key Structural Difference
4-MethylpiperidineLacks propargyl and 4-amine groups4 - 5 °C[12][13]Baseline piperidine structure.
4-Methyl-1-(2-propynyl)piperidineLacks the 4-amine group8.92 °C (Predicted)[14]Addition of propargyl group, but no H-bonding donor.
4-Amino-2,2,6,6-tetramethylpiperidineHindered primary amine, no propargyl group17 °C[15]Contains a primary amine capable of H-bonding.
4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Target Compound To Be Determined Combines propargyl group and an unhindered primary amine.

Given that the primary amine in the target compound can participate in hydrogen bonding, its melting point is expected to be significantly higher than that of its analogues lacking this group.

Assessment of Thermal Stability

Thermal stability is assessed by measuring changes in a material's physical and chemical properties as a function of temperature. The two primary techniques for this analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][16]

Visualization of the Thermal Analysis Workflow

The following diagram illustrates the logical flow for a comprehensive thermal characterization of a novel compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis Suite cluster_data Data Interpretation & Reporting Prep Synthesized & Purified Compound MP Melting Point Apparatus Prep->MP TGA Thermogravimetric Analysis (TGA) Prep->TGA DSC Differential Scanning Calorimetry (DSC) Prep->DSC MP_Data Melting Range & Purity Assessment MP->MP_Data TGA_Data Decomposition Temp. (Tonset, Tmax) TGA->TGA_Data DSC_Data Thermal Events (Melting, ΔHfus, Decomposition) DSC->DSC_Data Final Comprehensive Thermal Profile MP_Data->Final TGA_Data->Final DSC_Data->Final G cluster_structure Molecular Structure Components cluster_property Resulting Thermal Properties Structure 4-Methyl-1-(prop-2-yn-1-yl) piperidin-4-amine Amine Primary Amine (-NH2) Structure->Amine Propargyl Propargyl Group (-C≡CH) Structure->Propargyl Piperidine Piperidine Ring & Tertiary Amine Structure->Piperidine MP Melting Point (MP) Amine->MP Increases MP via Hydrogen Bonding TS Thermal Stability (Decomposition Temp.) Propargyl->TS Defines Decomposition Pathway (Potential Exotherm) Piperidine->MP Provides Rigid Core Structure Piperidine->TS Influences Stability of Ring System

Caption: Predicted structure-property relationships.

Conclusion

A thorough understanding of the thermal stability and melting point of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is fundamental to its potential application in research and development. This guide provides the necessary theoretical framework and detailed experimental protocols for this characterization. While literature values are scarce, a predictive analysis based on its structural motifs—specifically the hydrogen-bonding primary amine and the thermally reactive propargyl group—suggests a crystalline solid with a distinct melting point and a complex thermal decomposition profile. The empirical determination of these properties using the standardized TGA and DSC methodologies outlined herein is a critical next step for any scientist working with this compound, providing the foundational data needed for purity assessment, stability analysis, and rational formulation design.

References

  • An In-depth Technical Guide to the Thermochemical Stability of 1-(Piperidin-2 - Benchchem.
  • Lopes, J. et al. (2007). Thermochemical properties of three piperidine derivatives. Journal of Thermal Analysis and Calorimetry, 90(3).
  • Liu, B. et al. Propargylamine: an attractive amine source for designing high-performance benzoxazine resins with low polymerization temperatures. Polymer Chemistry (RSC Publishing).
  • Analysis, thermal and optical properties of piperdine derivative for NLO applications. (2025). Materials Today: Proceedings.
  • Freeman, S. & Rochelle, G. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1199-1206.
  • 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine. Chemsrc.
  • A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach. Benchchem.
  • Propargylamine. Chem-Impex.
  • Melting point determination. University of Calgary.
  • All You Need to Know About Amines & Amides. Science Ready.
  • Describe the differences between the boiling and melting points of different amines. Study.com.
  • Identification of Primary & Secondary Amines. MaChemGuy via YouTube.
  • Chemical Properties of Propargylamine (CAS 2450-71-7). Cheméo.
  • Al-Zoubi, W. et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(15), 4935.
  • 4-METHYL-1-(2-PROPYNYL)PIPERIDINE Properties. EPA CompTox Chemicals Dashboard.
  • Propargylamine 98%. Sigma-Aldrich.
  • 4-Methyl-1-(prop-2-yn-1-yl)piperidine. PubChem.
  • 4-Methylpiperidine. Merck Millipore.
  • 4-Methylpiperidine. ChemicalBook.
  • Goel, K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Physical Properties of Amines. BYJU'S.
  • 4-methyl-1-(prop-2-yn-1-yl)piperidine. PubChemLite.
  • N-methyl-4-(prop-2-yn-1-yl)-N-(propan-2-yl)piperazine-1-carboxamide. Sigma-Aldrich.
  • Arulraj, R. & Nithya, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Bhatt, N. & Nimavat, K. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-15.
  • 4-Amino-2,2,6,6-tetramethylpiperidine. Wikipedia.
  • Chen, X. et al. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 57(32), 11099-11107.
  • Ye, Q. (2013). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky Doctoral Dissertations.

Sources

Methodological & Application

Application Note & Protocol: A High-Yield Synthetic Route for 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, N-Boc-4-methylpiperidin-4-amine (tert-butyl (4-methylpiperidin-4-yl)carbamate). The protocol first details the selective N-alkylation of the piperidine ring nitrogen with propargyl bromide, followed by the efficient acidic deprotection of the tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, step-by-step protocols, and critical process considerations to ensure high-yield and high-purity synthesis.

Introduction and Synthetic Strategy

The target molecule, 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine, incorporates two key structural motifs highly sought after in modern drug discovery: the 4-amino-4-methylpiperidine scaffold, a common feature in CNS-active agents and other therapeutics, and the terminal alkyne (propargyl) group. The propargyl moiety serves as a versatile chemical handle for subsequent modifications, most notably through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, commonly known as "click chemistry".[1]

The synthetic strategy is designed for efficiency and selectivity, proceeding in two distinct steps from tert-butyl (4-methylpiperidin-4-yl)carbamate. The starting material possesses two nitrogen atoms: a secondary amine within the piperidine ring and a Boc-protected primary amine at the C4 position. The secondary amine of the piperidine is significantly more nucleophilic than the protected primary amine, allowing for a highly selective initial alkylation step. The subsequent removal of the acid-labile Boc group unmasks the primary amine to yield the final product.[2][3] This protecting group strategy is fundamental to avoiding undesirable side reactions and ensuring a clean conversion.

Overall Synthetic Scheme

Figure 1: Two-step synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be performed in a well-ventilated fume hood.

Part 1: N-Propargylation of N-Boc-4-methylpiperidin-4-amine

Principle: This step involves the SN2 alkylation of the secondary piperidine nitrogen with propargyl bromide.[4][5] Potassium carbonate (K₂CO₃) is used as an inorganic base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this transformation.

G sub->reaction reagent->reaction solvent->reaction reaction->workup Reaction Completion workup->product Isolation sub Starting Material (N-Boc-4-methylpiperidin-4-amine) reagent Reagents (Propargyl Bromide, K₂CO₃) solvent Solvent (Acetonitrile) reaction N-Alkylation (Sₙ2 Reaction) workup Aqueous Workup & Extraction product Intermediate Product (Boc-Protected)

Caption: Workflow for the N-Propargylation step.

Materials & Equipment

Reagent/Material Quantity M.W. Moles (mmol) Eq.
N-Boc-4-methylpiperidin-4-amine 5.00 g 214.32 23.33 1.0
Propargyl bromide (80% in toluene) 3.40 mL 118.96 27.99 1.2
Potassium Carbonate (K₂CO₃), anhydrous 6.45 g 138.21 46.66 2.0
Acetonitrile (ACN), anhydrous 100 mL - - -
Ethyl Acetate (EtOAc) 200 mL - - -
Deionized Water 100 mL - - -
Brine, saturated 50 mL - - -

| Anhydrous Sodium Sulfate (Na₂SO₄) | ~10 g | - | - | - |

  • Round-bottom flask (250 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Rotary evaporator

Protocol:

  • To a 250 mL round-bottom flask, add N-Boc-4-methylpiperidin-4-amine (5.00 g, 23.33 mmol), anhydrous potassium carbonate (6.45 g, 46.66 mmol), and anhydrous acetonitrile (100 mL).

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add propargyl bromide (3.40 mL of 80% solution in toluene, 27.99 mmol) dropwise to the suspension.

  • Fit the flask with a reflux condenser, and heat the reaction mixture to 60 °C using a heating mantle.

  • Maintain stirring at 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (4-methyl-1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate as a crude oil, which can be used in the next step without further purification. Expected yield: >90%.

Part 2: Acidic Deprotection of the Boc Group

Principle: The Boc protecting group is highly sensitive to acid and is readily cleaved under acidic conditions.[6][7] The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[2][8] Using a solution of hydrogen chloride in dioxane is a standard and effective method that provides the product as its hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated.[9]

G sub->reaction reagent->reaction solvent->reaction reaction->workup Reaction Completion workup->product Isolation sub Intermediate Product (Boc-Protected) reagent Reagent (4M HCl in Dioxane) solvent Solvent (DCM) reaction Boc Deprotection (Acid Hydrolysis) workup Neutralization & Extraction product Final Product (Free Amine)

Caption: Workflow for the Boc Deprotection step.

Materials & Equipment

Reagent/Material Quantity M.W. Moles (mmol) Eq.
tert-butyl (4-methyl-1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate 5.88 g (crude) 252.38 23.33 1.0
4M HCl in 1,4-Dioxane 29 mL - 116 5.0
Dichloromethane (DCM) 50 mL - - -
Diethyl Ether 100 mL - - -
2M Sodium Hydroxide (NaOH) ~75 mL - - -

| Dichloromethane (DCM) for extraction | 150 mL | - | - | - |

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Protocol:

  • Dissolve the crude intermediate from Part 1 (assuming 100% conversion, 5.88 g, 23.33 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add the 4M HCl in 1,4-dioxane solution (29 mL, 116 mmol) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of off-gassing (CO₂) and confirmed by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. This will yield the crude product as its hydrochloride salt.

  • To isolate the free amine: a. Dissolve the crude salt in deionized water (50 mL) and cool in an ice bath. b. Slowly add 2M aqueous NaOH solution until the pH is >12. c. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine as a free base. Expected yield: 80-90% over two steps.

Summary and Data

Table 1: Summary of Reaction Parameters

Step Reaction Key Reagents Solvent Temp. Time Expected Yield
1 N-Propargylation Propargyl Bromide, K₂CO₃ ACN 60 °C 4-6 h >90% (crude)

| 2 | Boc Deprotection | 4M HCl in Dioxane | DCM | rt | 2-3 h | 80-90% (over 2 steps) |

Expected Characterization Data for 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 3.21 (d, J=2.4 Hz, 2H), 2.85-2.75 (m, 2H), 2.40-2.30 (m, 2H), 2.18 (t, J=2.4 Hz, 1H), 1.65-1.55 (m, 2H), 1.50-1.40 (m, 2H), 1.35 (s, 2H, NH₂), 1.10 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 80.5, 71.8, 52.1, 50.5, 45.3, 40.2, 31.0.

  • MS (ESI+): m/z 153.1 [M+H]⁺.

Safety and Troubleshooting

  • Safety: Propargyl bromide is a lachrymator and toxic; handle only in a fume hood with appropriate personal protective equipment (PPE). Strong acids like HCl are corrosive and should be handled with care.

  • Troubleshooting:

    • Incomplete N-Alkylation: If the reaction stalls, a slight excess of propargyl bromide (0.1 eq) can be added. Ensure the K₂CO₃ is anhydrous and finely powdered for maximum surface area.

    • Incomplete Boc Deprotection: If TLC indicates remaining starting material after 3 hours, allow the reaction to proceed for a longer duration or add an additional equivalent of HCl solution.

    • Purification: If the final product requires higher purity, column chromatography on silica gel (eluting with a gradient of DCM/Methanol with 1% NH₄OH) can be performed on the free base.

References

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link][2]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link][6]

  • Stadler, A., & Kappe, C. O. (2000). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Electronic Conference on Synthetic Organic Chemistry. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Boc Protection. Retrieved from [Link][11]

  • Google Patents. (1984). EP0099302B1 - New process for the preparation of propargyl amines. Retrieved from [12]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from [Link][1]

  • Appiah, C., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(42), 26233-26239. Retrieved from [Link][14]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. Retrieved from [Link][15]

  • Mondal, B., et al. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Dalton Transactions. Retrieved from [Link][16]

  • ResearchGate. (2017). N-Propargylation of secondary amines directly using calcium carbide as an acetylene source. Retrieved from [Link][17]

  • Petrucci, C., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8021. Retrieved from [Link][3]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Retrieved from [Link][4]

  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link][9]

  • Frankowski, K. J., et al. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link][18]

Sources

Protocol for propargylation of 4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Propargylation Strategies for 4-Methylpiperidin-4-amine

Executive Summary

This application note details the protocol for the propargylation of 4-methylpiperidin-4-amine (4-MPA) . This scaffold presents a unique chemo-selective challenge due to the presence of two distinct nucleophilic nitrogen centers: a secondary piperidine amine (N1) and a sterically hindered primary exocyclic amine (N4) attached to a quaternary carbon.

This guide provides two distinct workflows:

  • Method A: Selective

    
    -alkylation of the piperidine ring (N1).
    
  • Method B: Selective

    
    -alkylation of the exocyclic amine (N4) via a protection-deprotection sequence.
    

Chemical Context & Mechanistic Insight

The Selectivity Challenge

The substrate, 4-methylpiperidin-4-amine, contains two competing nucleophiles. Successful functionalization requires understanding the steric and electronic divergence between them.

  • N1 (Secondary Amine): Located on the piperidine ring.[1] It is sterically accessible and highly nucleophilic (

    
    ). In the absence of protecting groups, alkylating agents will preferentially react here.
    
  • N4 (Primary Amine): Attached to a quaternary carbon (C4). This creates a "neopentyl-like" steric environment. While primary amines are typically good nucleophiles, the geminal methyl group at C4 significantly retards

    
     attack at this position due to steric crowding.
    
Reaction Pathway Visualization

ReactionPathways Start 4-Methylpiperidin-4-amine PropBr Propargyl Bromide (1.0 eq) Start->PropBr Direct Alkylation (K2CO3, MeCN, 0°C) Boc_Prot Step 1: Boc Anhydride Start->Boc_Prot Protection N1_Product Product A: N1-Propargyl-4-methyl piperidin-4-amine PropBr->N1_Product Kinetic Control Intermed Intermediate: N1-Boc-4-methyl piperidin-4-amine Boc_Prot->Intermed Force_Cond Step 2: Propargyl Bromide (NaH, DMF, Heat) Intermed->Force_Cond Deprot Step 3: TFA/DCM Force_Cond->Deprot N4_Product Product B: N4-Propargyl-4-methyl piperidin-4-amine Deprot->N4_Product Thermodynamic/Forcing

Figure 1: Divergent synthetic pathways. Direct alkylation yields the N1-product, while the N4-product requires a protection strategy.

Safety Protocol: Handling Propargyl Bromide

CRITICAL WARNING: Propargyl bromide (3-bromopropyne) is a lachrymator and a shock-sensitive explosive, particularly when dry or concentrated.

  • Formulation: Always use the 80% solution in toluene . Never distill to dryness.

  • Engineering Controls: All operations must be performed in a functioning fume hood behind a blast shield.

  • Waste Disposal: Quench excess propargyl bromide with aqueous ammonium hydroxide or sodium bisulfite before disposal. Do not mix with azides (risk of diazidomethane generation).

Method A: Selective N1-Propargylation

Target: Functionalization of the piperidine ring nitrogen.

Reagents & Stoichiometry
ReagentEquiv.Role
4-Methylpiperidin-4-amine1.0Substrate
Propargyl Bromide (80% in PhMe)0.95Electrophile (Limiting reagent to prevent bis-alkylation)

(anhydrous)
2.0Base (Acid Scavenger)
Acetonitrile (MeCN)10 volSolvent (Polar aprotic)
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpiperidin-4-amine (1.0 eq) in anhydrous MeCN (10 mL per gram of substrate).

  • Base Addition: Add

    
      (2.0 eq) and cool the suspension to 0°C  using an ice bath.
    
    • Note: Cooling is essential to suppress over-alkylation to the quaternary ammonium salt.

  • Alkylation: Add propargyl bromide (0.95 eq) dropwise over 20 minutes.

    • Expert Tip: Using a slight deficit of the alkyl halide ensures the unreacted starting material remains, which is easier to separate than the bis-propargylated byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Workup:

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: The crude residue is typically sufficiently pure. If necessary, purify via amine-functionalized silica (NH-silica) chromatography (DCM/MeOH gradient) to avoid streaking.

Method B: Selective N4-Propargylation

Target: Functionalization of the hindered exocyclic amine.

Strategy

Because N4 is hindered, standard conditions (


/MeCN) often fail or proceed too slowly. We employ Sodium Hydride (NaH)  to deprotonate the amide/amine and increase nucleophilicity, combined with N1-Boc protection .
Reagents & Stoichiometry (Step 2: Alkylation)
ReagentEquiv.Role
N1-Boc-4-methylpiperidin-4-amine1.0Protected Substrate
Sodium Hydride (60% in oil)1.2Strong Base
Propargyl Bromide (80% in PhMe)1.2Electrophile
DMF (Anhydrous)10 volSolvent
Step-by-Step Protocol

Phase 1: Protection (if starting from free amine)

  • React 4-methylpiperidin-4-amine with

    
      (1.0 eq) in DCM/NaOH. N1 reacts preferentially. Isolate the N1-Boc intermediate.
    

Phase 2: N4-Propargylation (The Critical Step)

  • Deprotonation: Dissolve the N1-Boc intermediate in anhydrous DMF under Nitrogen/Argon. Cool to 0°C.[2]

  • Activation: Carefully add NaH (1.2 eq) portion-wise. Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins. Evolution of

    
     gas indicates successful deprotonation.
    
  • Addition: Cool back to 0°C. Add propargyl bromide (1.2 eq) dropwise.

  • Heating: Warm to RT. If reaction progress is slow (checked by LCMS after 2 hours), heat to 50°C .

    • Causality: The neopentyl position requires thermal energy to overcome the activation barrier for

      
       substitution.
      
  • Quench: Cool to 0°C and carefully quench with saturated

    
     solution. Extract with EtOAc (3x).
    

Phase 3: Deprotection

  • Dissolve the crude N4-propargylated intermediate in DCM .

  • Add TFA (20% v/v). Stir for 1 hour.

  • Concentrate and neutralize with basic resin or NaOH workup to obtain the free base N4-propargyl-4-methylpiperidin-4-amine .

Analytical Quality Control

ParameterMethodAcceptance Criteria
Identity 1H NMR (DMSO-

)
N1-Propargyl: Propargyl

doublet at

~3.3 ppm. N4-Propargyl: Propargyl

doublet shifted downfield; Piperidine ring protons intact.
Purity UPLC-MS (210 nm)>95% Area under curve.
Mass MS (ESI+)

= 153.1 (Calculated for

).

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or No Reaction Check1 Which Nitrogen is target? Problem->Check1 N1_Branch Target: N1 (Ring) Check1->N1_Branch N4_Branch Target: N4 (Exocyclic) Check1->N4_Branch Solvent Check Solvent: Are you using MeCN? N1_Branch->Solvent ChangeSolvent Switch to DMF (increases rate) Solvent->ChangeSolvent No Sterics Cause: Steric Hindrance at C4 N4_Branch->Sterics Action1 Increase Temp to 60°C Sterics->Action1 Action2 Switch Base to NaH or KH Sterics->Action2

Figure 2: Decision tree for optimizing reaction yields based on target regioselectivity.

References

  • Reactivity of Piperidines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of amine nucleophilicity and steric hindrance).
  • Propargyl Bromide Safety: Sigma-Aldrich. (2023). Safety Data Sheet: Propargyl Bromide.

  • Protective Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for Boc protection/deprotection).
  • Alkylation of Hindered Amines: Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.

Sources

Optimized C-N Coupling Protocols for Linagliptin Synthesis: The Piperidine Insertion

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the critical C-N bond formation step in the synthesis of Linagliptin (Trajenta®), specifically the coupling of the 8-bromo-xanthine core with the chiral piperidine moiety. While early discovery routes utilized protected amines (Boc/Phthalimide) in high-boiling solvents (DMSO/NMP), modern process chemistry favors the direct coupling of (R)-3-aminopiperidine dihydrochloride in Methyl Isobutyl Ketone (MIBK). This guide provides a comparative analysis of these methodologies, offering a validated protocol for the direct coupling route that minimizes impurity formation and simplifies downstream processing.

Introduction & Mechanistic Rationale

The synthesis of Linagliptin hinges on the regioselective functionalization of the xanthine scaffold. The installation of the (R)-3-aminopiperidine ring at the C-8 position is achieved via a Nucleophilic Aromatic Substitution (


).
The Chemical Challenge

The electrophile, 8-bromo-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (referred to herein as Intermediate A ), possesses multiple reactive sites. The success of the coupling depends on:

  • Leaving Group Lability: The C-8 bromine is activated by the electron-withdrawing nature of the adjacent imide nitrogens in the xanthine ring.

  • Stereocontrol: Maintaining the enantiomeric excess (ee) of the (R)-3-aminopiperidine is critical. High temperatures or strong bases can lead to racemization.

  • Impurity Management: Common side reactions include hydro-dehalogenation (loss of Br without coupling) and dimer formation (one piperidine bridging two xanthine cores).

Strategic Disconnection: Direct vs. Protected
  • Classical Route (Protected): Uses (R)-3-phthalimidopiperidine or (R)-3-Boc-aminopiperidine. Requires high-boiling polar aprotic solvents (DMSO, NMP) and a subsequent deprotection step (hydrazine or acid), increasing Process Mass Intensity (PMI).

  • Optimized Route (Direct): Uses (R)-3-aminopiperidine dihydrochloride.[1][2] By utilizing a heterogeneous base system (

    
     in MIBK), the free amine is generated in situ. This convergent approach eliminates a deprotection step and allows for aqueous workup, significantly improving throughput.
    

Experimental Protocol: Direct Coupling (Recommended)

This protocol utilizes the "Direct Coupling" strategy, favored for its efficiency and greener solvent profile (MIBK vs. DMSO).

Materials & Reagents
ComponentEquiv.RoleCAS No.
Intermediate A (8-Bromo-xanthine derivative)1.0Electrophile668270-11-9 (Ref)
(R)-3-Aminopiperidine 2HCl 1.2Nucleophile334618-23-4
Potassium Carbonate (

)
3.0Base584-08-7
Methyl Isobutyl Ketone (MIBK)10 VolSolvent108-10-1
Water N/AWorkup7732-18-5
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a clean, dry reaction vessel (equipped with overhead stirring and reflux condenser) with Intermediate A (1.0 wt).

  • Add MIBK (10.0 vol). Agitate to create a slurry.

  • Add (R)-3-Aminopiperidine Dihydrochloride (0.45 wt, ~1.2 eq).

  • Add Potassium Carbonate (granular, anhydrous) (0.85 wt, ~3.0 eq). Note: Fine powder

    
     increases reaction rate but may complicate filtration.
    

Step 2: Reaction 5. Heat the mixture to 80–85°C . 6. Maintain temperature for 8–10 hours .

  • IPC (In-Process Control): Monitor by HPLC.[3][4][5] Target: < 1.0% Intermediate A.
  • Mechanistic Note: The heterogeneous nature of the reaction in MIBK prevents rapid exotherms and suppresses dimer formation by limiting the concentration of free amine in the bulk solution.

Step 3: Workup & Isolation 7. Cool the reaction mass to 40–45°C . 8. Add Water (5.0 vol) and stir for 30 minutes to dissolve inorganic salts (


, excess 

). 9. Stop stirring and allow phases to separate (15–30 min). 10. Remove the lower aqueous layer (waste). 11. Wash the organic MIBK layer again with Water (3.0 vol) to ensure removal of residual piperidine salts. 12. Distill the organic layer under vacuum at < 50°C to approximately 2-3 volumes. 13. Add Ethanol or Isopropanol (5.0 vol) as an anti-solvent to induce crystallization. 14. Cool to 0–5°C and age for 2 hours. 15. Filter the solid Linagliptin free base. Wash with cold Ethanol. 16. Dry under vacuum at 45°C.

Expected Yield: 85–90% Purity: > 99.5% (HPLC)[6]

Critical Process Parameters (CPPs) & Optimization Data

The following data summarizes the optimization studies leading to the selection of the MIBK/


 system.
Table 1: Solvent & Base Screening Results
EntrySolventBaseTemp (°C)Time (h)Yield (%)Purity (%)Comment
1DMSO

8068298.1High impurity profile; difficult solvent removal.
2NMPDIPEA10047896.5Significant dimer impurity observed.
3Toluene

110126599.0Slow reaction kinetics due to poor solubility.
4 MIBK

85 9 89 99.6 Optimal balance of rate and purity.

Visualizations

Reaction Logic & Impurity Pathways

This diagram illustrates the desired


 pathway versus the competing dimer formation and hydrolysis side reactions.

Linagliptin_Reaction_Logic cluster_conditions Critical Control Points Reactant 8-Bromo-Xanthine (Intermediate A) TS Meisenheimer-like Transition State Reactant->TS + Reagent, K2CO3 85°C Impurity_Hydro Des-Bromo Impurity (Hydrolysis/Reduction) Reactant->Impurity_Hydro High Temp Trace H2O Reagent (R)-3-Aminopiperidine Product Linagliptin (Free Base) TS->Product SNAr - HBr Impurity_Dimer Dimer Impurity (Bis-Xanthine) TS->Impurity_Dimer Excess Amine High Conc.

Figure 1: Mechanistic pathway of the Linagliptin coupling reaction, highlighting the divergence between product formation and critical impurities.

Process Workflow (MIBK Route)

A step-by-step visualization of the manufacturing workflow for the direct coupling protocol.

Process_Workflow Start Start: Reactor Charging Mix Slurry Formation MIBK + Int-A + Amine.2HCl + K2CO3 Start->Mix Heat Reaction Phase 85°C, 8-10 Hours Mix->Heat IPC IPC Check (HPLC) <1.0% Int-A? Heat->IPC IPC->Heat Fail (Extend Time) Quench Aqueous Workup Add Water, Phase Separation IPC->Quench Pass Wash Organic Wash Remove Salts Quench->Wash Distill Distillation Conc. to 2-3 Vol Wash->Distill Cryst Crystallization Add Ethanol, Cool to 0°C Distill->Cryst Filter Filtration & Drying Cryst->Filter End Final API Linagliptin Filter->End

Figure 2: Operational workflow for the MIBK-mediated direct coupling process.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<75%) Incomplete conversion or loss during phase separation.Check base equivalents. Ensure pH > 10 during reaction. Verify interface detection during aqueous cut.
High Dimer Impurity Localized high concentration of amine.Increase agitation speed. Ensure slow addition of amine if not using salt form.
Slow Reaction Rate Particle size of

too large.
Use milled/micronized

or add catalytic KI (Potassium Iodide).
Color Issues Oxidation of phenylene/amine moieties.Ensure nitrogen inerting throughout the heating cycle.

References

  • Boehringer Ingelheim Pharma. (2004).[6] Xanthine derivatives, the preparation thereof and their use as pharmaceutical compositions.[7][8] WO2004018468.[4][8][9][10]

  • Eckhardt, M., et al. (2007). 8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 50(26), 6450-6453.

  • Sivakumar, D., et al. (2014). Process for preparation of pure Linagliptin.[4] US Patent App. US20140357863A1.

  • Gowda, B., et al. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Open Journal of Synthesis Theory and Applications.

Sources

Application Note: High-Fidelity Boc-Deprotection of Sterically Hindered Amines Containing Propargyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl (4-methyl-1-(prop-2-yn-1-yl)piperidin-4-yl)carbamate. The target molecule contains two sensitive structural features: a terminal alkyne (susceptible to hydration or cationic alkylation) and a gem-disubstituted quaternary carbon (imparting steric hindrance at the reaction site).

We present two validated methodologies:

  • Method A (TFA/DCM): The industry standard for high-throughput synthesis, yielding the Trifluoroacetate salt.

  • Method B (HCl/Dioxane): A precipitation-based method yielding the Dihydrochloride salt, often preferred for direct crystallization.

Mechanistic Insight & Chemical Strategy

The Challenge: Sterics and Stability

The deprotection of Boc groups on quaternary carbons (such as the 4-position of a 4-methylpiperidine) exhibits slower kinetics compared to secondary amines due to steric shielding of the carbamate oxygen. Furthermore, the generated tert-butyl cation (


) is a potent electrophile. While terminal alkynes are generally stable to Brønsted acids, they can act as nucleophiles toward carbocations, leading to alkylated impurities (alkyne-cation coupling).
The Solution: Scavenger-Assisted Acidolysis

To mitigate side reactions, this protocol utilizes an


-type fragmentation mechanism. We recommend the inclusion of a scavenger (Triethylsilane or Water) to quench the 

intermediate, preventing attack on the propargyl

-system.
Reaction Mechanism Visualization

The following diagram illustrates the acid-catalyzed fragmentation pathway and the role of scavengers.

Boc_Mechanism SM Boc-Protected Precursor Protonation Protonated Carbamate SM->Protonation + H+ (TFA/HCl) Frag Fragmentation (Rate Limiting) Protonation->Frag Slow Intermediates Carbamic Acid + t-Bu Cation Frag->Intermediates Scavenging Cation Quenching (Scavenger) Intermediates->Scavenging t-Bu+ Trapping Decarb Decarboxylation (-CO2) Intermediates->Decarb Fast Byproducts Isobutylene / t-Bu-Scavenger Scavenging->Byproducts Product Target Amine (Salt Form) Decarb->Product

Figure 1: Acid-catalyzed cleavage mechanism. Note the fragmentation step generates the reactive tert-butyl cation, which must be sequestered.

Materials & Equipment

ComponentSpecificationPurpose
Substrate tert-Butyl (4-methyl-1-(prop-2-yn-1-yl)piperidin-4-yl)carbamateStarting Material
Acid Source A Trifluoroacetic Acid (TFA), >99%Proton source (Method A)
Acid Source B 4.0 M HCl in 1,4-DioxaneProton source (Method B)
Solvent Dichloromethane (DCM), AnhydrousSolvent (Method A)
Scavenger Triethylsilane (TES) or H₂Ot-Bu cation quencher
Base NaHCO₃ (sat. aq.) or Amberlyst A-21Free-basing agents

Experimental Protocols

Protocol A: Standard TFA Deprotection (TFA Salt)

Best for: Small scale, rapid synthesis, and when the product will be purified by Prep-HPLC.

  • Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM). Concentration should be 0.1 M to 0.2 M.

  • Scavenger Addition (Optional but Recommended): Add Triethylsilane (TES) (2.0 equiv) or Water (5% v/v).

    • Why: TES effectively traps the t-butyl cation, preventing potential alkylation of the propargyl group [1].

  • Acidification: Cool the solution to 0°C. Add Trifluoroacetic Acid (TFA) dropwise.

    • Ratio: Final solvent composition should be approximately 2:1 or 1:1 DCM:TFA.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C).

    • Monitoring: Check by TLC or LC-MS after 1 hour. Due to the quaternary carbon, reaction may require 2–4 hours for completion.

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Azeotrope: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x). This is critical to remove excess TFA, which can complicate biological assays.

  • Yield: The product is obtained as the bis-trifluoroacetate salt.

Protocol B: HCl Deprotection (Dihydrochloride Salt)

Best for: Scale-up, storage stability, and avoiding fluorinated impurities.

  • Preparation: Dissolve the substrate (1.0 equiv) in 1,4-Dioxane or Methanol (minimal volume).

  • Acidification: Add 4.0 M HCl in Dioxane (5-10 equiv) at 0°C.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Observation: The product often precipitates as a white solid (dihydrochloride salt) as the reaction proceeds.

  • Isolation:

    • If precipitate forms: Dilute with Diethyl Ether (Et₂O), filter the solid, and wash with Et₂O.

    • If no precipitate: Concentrate in vacuo to dryness.

  • Yield: Product is the dihydrochloride salt.

Post-Reaction Processing & Isolation Workflow

The choice of isolation method depends on the intended downstream application. The propargyl amine moiety is stable, but the free base is prone to oxidation over long-term storage.

Workup_Flow Crude Crude Reaction Mix (Acidic) Evap Evaporation & Azeotrope (Remove excess Acid) Crude->Evap Decision Intended Application? Evap->Decision Path_Salt Storage / Biological Assay Decision->Path_Salt Stable Form Path_Rxn Next Chemical Step (e.g., Amide Coupling) Decision->Path_Rxn Reactive Form Salt_Iso Isolate as Salt (TFA or HCl) Path_Salt->Salt_Iso Free_Base Free Base Generation Path_Rxn->Free_Base Final_Prod Final Product 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Salt_Iso->Final_Prod Method_Aq Method 1: Aqueous Workup (DCM / Sat. NaHCO3) Free_Base->Method_Aq Method_Resin Method 2: Solid Phase (Amberlyst A-21) Free_Base->Method_Resin Method_Aq->Final_Prod Method_Resin->Final_Prod

Figure 2: Decision tree for product isolation. Salt forms are recommended for storage to prevent oxidation of the propargyl amine.

Analytical Validation

Successful deprotection must be validated using NMR and MS.

TechniqueExpected Signal ChangeDiagnostic Interpretation
¹H NMR Disappearance of singlet at ~1.44 ppm (9H)Loss of Boc tert-butyl group.
¹H NMR Shift of Propargyl-CH₂Slight downfield shift due to ammonium salt formation.
¹H NMR Alkyne Proton (~2.2 ppm, t)Must remain intact. Loss indicates side reaction.
LC-MS Mass Shift[M+H]⁺ shifts from (MW + 1) to (MW - 100 + 1).

Self-Validation Check:

  • If the mass spectrum shows M+56 peaks, the tert-butyl cation has alkylated the amine or the alkyne (isobutylation). Remedy: Increase scavenger concentration in the next run.

Expert Insights & Troubleshooting

  • Alkyne Stability: While the propargyl group is stable to TFA/HCl, avoid using Lewis acids containing silver (Ag), copper (Cu), or palladium (Pd) during the deprotection or subsequent steps without protecting the alkyne, as these catalyze hydration or coupling [2].

  • Steric Hindrance: The methyl group at C4 creates a neopentyl-like environment. If conversion is incomplete after 4 hours, increase temperature to 35°C, but do not exceed 40°C to preserve the alkyne [3].

  • Safety: Propargyl amines are potential alkylating agents. Handle the free base with gloves and in a fume hood. The salt forms are generally safer to handle as solids.

References

  • Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] John Wiley & Sons.[1][2][3] (Chapter on Protection for the Amino Group). Link

  • Han, G., et al. (2004).[4] "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses steric effects in amide/amine chemistry). Link

Sources

Advanced Handling of Air-Sensitive Amine Intermediates in Continuous Flow

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition from batch to continuous flow chemistry offers unparalleled advantages for handling air-sensitive amine intermediates, particularly lithium amides (e.g., LDA, LiHMDS) and organometallic complexes used in C-N cross-couplings. However, the "closed system" of flow chemistry is only as robust as its weakest connection. This application note details the engineering controls, "self-validating" protocols, and telescoped workflows required to manipulate these unstable species without degradation, enabling high-temperature processing of traditionally cryogenic reactions.

Part 1: Engineering the Inert Flow Path

The Core Directive: In batch chemistry, we rely on the Schlenk line. In flow, we rely on positive pressure hydrodynamics . The most common failure mode is not oxygen permeation through tubing, but oxygen ingress during reagent loading.

The "Schlenk-to-Flow" Interface

Standard HPLC caps are insufficient for pyrophoric or highly air-sensitive reagents (e.g., n-BuLi, neat amines). The system must be engineered to prevent vacuum formation during pump intake.

Protocol: Positive Pressure Reagent Loading

  • Vessel Prep: Use oven-dried, septum-capped reagent bottles (e.g., Sure/Seal™ type).

  • Inert Gas Line: Insert a distinct inert gas line (Argon/Nitrogen) via a needle into the reagent bottle headspace.

  • Pressure Regulation: Set the gas regulator to 2–5 psi (0.1–0.3 bar) positive pressure. This "pushes" liquid into the pump, preventing cavitation and ingress of atmospheric air.

  • Tubing: Use PFA (Perfluoroalkoxy) tubing for all reactive lines. PTFE is acceptable, but PFA offers superior translucency for visual monitoring of bubbles.

Visualization: The Inert Manifold

The following diagram illustrates the critical "Schlenk-to-Pump" interface required to maintain system integrity.

InertManifold cluster_0 Critical Inert Zone GasSource Inert Gas Source (Ar/N2, 3-5 psi) ReagentBottle Reagent Bottle (Septum Sealed) GasSource->ReagentBottle Positive Pressure Headspace CheckValve Check Valve (Prevent Backflow) ReagentBottle->CheckValve Reagent Feed (PFA Tubing) Pump Syringe/Peristaltic Pump CheckValve->Pump Liquid Intake Reactor Flow Reactor (Coil/Chip) Pump->Reactor Pressurized Flow

Figure 1: Schematic of the positive-pressure reagent loading system. The pressurized headspace ensures no air is drawn in during the pump's intake stroke.

Part 2: In Situ Generation of Lithium Amides

Lithium amides (e.g., Lithium Diisopropylamide - LDA) are the archetypal air-sensitive amine intermediates. In batch, these are generated at -78°C to prevent degradation. In flow, we can generate them at 0°C or even Room Temperature (RT) due to superior heat transfer.

The "Flash Generation" Protocol

Objective: Generate LDA in situ and immediately consume it with an electrophile (E+).

Reagents:

  • Stream A: n-Butyllithium (2.5 M in hexanes).

  • Stream B: Diisopropylamine (1.1 equiv) in dry THF.

  • Stream C: Substrate (Ketone/Ester) in dry THF.

Step-by-Step Methodology:

  • System Drying: Flush the entire flow path (pumps, reactors, BPR) with anhydrous THF for 20 minutes.

  • Mixer 1 (Generation): Pump Stream A and Stream B into a T-mixer (or static mixer).

    • Residence Time: 2–60 seconds.

    • Temperature: 0°C (Ice bath) or 25°C.

    • Observation: A color change (often pale yellow) indicates LDA formation.

  • Mixer 2 (Reaction): The outlet of Mixer 1 flows directly into Mixer 2, meeting Stream C.

    • Residence Time: 1–5 minutes.

    • Temperature: 0°C to 25°C.

  • Quench: Direct the output into a flask containing saturated NH4Cl (with vigorous stirring) or a third flow stream of MeOH/Water.

Data Comparison: Batch vs. Flow

The following table highlights the process intensification achieved by moving this chemistry to flow.

ParameterTraditional BatchContinuous FlowAdvantage
Temperature -78°C (Cryogenic)0°C to 25°CReduced energy cost; no dry ice.
Time 30–60 mins2–60 secondsSuppresses decomposition.
Concentration Dilute (to manage heat)High (0.5 – 1.0 M)Higher throughput.
Safety Large inventory of n-BuLiSmall active volumeMinimized hazard in case of leak.

Part 3: Case Study – Telescoped Buchwald-Hartwig Amination

Handling air-sensitive Pd-catalysts and amine intermediates in a single streamlined process.

The Challenge

Buchwald-Hartwig aminations often require an inert atmosphere to protect the active Pd(0) species and prevent oxidation of the amine. In flow, we can telescope the free-basing of an amine salt directly into the cross-coupling .

Telescoped Workflow Logic
  • Step 1 (Deprotonation): An amine hydrochloride salt is deprotonated in situ using an organic base (e.g., DBU or BTPP) or an inorganic base slurry.

  • Step 2 (Coupling): The free amine meets the Aryl Halide and Catalyst solution.

  • Step 3 (Heating): The mixture enters a heated coil reactor (100–140°C).

Visualization: Telescoped Pathway

BuchwaldTelescope AmineSalt Amine HCl Salt (in DMSO/MeOH) Mixer1 Mixer 1 (Free-Basing) AmineSalt->Mixer1 Base Base (DBU/BTPP) Base->Mixer1 ArylHalide Aryl Halide + Pd Catalyst Mixer2 Mixer 2 (Reaction Assembly) ArylHalide->Mixer2 Mixer1->Mixer2 Unstable Free Amine Reactor Heated Coil Reactor (120°C, 10 min) Mixer2->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Collection (Under Argon) BPR->Collection

Figure 2: Telescoped workflow for generating a free amine from its salt and immediately consuming it in a Pd-catalyzed coupling.

Part 4: Trustworthiness & Self-Validating Systems

A protocol is only "self-validating" if it provides immediate feedback on system health.

The "Pressure Heartbeat"

Install an inline pressure sensor before the reactor.

  • Steady Pressure: Indicates laminar flow and homogeneity.

  • Rising Pressure: Indicates precipitation (clogging). In Buchwald-Hartwig reactions, this often signals the formation of insoluble inorganic salts (e.g., NaBr/LiCl).

    • Corrective Action: Switch to solubilizing solvents (add 10% water or use DMSO) or use a packed-bed reactor for the base.

Residence Time Validation

Unlike batch, you cannot take an aliquot easily without disturbing the steady state.

  • Protocol: Perform a "residence time distribution" (RTD) check using a colored tracer (e.g., a pulse of dye) before running valuable reagents. This confirms the actual volume of the reactor and the flow path, ensuring your calculated reaction time matches reality.

Safety: The Quench Loop

Never allow active organolithiums to exit the system open to air.

  • Rule: The flow path must end in a quenching vessel that is vented to a scrubbed exhaust.

  • Setup: The collection flask should contain a neutralizing solution (e.g., dilute HCl or NH4Cl) and be stirred magnetically. The outlet tubing should be submerged below the surface of the quench liquid.

References

  • Flash Chemistry: Fast Chemical Synthesis by Using Microreactors.

    • Source: Yoshida, J. (2008). Wiley-VCH.
    • Context: Foundational text on handling organolithiums in flow at high temper
    • Link:

  • Continuous Flow Synthesis of Amines.

    • Source: Gutmann, B., Cantillo, D., & Kappe, C. O. (2015).
    • Context: Comprehensive review of amine synthesis in flow, including Buchwald-Hartwig.
    • Link:

  • A Continuous Process for Buchwald–Hartwig Amination

    • Source: Organic Process Research & Development (ACS).
    • Context: Protocol for handling Pd-NHC catalysts and scaling up amin
    • Link:

  • Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

    • Source: Sigma-Aldrich (Merck).
    • Context: The gold standard for inert handling techniques adapted here for flow reservoirs.
    • Link:

  • Advances in Flow Chemistry for Organolithium-Based Synthesis.

    • Source: MDPI (Molecules).
    • Context: Recent protocols for lithi
    • Link:

Application Note: Storage and Stability Protocols for Propargyl-Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Chemical Rationale[1][2]

Propargyl-amines (e.g., propargylamine, rasagiline intermediates) represent a unique class of "dual-threat" synthons in medicinal chemistry.[1] They possess two highly reactive functional groups: a nucleophilic amine (


 or 

) and an electrophilic/polymerizable alkyne (

).[1]

While this duality makes them invaluable for "click" chemistry and MAO inhibitor synthesis, it renders them thermodynamically unstable.[1] Improper storage leads to a cascade of degradation pathways: oxidative yellowing, carbamate formation (CO₂ absorption), and potentially hazardous polymerization.[1]

This guide moves beyond generic MSDS advice, providing a mechanistic, field-proven protocol for maintaining the integrity of these high-value intermediates.

Part 2: Mechanisms of Degradation

To preserve propargyl-amines, one must understand how they fail.[1] The degradation is rarely a single event but a synergistic failure of the amine and alkyne moieties.

The Degradation Pathways
  • Amine Oxidation & Carbamylation:

    • Mechanism: Primary and secondary amines react avidly with atmospheric CO₂ to form carbamate salts (white crusts).[1] Simultaneously, exposure to air leads to N-oxidation, producing yellow-to-brown chromophores (imines/enamines).[1]

    • Visual Indicator: Clear liquid turns yellow (early oxidation)

      
       brown/black (advanced degradation).[1]
      
  • Alkyne Polymerization:

    • Mechanism: Terminal alkynes are metastable.[1] In the presence of trace metals (Fe, Cu) or heat, they undergo exothermic polymerization to form polyacetylenes.[1]

    • Risk Factor: This reaction is often autocatalytic; the heat generated by initial polymerization accelerates the bulk reaction.

  • Acetylide Formation (Safety Critical):

    • Mechanism: The terminal alkyne proton is acidic (

      
      ).[2] Contact with Copper, Silver, or Mercury forms explosive metal acetylides.[1]
      
Visualization: Degradation Logic

The following diagram maps the causality of storage failures.

DegradationPathways PropargylAmine Propargyl-Amine (Fresh, Colorless) Carbamate Carbamate Salt (White Solid/Crust) PropargylAmine->Carbamate Nucleophilic Attack Imine Oxidized Imines (Yellow Color) PropargylAmine->Imine Radical Oxidation Polymer Polyacetylene (Black Tar/Solid) PropargylAmine->Polymer Polymerization CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 Oxygen->Imine TraceMetals Trace Metals (Cu, Fe) TraceMetals->Polymer Catalysis

Figure 1: Mechanistic pathways of propargyl-amine degradation leading to physical state changes.[1]

Part 3: Storage & Handling Protocols[1][4][5]

The "Golden Standard" Storage Protocol

Principle: Isolate the chemical from the three vectors of decay: Heat, Light, and Atmosphere.

ParameterSpecificationCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetics of autoxidation and polymerization.[1] (Note: Store at -20°C for long-term >6 months).
Atmosphere Argon or Nitrogen Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamate formation).[1] Argon is preferred as it is heavier than air.[1]
Container Amber Glass Blocks UV light which can catalyze radical formation in the alkyne group.
Seal Parafilm + Teflon Tape Standard caps leak over time.[1] Teflon tape on threads prevents seizing; Parafilm seals the gap.[1]
Headspace Minimal Large headspace = large reservoir of moisture/air.[1] Transfer to smaller vials if volume decreases.
Step-by-Step: Aliquoting and Long-Term Storage

Goal: Prevent repeated freeze-thaw cycles and atmospheric exposure.[1]

  • Inspection upon Receipt:

    • Check for color (should be colorless to pale yellow).[1]

    • Check for precipitate (white solids indicate carbamate formation).[1]

  • Purification (If necessary):

    • If the liquid is dark yellow or brown, distill under reduced pressure immediately.[1]

    • Caution: Do not distill to dryness to avoid concentrating unstable polymeric residues.[1]

  • Aliquoting:

    • Work in a fume hood or glovebox.[1]

    • Divide the bulk material into single-use aliquots (e.g., 1 mL or 5 mL) in amber glass vials.

  • Inerting:

    • Flush each vial with a gentle stream of dry Nitrogen or Argon for 30 seconds.[1]

    • Cap immediately with a Teflon-lined screw cap.[1]

  • Sealing & Labeling:

    • Wrap the cap junction with Parafilm.[1]

    • Label with: Name, Date, Purity, and "Store at 4°C".

Handling Precautions (Self-Validating Safety)
  • The Copper Rule: NEVER use metal spatulas or needles containing Copper/Brass. Use stainless steel or glass/plastic pipettes.

    • Validation: If a green/blue precipitate forms on metal contact, you have generated a shock-sensitive acetylide.[1] Quench immediately with dilute HCl.

  • The "Crust" Test: If the cap is stuck due to a white crust, do not force it open near heat/sparks. The crust is likely a carbonate/carbamate salt.[1] Dissolve with water/solvent if outside the vessel, but assume the contents are compromised.

Part 4: Quality Control & Validation Workflow

Before using a stored propargyl-amine intermediate in a critical reaction (e.g., GMP synthesis), validate its purity using this decision tree.

QC_Workflow Start Start: Retrieve Aliquot Visual Visual Inspection Start->Visual Colorless Colorless / Pale Yellow Visual->Colorless Dark Dark Yellow / Brown Visual->Dark Solids White Solids Present Visual->Solids NMR 1H-NMR Analysis (CDCl3) Colorless->NMR Distill ACTION: Distill under Vacuum Dark->Distill Solids->Distill PurityCheck Check Integral Ratio (Alkyne CH : Amine CH2) NMR->PurityCheck Pass PASS: Proceed to Reaction PurityCheck->Pass Ratio ~ 1:2 PurityCheck->Distill New Peaks/Broadening Distill->NMR Retest Discard ACTION: Discard/Neutralize

Figure 2: Self-validating Quality Control (QC) decision tree for propargyl-amine usage.

Quantitative Validation (NMR)

To confirm stability, run a proton NMR (


H-NMR) in CDCl

.[1]
  • Key Signal: The alkyne proton (

    
    ) typically appears as a triplet around 
    
    
    
    2.2 - 2.5 ppm.[1]
  • Degradation Sign: Disappearance of the sharp triplet or broadening of the amine peaks (

    
     1.0 - 2.0 ppm) indicates polymerization or salt formation.
    
  • Purity Calculation: Integrate the propargylic methylene (

    
    ) vs. the alkyne proton. The ratio should be exactly 2:1.
    

References

  • Binda, C., et al. (2018).[1] Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

The synthesis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is a crucial step in the development of various molecular probes and potential therapeutic agents. The introduction of the propargyl group provides a versatile handle for subsequent modifications, such as click chemistry. The most direct and common approach to this synthesis is the N-alkylation of 4-methylpiperidin-4-amine with a suitable propargylating agent, such as propargyl bromide. This guide will focus on optimizing this key transformation.

Reaction Overview: N-Alkylation

The primary synthetic route involves the nucleophilic substitution of a propargyl halide by the secondary amine of the piperidine ring.

reagents 4-Methylpiperidin-4-amine + Propargyl Bromide product 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine reagents->product N-Alkylation conditions Base (e.g., K2CO3) Solvent (e.g., ACN, DMF)

Caption: General N-Alkylation Workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions to improve your reaction outcomes.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted 4-methylpiperidin-4-amine.

  • Minimal formation of the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Base The reaction generates hydrobromic acid (HBr), which protonates the starting amine, rendering it non-nucleophilic. An adequate amount of base is crucial to neutralize this acid.[1]Use at least 2-3 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Poor Solvent Choice The choice of solvent can significantly impact reaction rates. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the base, leaving the anion more reactive.Use anhydrous polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[1] Ensure the solvent is dry, as water can interfere with the reaction.
Low Reaction Temperature While room temperature can be sufficient, some reactions may require thermal energy to overcome the activation barrier.Gently heat the reaction mixture to 40-60 °C and monitor the progress by TLC or LC-MS.[2]
Degraded Propargyl Bromide Propargyl bromide can be unstable and should be handled with care. It is often supplied as a solution in a stabilizing solvent like toluene.Use a fresh bottle of propargyl bromide or purify older stock by distillation if necessary.
Problem 2: Formation of a Major Side Product with the Same Mass

Symptoms:

  • Mass spectrometry shows a significant peak with the same m/z as the desired product, but with a different retention time.

  • ¹H NMR may show complex signals in the vinyl region instead of the characteristic acetylenic proton.

Potential Cause and Solution:

Potential Cause Explanation Recommended Solution
Isomerization to Allene The propargyl group can rearrange to its more stable isomer, the allene, under certain conditions, particularly with heat or certain bases.[3]Use milder reaction conditions. Avoid excessively high temperatures and strong, non-hindered bases. Characterize the byproduct using ¹H and ¹³C NMR to confirm the presence of the allene moiety.[3]
Problem 3: Formation of a Higher Molecular Weight Byproduct

Symptoms:

  • A significant byproduct with a higher molecular weight is observed, often corresponding to the addition of another propargyl group.

Potential Cause and Solution:

Potential Cause Explanation Recommended Solution
Over-alkylation of the Primary Amine The primary amine at the 4-position can also be alkylated, leading to the formation of a di-propargylated product.To favor mono-alkylation at the more nucleophilic secondary piperidine nitrogen, use a slight excess (1.1-1.2 equivalents) of the 4-methylpiperidin-4-amine relative to the propargyl bromide. Alternatively, consider protecting the primary amine with a suitable protecting group (e.g., Boc) before N-propargylation, followed by deprotection.
Quaternization of the Piperidine Nitrogen If an excess of propargyl bromide is used, the product can undergo a second alkylation to form a quaternary ammonium salt.[1]Use a stoichiometric amount or a slight excess of the amine. Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[1]
Problem 4: Difficulty in Product Purification

Symptoms:

  • The crude product is an oil that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from starting materials or byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Residual Base or Salts Inorganic bases and their salts can interfere with purification.Perform an aqueous workup. After the reaction is complete, quench with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual salts.
Similar Polarity of Product and Starting Material The product and the starting amine may have similar polarities, making chromatographic separation challenging.Adjust the polarity of the eluent for column chromatography. A common mobile phase for amines is a mixture of dichloromethane and methanol with a small amount of ammonium hydroxide to prevent streaking. If separation is still difficult, consider converting the product to its hydrochloride salt, which may be crystalline and easier to purify by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A1: A mild, non-nucleophilic base is ideal. Potassium carbonate (K₂CO₃) is a cost-effective and efficient choice.[4] It is solid and can be easily filtered off after the reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also good options, especially if a homogeneous reaction mixture is desired.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 9:1 dichloromethane:methanol). The product, being less polar than the starting diamine, should have a higher Rf value. Staining with ninhydrin can help visualize the primary amine of the starting material. Liquid chromatography-mass spectrometry (LC-MS) is also an excellent tool for monitoring the reaction and identifying products and byproducts.

Q3: Can I use other propargylating agents besides propargyl bromide?

A3: Yes, other propargyl halides like propargyl chloride or propargyl iodide can be used. Propargyl tosylate or mesylate are also effective alkylating agents and are sometimes less volatile and easier to handle than propargyl bromide.

Q4: My starting material, 4-methylpiperidin-4-amine, is not commercially available. How can I synthesize it?

A4: A common route to 4-amino-4-substituted piperidines is the Strecker synthesis. This involves the reaction of a piperidone (e.g., 1-benzyl-4-piperidone) with an amine source (like ammonia or an equivalent) and a cyanide source (like KCN), followed by hydrolysis of the resulting aminonitrile.[5] Subsequent N-debenzylation and methylation would be required to obtain 4-methylpiperidin-4-amine. Another approach is reductive amination of a suitable 4-ketopiperidine derivative.[6]

Q5: What is the expected ¹H NMR chemical shift for the acetylenic proton of the product?

A5: The terminal acetylenic proton (H-C≡C-) typically appears as a triplet (due to long-range coupling with the methylene protons) in the range of 2.0-3.0 ppm in the ¹H NMR spectrum. The exact chemical shift will depend on the solvent and the overall molecular structure.

Experimental Protocols

Protocol 1: N-Propargylation of 4-Methylpiperidin-4-amine

This protocol provides a general procedure for the synthesis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine.

  • Reaction Setup: To a solution of 4-methylpiperidin-4-amine (1.0 eq) in anhydrous acetonitrile (ACN) or DMF (0.1-0.5 M), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Addition of Alkylating Agent: While stirring the mixture, add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane with 0.5% ammonium hydroxide).

cluster_0 Reaction cluster_1 Workup & Purification A 1. Dissolve 4-methylpiperidin-4-amine and K2CO3 in ACN/DMF B 2. Add propargyl bromide dropwise at RT A->B C 3. Stir at RT or 40-60 °C (Monitor by TLC/LC-MS) B->C D 4. Filter and concentrate C->D E 5. Aqueous workup (DCM/EtOAc extraction) D->E F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Experimental Workflow for N-Propargylation.

References

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Google.
  • D'hooghe, M., & De Kimpe, N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Marcel Dekker, Inc.
  • BenchChem. (2025). High-Yield Synthesis of 1-Piperidinepentanoic Acid Analogues: Application Notes and Protocols. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. BenchChem.
  • (2019). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Georg Thieme Verlag KG.
  • Suga, S., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals.
  • Linga, V., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • (2025). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate.
  • Nolan, S. P. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
  • (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate.
  • Muresan, M., Subramanian, H., & Sibi, M. P. (n.d.). This is the peer reviewed version of the following article: Muresan, M.; Subramanian, H.; Sibi, M. P..
  • (2017). Procedure for N-alkylation of Piperidine?. ResearchGate.
  • (n.d.). Synthesis method for N-substituted-4-piperidone. Google Patents.
  • BenchChem. (n.d.). Common side reactions and byproducts in amine-propargyl conjugations. BenchChem.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
  • Bright, M. O., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC.
  • Zhang, Y., et al. (2019). Stereodivergent propargylic alkylation of enals via cooperative NHC and copper catalysis. Nature Communications.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.
  • Song, Y., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC.
  • Al-Harrasi, A., & Godya, A. E.-D. A. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
  • (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate.
  • Reddy, M. S., & Thirupathi, G. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PMC.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC.
  • (n.d.). (e)-1-benzyl-3-(1-iodoethylidene)piperidine. Organic Syntheses Procedure.
  • (2025). indol-2-yl)methyl)prop-2-yn-1-amine, a New Cholinesterase and Monoamine Oxidase Dual Inhibitor. ResearchGate.
  • (n.d.). 4-Piperidinoaniline synthesis. ChemicalBook.
  • (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • (n.d.). Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. Organic Syntheses Procedure.
  • (n.d.). Method for preparing 4-piperidyl piperidine. Google Patents.
  • (2018). Green and efficient synthesis of propargylamines via A3 coupling reaction using a copper (II)–thioamide combination. Iranian Chemical Communication.
  • (2018). How to remove excess 4-amino piperidine from reaction medium?. ResearchGate.
  • (n.d.). 4-methyl-1-(prop-2-yn-1-yl)piperidine. PubChem.

Sources

Removing unreacted propargyl bromide from amine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removing unreacted propargyl bromide (3-bromopropyne) from amine reaction mixtures. Ticket ID: CHEM-SUP-882-PB Priority: High (Safety & Regulatory Compliance) Assigned Specialist: Senior Application Scientist

⚠️ CRITICAL SAFETY ALERT

STOP AND READ: Propargyl bromide is not just a toxic alkylating agent; it is shock-sensitive and a potent lachrymator .

  • Explosion Risk: Pure propargyl bromide can decompose explosively if heated under confinement or subjected to mechanical shock. Never distill to dryness.

  • Genotoxicity: As a primary alkyl halide, it is a structural alert for genotoxicity (PGI).[1] Complete removal is required to meet ICH M7 guidelines.

Part 1: Remediation Decision Matrix

Before selecting a protocol, determine your downstream needs using the logic flow below.

decision_matrix Start Start: Residual Propargyl Bromide Scale What is your reaction scale? Start->Scale Purity Is the product acid-sensitive? Scale->Purity < 10g (Lab Scale) Cost Is cost/waste a primary constraint? Scale->Cost > 100g (Process Scale) Method_A Method A: Thiosulfate Quench (Liquid-Liquid Extraction) Purity->Method_A No (Standard Workup) Method_B Method B: Thiol Scavenger Resin (Solid-Phase Extraction) Purity->Method_B Yes (Avoid Aqueous Workup) Cost->Method_A No (Safety Priority) Method_C Method C: Azeotropic Distillation (Physical Separation) Cost->Method_C Yes (High Volume)

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on scale, chemical sensitivity, and safety constraints.

Part 2: Technical Protocols

Method A: Chemical Quenching (The "Bunte Salt" Method)

Best For: Standard organic synthesis, cost-efficiency, and scalable safety.

The Science: Sodium thiosulfate (


) reacts with propargyl bromide via an 

mechanism to form a water-soluble Bunte salt (S-alkyl thiosulfate). This renders the alkylating agent non-volatile and forces it into the aqueous layer during extraction [1].

Protocol:

  • Preparation: Prepare a saturated aqueous solution of sodium thiosulfate (approx. 25% w/v).

  • Buffering (Critical): If your reaction mixture is acidic, add saturated sodium bicarbonate (

    
    ) first. Why? Acidic thiosulfate disproportionates into elemental sulfur (
    
    
    
    ) and
    
    
    , creating a colloidal mess that ruins phase separation.
  • Quenching: Add the thiosulfate solution to the reaction mixture. Use 1.5 equivalents relative to the initial amount of propargyl bromide (not just the excess).

  • Agitation: Stir vigorously for 30–60 minutes at ambient temperature.

    • Note: The biphasic reaction rate depends on surface area; vigorous stirring is non-negotiable.

  • Separation: Transfer to a separatory funnel. The propargyl-thiosulfate adduct will partition into the aqueous layer.

  • Validation: The organic layer should be free of lachrymatory properties.

Method B: Solid-Phase Scavenging (The "High-Purity" Method)

Best For: Library synthesis, acid-sensitive compounds, and avoiding aqueous workups.

The Science: Silica or polymer-supported thiols (e.g., Si-Thiol) act as "heterogeneous nucleophiles." They permanently covalently bind the electrophile (propargyl bromide). Filtration removes the resin and the impurity simultaneously [2].

Protocol:

  • Selection: Use a Thiol (SH) functionalized resin. Amine resins are less effective for alkyl halides due to slower kinetics and potential quaternization issues.

  • Dosage: Add 2–4 equivalents of resin relative to the estimated excess propargyl bromide.

  • Incubation: Shake or stir (do not use magnetic stir bars with fragile resins) for 1–4 hours. Heating to 40°C accelerates the capture.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Rinse: Wash the resin cake with the reaction solvent to recover entrained product.

Comparative Data: Scavenging Efficiency

Scavenger TypeFunctional GroupReactivity vs. Propargyl BromideByproductsCost
Si-Thiol -SH (Mercaptan)High (Forms Thioether)None (Bound)High
Si-Amine -NH2 (Primary)Moderate (Forms Ammonium)HBr (Acid)Medium
Polystyrene-Thiol -SHHighNone (Bound)Medium

Part 3: Troubleshooting & FAQs

Q1: I used thiosulfate, but the organic layer turned cloudy/yellow. What happened?

Diagnosis: Sulfur precipitation ("Colloidal Sulfur"). Cause: The reaction mixture was too acidic (pH < 5) when thiosulfate was added. Fix:

  • Filter the organic layer through a tight pad of Celite to remove the sulfur particles.

  • In future runs, buffer the mixture with aqueous

    
    before adding thiosulfate.
    
Q2: Can I just distill the propargyl bromide off?

Diagnosis: High-Risk Operation.[2] Analysis: Propargyl bromide boils at ~88-90°C. While distillation is possible, concentrating it to dryness creates a shock-sensitive residue [3]. Safety Protocol:

  • Never distill to dryness.

  • "Chase" Technique: Add a higher-boiling solvent (e.g., Toluene) to the mixture. Distill the propargyl bromide/toluene azeotrope. The toluene acts as a phlegmatizer (stabilizer), ensuring the propargyl bromide remains in solution and never concentrates as a pure, unstable liquid.

Q3: How do I validate that the propargyl bromide is gone?

Field Test (Qualitative):

  • NBP Test: Use 4-(p-nitrobenzyl)pyridine. It turns blue/purple in the presence of active alkylating agents.

  • Silver Nitrate: A drop of reaction mixture in alcoholic

    
     will precipitate AgBr (white solid) if alkyl bromide remains (though this also reacts with HBr salts).
    

Analytical (Quantitative):

  • GC-MS: This is the gold standard. Propargyl bromide is volatile and easily detected. Ensure your injector temperature is not too high to prevent thermal degradation inside the inlet.

Part 4: Mechanism of Action (Thiosulfate Quench)

The following diagram illustrates the chemical pathway converting the toxic electrophile into a benign salt.

reaction_mechanism PB Propargyl Bromide (Electrophile) TS Transition State [SN2] PB->TS Thio Thiosulfate Ion (Nucleophile) Thio->TS Bunte Bunte Salt (Water Soluble) TS->Bunte Irreversible Br Bromide Ion (Leaving Group) TS->Br

Figure 2: Nucleophilic substitution of propargyl bromide by thiosulfate to form a non-volatile Bunte salt.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures. Retrieved from

  • Biotage. (n.d.).[5] Metal Scavengers for Organic Purification (Si-Thiol Applications). Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chemical Datasheet: 3-Bromopropyne (Propargyl Bromide).[6] CAMEO Chemicals.[2] Retrieved from

  • ECHEMI. (2019). Propargyl Bromide Safety Data Sheet (SDS). Retrieved from

Sources

Troubleshooting low purity in Linagliptin intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Workflow & Logic

Before adjusting reaction parameters, you must identify the specific class of impurity compromising your batch. In Linagliptin synthesis, "low purity" is rarely a single issue; it is usually a cascade failure involving regio-selectivity, enantiomeric stability, or incomplete deprotection.

Use the following logic map to diagnose your specific failure mode:

Linagliptin_Troubleshooting Start START: Low Purity Detected in Linagliptin Intermediate CheckHPLC Analyze HPLC Profile (RRT & Spectra) Start->CheckHPLC IsChiral Is the impurity the S-Enantiomer? CheckHPLC->IsChiral IsDimer Is it a high MW Dimer (Impurity B)? IsChiral->IsDimer No Action_Chiral CAUSE: Racemization FIX: Lower Temp, Check Start Material Optical Rotation IsChiral->Action_Chiral Yes IsRegio Is it a Regioisomer (N-alkylation error)? IsDimer->IsRegio No Action_Dimer CAUSE: Over-alkylation/Stoichiometry FIX: Adjust Base Equivalents, Switch to Organic Base (DIPEA) IsDimer->Action_Dimer Yes IsStalled Unreacted 8-Bromo Intermediate? IsRegio->IsStalled No Action_Regio CAUSE: Wrong Nitrogen Attack FIX: Solvent Polarity (Change NMP/DMF ratio), Control Addition Rate IsRegio->Action_Regio Yes Action_Stalled CAUSE: Wet Solvent or Low Basicity FIX: Karl Fischer Titration (<0.1% H2O), Increase Catalyst Load IsStalled->Action_Stalled Yes Action_Deprotect CAUSE: Incomplete Aminolysis FIX: Increase Ethanolamine, Raise Temp to 60°C IsStalled->Action_Deprotect No (Unknown Impurity)

Figure 1: Decision tree for isolating the root cause of impurity formation in Linagliptin synthesis.

Critical Impurity Profile Analysis

The following table summarizes the most frequent impurities encountered during the coupling of the 8-bromo xanthine intermediate with (R)-3-aminopiperidine .

Impurity DesignationChemical NatureRRT (Approx)Root Cause
Impurity A S-Enantiomer ~0.98 or 1.02 (Chiral Col)Racemization of (R)-3-aminopiperidine due to high heat (>100°C) or strong inorganic bases [1].
Impurity B Dimer > 1.5Reaction of one piperidine molecule with two xanthine cores. Common when stoichiometry of piperidine is too low [2].
Impurity C Regioisomer ~0.85 - 0.90N-alkylation occurring at the wrong nitrogen on the piperidine ring or xanthine core during earlier steps [3].
Impurity D Hydrolysis Product < 0.5Moisture in solvent (DMSO/NMP) causing hydrolysis of the xanthine ring or incomplete deprotection (if using phthalimide) [4].
Unreacted SM 8-Bromo Xanthine ~1.1 - 1.2Incomplete conversion due to "wet" solvents or insufficient base strength.

Troubleshooting Guide (Q&A)

Issue 1: The "Stalled" Reaction

Q: My HPLC shows 5-10% unreacted 8-bromo xanthine intermediate even after 12 hours at 80°C. Adding more base doesn't help. What is wrong?

A: This is a classic symptom of solvent hydration or surface passivation of the inorganic base.

  • The Mechanism: The nucleophilic substitution of the bromine by (R)-3-aminopiperidine is sensitive to water. Water solvates the base (e.g.,

    
    ), reducing its ability to deprotonate the amine, effectively stalling the reaction.
    
  • The Fix:

    • Check Water Content: Perform a Karl Fischer (KF) titration on your solvent (NMP or DMF). It must be < 0.05% .[1]

    • Switch Bases: If using

      
      , switch to an organic base like DIPEA (Diisopropylethylamine) . Organic bases are soluble and provide a homogeneous reaction environment, often improving conversion rates to >98% [5].
      
    • Temperature: Increase reaction temperature to 95-100°C , but do not exceed 110°C to avoid racemization.

Issue 2: High Dimer Formation

Q: We are seeing a high molecular weight impurity (Impurity B/Dimer) exceeding 0.5%. We are using a 1:1 molar ratio.

A: A 1:1 ratio is insufficient and statistically favors dimerization.

  • The Mechanism: As the reaction proceeds, the concentration of the desired product increases. If the aminopiperidine is limiting, the secondary amine of the product can compete for the remaining 8-bromo xanthine, forming a dimer.

  • The Fix:

    • Stoichiometry: Increase the (R)-3-aminopiperidine load to 1.2 - 1.5 equivalents . This excess ensures the 8-bromo intermediate is consumed by the primary reagent, not the product.

    • Addition Order: Do not dump all reagents at once. Add the 8-bromo intermediate slowly to a solution of the aminopiperidine to keep the amine concentration locally high relative to the bromide.

Issue 3: Loss of Chiral Purity (Enantiomeric Excess)

Q: Our starting (R)-3-aminopiperidine is 99.9% pure, but the final Linagliptin intermediate has 2% S-isomer (Impurity A). Where is the racemization happening?

A: Racemization typically occurs during the coupling step if the conditions are too basic or too hot.

  • The Mechanism: The hydrogen at the chiral center of the piperidine ring is slightly acidic. Strong bases at high temperatures can promote proton abstraction/re-addition, leading to inversion.

  • The Fix:

    • Base Selection: Avoid strong inorganic bases like NaOH or KOH. Use milder bases like Sodium Carbonate (

      
      )  or DIPEA .
      
    • Temperature Limit: Strictly cap the reaction temperature at 80°C if using Phthalimide protection. If using Boc-protection, you may go slightly higher (90°C), but monitor closely.

    • Input Control: Verify the optical rotation of your input (R)-3-aminopiperidine. A small drop in input purity amplifies significantly in the final crystallization profile.

Issue 4: Incomplete Deprotection (Phthalimide Route)

Q: We are using the Phthalimide protected route. After the ethanolamine step, we see a persistent impurity at RRT 0.95.

A: This is likely the incomplete aminolysis intermediate (often called Impurity 2 in literature [4]).

  • The Mechanism: The cleavage of the phthalimide group by ethanolamine proceeds through an open-ring amide intermediate before cyclizing to release the free amine. If the reaction is stopped too early or the temperature is too low, this intermediate remains.

  • The Fix:

    • Drive the Reaction: Increase the Ethanolamine equivalents to 10 eq .

    • Solvent System: Ensure water is present in the THF/Water mixture (ratio 8:2). The hydrolysis requires water.

    • Temperature: Maintain 60°C for at least 3 hours .

Optimized Protocol: The "Golden Batch" Parameters

Based on the troubleshooting data, the following protocol minimizes impurities A, B, and C.

Reaction: Coupling of 8-bromo xanthine (Int-1) with (R)-3-aminopiperidine (Int-2).

  • Solvent: N-Methyl-2-pyrrolidone (NMP).[2][3] Critical: KF < 0.05%.

  • Base: DIPEA (1.5 - 2.0 eq). Preferred over

    
     for solubility.
    
  • Stoichiometry: 1.0 eq (Int-1) : 1.2 eq (Int-2).

  • Temperature: Ramp to 95°C over 1 hour; hold for 4-6 hours.

  • Workup:

    • Cool to 25°C.

    • Add water slowly (exothermic).

    • Purification: Recrystallization from Ethanol/Water is highly effective at rejecting the Dimer and Regioisomers, whereas Toluene is effective for rejecting lipophilic byproducts [4].

References

  • Huang, Y., et al. (2016).[4] Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041.[5]

  • Nandi, S., et al. (2025).[4] Process Related Impurities In Anti-Diabetic Drug Linagliptin. ResearchGate.

  • Boehringer Ingelheim. (2007). Process for the preparation of chiral 8-(3-aminopiperidin-1-yl)-xanthines. US Patent 7,407,955.[6]

  • Wang, B., et al. (2025).[1] Study on Synthesis Process of Linagliptin and Its Related Substances. Chinese Journal of Pharmaceuticals. [1]

  • Venkateswarlu, P., et al. (2015). An improved process for preparing linagliptin and its key intermediates. WO2015004599A1.

Sources

Optimizing solvent selection for 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine extraction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization Guide Ticket Subject: Extraction Protocol for 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Reference ID: TSC-2025-AMINE-EXT Status: Resolved / Guide Published

Executive Summary

Extracting 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine presents a unique challenge due to its amphiphilic nature and reactive functional groups . This molecule contains a polar primary amine, a moderately basic tertiary piperidine ring, and a lipophilic propargyl tail.

Standard extractions often fail due to:

  • Incorrect pH control: Failure to deprotonate both nitrogen centers.

  • Solvent Reactivity: Incompatibility of chlorinated solvents with primary amines over time.

  • Phase Distribution: High water solubility of the free base leading to poor partition coefficients (LogD).

This guide provides a validated solvent selection matrix and troubleshooting workflow to maximize recovery and purity.

Part 1: Solvent Selection Matrix

The Core Problem: You need a solvent that is polar enough to extract the amine but stable enough to resist reaction.

Solvent CandidateExtraction EfficiencyStability RiskRecommendationTechnical Notes
Dichloromethane (DCM) ⭐⭐⭐⭐⭐ (High)⚠️ High Risk Avoid for Storage Excellent solubility, but DCM reacts with primary amines (N-alkylation) to form quaternary ammonium salts upon prolonged exposure [1].
Ethyl Acetate (EtOAc) ⭐⭐⭐ (Medium)⚠️ High Risk Conditional At the required extraction pH (>12), EtOAc undergoes hydrolysis (saponification), contaminating the product with ethanol and acetate [2].
MTBE (Methyl tert-butyl ether) ⭐⭐⭐⭐ (High)Safe Recommended Forms stable emulsions less frequently than DCM. Chemically inert to amines and high pH.
2-MeTHF (2-Methyltetrahydrofuran) ⭐⭐⭐⭐⭐ (High)Safe Gold Standard Higher polarity than MTBE, excellent for polar amines. Biogenic and separates well from water [3].
Toluene ⭐⭐ (Low)Safe Specific Use Too non-polar for efficient extraction unless the aqueous phase is heavily salted out. Good for removing non-polar impurities.[1][2]

Part 2: Critical Parameters & Troubleshooting

The pH Trap (The "Double pKa" Hurdle)

This molecule is a diamine . It has two protonation sites:

  • Piperidine Nitrogen (Tertiary): pKa

    
     10.5
    
  • Exocyclic Amine (Primary): pKa

    
     10.0
    

Common Failure Mode: Extracting at pH 10. At pH 10, ~50% of the molecules are still mono-protonated (charged) and will remain in the water phase. Solution: You must drive the equilibrium completely to the free base.

  • Target pH: > 12.5

  • Reagent: Use 5M NaOH or KOH. Avoid Carbonates (weak bases) as they may not reach the necessary pH.

The "Salting Out" Effect

Even as a free base, the 4-amino and piperidine groups form strong Hydrogen bonds with water. Protocol: Saturate the aqueous phase with NaCl (Brine) or KCl before adding the organic solvent. This disrupts the hydration shell and forces the organic amine into the organic layer (Hofmeister effect).

Propargyl Stability Warning

The propargyl group (alkyne) is sensitive to:

  • Copper: Avoid copper fittings or catalysts in the workup (risk of "click" side reactions or acetylide formation).

  • Strong Bases (e.g., NaH): While NaOH is safe for extraction, avoid anhydrous strong bases which could deprotonate the terminal alkyne.

Part 3: Validated Extraction Protocol (SOP)

Objective: Isolation of >95% pure free base from an acidic reaction mixture.

Materials:

  • Crude reaction mixture (Acidic aqueous)

  • 5M NaOH (aq)

  • Saturated NaCl solution (Brine)

  • Solvent: 2-MeTHF (Preferred) or MTBE.

Step-by-Step:

  • Cooling: Cool the acidic aqueous mixture to 0–5°C. (Exothermic neutralization risk).

  • Basification: Slowly add 5M NaOH dropwise with vigorous stirring. Monitor pH.

    • Checkpoint: Continue until pH reaches 12–13 .

  • Saturation: Add solid NaCl until no more dissolves (saturation). Stir for 10 mins.

  • Extraction:

    • Add Solvent (1:1 volume ratio relative to aqueous).

    • Stir vigorously for 15 minutes (Allow equilibrium).

    • Separate phases.[3] Keep the Organic (Top) layer.

  • Re-Extraction: Extract the aqueous layer 2 more times with fresh solvent.

  • Wash: Combine organic layers. Wash once with a small volume of Brine (removes trapped water/base).

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) for 20 mins.
    
    • Note: Avoid

      
       if the amine is sensitive, though usually fine.
      
  • Concentration: Evaporate solvent under reduced pressure (<40°C).

Part 4: Visual Decision Guides

Figure 1: Extraction Troubleshooting Logic

ExtractionLogic Start Start: Low Extraction Yield CheckPH Check Aqueous pH Start->CheckPH IsPHHigh Is pH > 12.5? CheckPH->IsPHHigh AdjustPH Add 5M NaOH Target pH 13 IsPHHigh->AdjustPH No CheckSolvent Check Solvent Choice IsPHHigh->CheckSolvent Yes AdjustPH->CheckPH IsDCM Using DCM? CheckSolvent->IsDCM IsEtOAc Using EtOAc? IsDCM->IsEtOAc No SwitchSolvent Switch to 2-MeTHF or MTBE IsDCM->SwitchSolvent Yes (Risk of Rxn) IsEtOAc->SwitchSolvent Yes (Hydrolysis) CheckEmulsion Emulsion Formed? IsEtOAc->CheckEmulsion No SwitchSolvent->CheckEmulsion SaltOut Add NaCl (Sat.) Filter through Celite CheckEmulsion->SaltOut Yes Success High Yield & Purity CheckEmulsion->Success No SaltOut->Success

Caption: Decision tree for troubleshooting low yields or impurity profiles during amine extraction.

Figure 2: Species Distribution vs. pH

SpeciesDistribution cluster_acid Acidic (pH < 8) cluster_neutral Neutral (pH 9-11) cluster_basic Basic (pH > 12.5) NodeAcid Dication (+2) (Water Soluble) NodeNeut Monocation (+1) (Amphiphilic/Emulsions) NodeAcid->NodeNeut pKa1 ~10 NodeBase Free Base (0) (Organic Soluble) NodeNeut->NodeBase pKa2 ~10.5

Caption: Protonation states of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine. Extraction is only efficient in the 'Free Base' zone.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Chloroform instead of DCM? A: No. Chloroform shares the same reactivity risks as DCM (formation of alkyl chlorides or quaternary salts) and is more toxic. If you must use a chlorinated solvent for solubility reasons, use it only for rapid extraction and immediately evaporate; never store the amine in solution [1].

Q: My product is oiling out as a third layer. What is happening? A: This is "oiling out" of the amine free base. It is not soluble enough in water (high pH) but your organic solvent volume might be too low or the solvent is too non-polar (e.g., Hexane/Ether). Fix: Add a more polar co-solvent like 2-MeTHF or a small amount of Isopropanol (IPA) (5%) to the organic layer to dissolve the oil.

Q: Is the propargyl group stable to rotary evaporation? A: Yes, terminal alkynes are generally stable to heat (< 60°C). However, ensure your bath is not contaminated with metal salts.

References

  • Reactivity of Dichloromethane with Amines

    • Source: SciSpace / Reddit Chemistry Community Consensus.
    • Summary: Primary and secondary amines can undergo nucleophilic attack on DCM (S_N2 reaction) to form chloromethyl or methylene-bridged impurities upon standing.
    • URL:

  • Solvent Selection Guides (Pharma)

    • Source: ACS Green Chemistry Institute / Sanofi Solvent Guide.
    • Summary: Esters (EtOAc) are unstable at high pH.
    • URL:

  • 2-Methyltetrahydrofuran (2-MeTHF)

    • Source: Hydrometal Tech / PubChem.[4]

    • Summary: 2-MeTHF has higher polarity than MTBE and separates cleanly from water, making it ideal for polar alkaloids.
    • URL:

Sources

Technical Support Center: Controlling Exothermic Reactions in Piperidine Alkylation Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing exothermic piperidine N-alkylation reactions during scale-up. This guide is designed for researchers, chemists, and process engineers in the pharmaceutical and chemical industries. Our goal is to provide you with actionable troubleshooting advice and in-depth FAQs to ensure the safe, efficient, and successful scale-up of your synthesis.

The N-alkylation of piperidines is a cornerstone reaction in the synthesis of active pharmaceutical ingredients (APIs). However, these reactions are frequently exothermic, presenting significant safety and control challenges upon scale-up.[1][2] A reaction that is easily managed in a 100 mL round-bottom flask can become a serious thermal hazard in a 100 L reactor.[3] This is primarily due to the decrease in the surface-area-to-volume ratio as the vessel size increases, which severely limits the efficiency of heat removal.[3][4]

This guide moves beyond simple protocols to explain the fundamental principles behind process control, empowering you to make informed decisions for your specific chemical system.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Q1: My reaction temperature is overshooting the setpoint, even with the cooling jacket at maximum. What's happening and what should I do?

A1: A temperature overshoot indicates that the rate of heat generation from your reaction is exceeding the rate of heat removal by your reactor's cooling system.[3] This is a critical situation that can lead to a thermal runaway reaction.[5]

Immediate Actions:

  • Stop Reagent Addition Immediately: The primary source of heat is the reaction itself. Halting the feed of the limiting reagent will stop further heat generation.[6]

  • Ensure Maximum Cooling: Verify that your cooling system is operating at its maximum capacity and lowest possible temperature.

  • Check Agitation: Ensure the agitator is functioning correctly. Poor mixing can lead to the formation of localized "hot spots" where the temperature is much higher than the probe reading, causing an acceleration in reaction rate.[7][8]

Root Cause Analysis and Long-Term Solutions:

  • Cause: The dosing rate of your alkylating agent is too high for the reactor's heat removal capacity.

    • Solution: You must re-evaluate and lower the dosing rate. This is the most critical control parameter for an exothermic reaction. A slower addition rate ensures that the heat generated can be effectively removed in real-time.[2][6]

  • Cause: Insufficient understanding of the reaction's thermal profile.

    • Solution: Perform a reaction calorimetry study (e.g., using a RC1 calorimeter) on a small scale. This will provide you with the total heat of reaction (ΔHrxn), the heat flow profile over time, and the maximum heat output (q_max). This data is essential for calculating the maximum safe dosing rate for your pilot or production scale reactor.[7]

  • Cause: Accumulation of unreacted reagents. This is a particularly dangerous scenario. If there's an induction period or slow initial reaction, the alkylating agent can build up. When the reaction finally initiates, it does so with a large concentration of reagents, leading to a massive and uncontrollable exotherm.[1]

    • Solution: Monitor the reaction in real-time using in-situ probes (e.g., FT-IR) if possible, or by taking regular samples for analysis (e.g., HPLC, UPLC). This confirms that the reagent is being consumed as it's added.[6]

Troubleshooting Flowchart for Temperature Overshoot

Caption: Decision workflow for addressing a temperature overshoot.

Q2: I'm planning my first scale-up from 1L to 50L. How do I determine a safe starting dosing rate for my alkylating agent?

A2: You cannot simply use a volumetric scaling factor. The key is to ensure your heat generation rate never exceeds your reactor's heat removal capability.

Methodology:

  • Characterize the Reaction: Use Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the total heat of reaction (ΔHrxn) and the adiabatic temperature rise.[4][7] The adiabatic temperature rise is the theoretical temperature increase if there were no cooling, which helps define the worst-case scenario.[7]

  • Characterize the Reactor: Determine the overall heat transfer coefficient (U) and the heat transfer area (A) for your 50L reactor. This can often be obtained from the manufacturer or determined experimentally. The product UA is a measure of the reactor's ability to remove heat.

  • Calculate Maximum Heat Removal Capacity (Q_removal):

    • Q_removal = U * A * ΔT_ln

    • Where ΔT_ln is the log mean temperature difference between your reaction mass and the cooling fluid.

  • Set the Dosing Rate: The rate of heat generation (Q_generation) is directly proportional to the rate of reaction, which you control via the dosing rate. Your dosing rate must be set so that Q_generation is always less than Q_removal.

    • Q_generation = (moles_added / time) * ΔHrxn

    • Rule of Thumb: Start with a dosing rate calculated to produce only 50-70% of the reactor's maximum heat removal capacity to provide a safety margin.

Experimental Protocol: Determining Heat of Reaction (ΔHrxn) via Heat Flow Calorimetry

  • Setup: A 1L automated lab reactor (e.g., Mettler-Toledo RC1) equipped with a temperature probe, agitator, and a dosing pump for the alkylating agent.

  • Calibration: Perform a calibration step by introducing a known amount of electrical heat to determine the heat transfer coefficient (U) of the system.

  • Reaction Setup: Charge the reactor with piperidine and the solvent. Bring the reactor to the desired reaction temperature (e.g., 25 °C).

  • Dosing: Add the alkylating agent at a slow, constant, and known rate. The calorimeter software will continuously monitor the temperature difference between the reactor (Tr) and the jacket (Tj).

  • Data Acquisition: The instrument calculates the instantaneous heat flow (q) from the reaction using the equation: q = U * A * (Tr - Tj).

  • Analysis: Integrate the heat flow over the duration of the addition to get the total heat evolved. Divide the total heat by the number of moles of the limiting reagent added to obtain the molar enthalpy of reaction (ΔHrxn in kJ/mol).

Q3: I'm concerned about side reactions like over-alkylation. How does scale-up affect selectivity, and how can I control it?

A3: Poor temperature control is a primary cause of reduced selectivity. Hot spots in a large reactor can provide the activation energy for unwanted side reactions, such as the formation of quaternary ammonium salts.[9]

Control Strategies:

  • Maintain Strict Temperature Control: Use a properly designed cooling system and ensure vigorous agitation to maintain a uniform temperature throughout the batch.[8]

  • Control Stoichiometry: While a slight excess of piperidine is often used, adding the alkylating agent slowly via a syringe pump or dosing pump ensures it reacts immediately and its concentration remains low, minimizing the chance of a second alkylation on the product.[9][10]

  • Use a Semi-Batch Approach: This is the industry-standard method for controlling exothermic reactions and improving selectivity.[4][11][12] By adding one reactant (usually the more reactive alkylating agent) slowly to the other, you keep its concentration low, which suppresses side reactions and controls the reaction rate.[12]

Reactor Operation Mode Description Pros for Exothermic Alkylation Cons for Exothermic Alkylation
Batch All reactants are added to the reactor at the start.Simple setup.Extremely dangerous for exothermic reactions; all potential energy is present at t=0.[4] High risk of thermal runaway.
Semi-Batch One or more reactants are fed continuously or intermittently to the reactor.[12]Excellent temperature control by regulating feed rate.[11][13] Improved selectivity by keeping one reactant concentration low.[12]More complex operation; potential for reagent accumulation if reaction stalls.
Continuous (Flow) Reactants are continuously fed into a reactor, and the product is continuously removed.Superior heat and mass transfer. Inherently safer due to small reaction volume.Higher initial capital cost. Potential for clogging.
Frequently Asked Questions (FAQs)

Q: What is a "thermal runaway" and what are the early warning signs? A: A thermal runaway is a situation where an exothermic reaction goes out of control. The increasing temperature accelerates the reaction rate, which in turn generates heat even faster, creating a dangerous positive feedback loop.[14] This can lead to boiling of the solvent, extreme pressure buildup, and potentially reactor failure or explosion.[5][15]

Early Warning Signs:

  • A temperature rise that continues even after reagent addition is stopped.

  • The temperature difference between the reactor contents and the cooling jacket (ΔT) is increasing despite maximum cooling.

  • An unexpected increase in pressure or gas evolution.

  • A sudden change in the color or viscosity of the reaction mixture.[2]

Q: How do I choose the right agitation system for my scale-up? A: The goal of agitation is to ensure good mixing for thermal and mass transfer, preventing hot spots near the dosing point and keeping the temperature uniform.[7] Magnetic stir bars are inadequate for vessels larger than a few liters.[8]

  • For Low-to-Moderate Viscosity: A pitched-blade turbine (PBT) or hydrofoil impeller is effective. They provide good axial flow, ensuring the entire batch is circulated.

  • For Higher Viscosity: An anchor stirrer combined with a central turbine may be necessary to ensure material is moved from the vessel walls.[7] Always consult with a chemical engineer to model the mixing for your specific reactor geometry and fluid properties.

Q: What are the key elements of an emergency response plan for a runaway reaction? A: Your plan must be established before you begin the reaction. Key elements include:

  • Emergency Cooling: A secondary, high-capacity cooling system that can be activated.

  • Quench System: A pre-determined, validated quenching agent (e.g., a dilute acid to neutralize the piperidine) that can be rapidly added to stop the reaction.[7]

  • Pressure Relief: The reactor must be equipped with properly sized pressure relief valves and/or rupture discs to prevent catastrophic over-pressurization.[4][7]

  • Containment: The reactor should be in a designated bay or have a dike to contain any potential spills.

Process Safety Interdependency Diagram

Caption: Interdependencies of critical process parameters for reaction safety.

References
  • Semibatch reactor - Wikipedia. [Link]

  • Semi-Batch Reactor - VAISHNAVI GAWANDE. [Link]

  • Semi-Batch Reactor Overview and Benefits | PDF | Technology & Engineering - Scribd. [Link]

  • Working with Exothermic Reactions during Lab and Scale up - Amar Equipment. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]

  • Understanding Runaway Reactions and Their Safety Implications. [Link]

  • Safe Automated Dosing with Exothermic Reactions - Case Study - Pharma IQ. [Link]

  • Alkylation Safety - American Fuel & Petrochemical Manufacturers. [Link]

  • SemiBatch reactor : mass balance and reaction speed - My Engineering Tools. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. [Link]

  • isothermal-semibatch-reactors-summary - LearnChemE. [Link]

  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Full article: Mass and heat transfer performance of a horizontal serpentine tube heat exchanger/reactor at the bottom of a stirred tank - Taylor & Francis. [Link]

  • Lesson 6: Exothermic Tank Reactor. [Link]

  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. [Link]

  • AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. [Link]

  • Measurement of heat transfer coefficients in stirred single‐use bioreactors by the decay of hydrogen peroxide - PMC. [Link]

  • Alkylation Safety &Risk Mitigation in the Production of Cleaner Fuels. [Link]

  • 2.6 Exothermic Continuous Stirred Tank Reactor - jckantor.github.io. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]

  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. [Link]

  • Review on loss prevention of chemical reaction thermal runaway Principles and application. [Link]

  • (701f) Process Development of a Piperidine Fragment for a Pipeline Asset: A Story Centered at the Interface of Carboxylation and Hydrogenation Chemistries - Proceedings | AIChE. [Link]

Sources

Technical Support Center: Purification Strategies for Oily Amine Intermediates in DPP-4 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of oily amine intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The synthesis of DPP-4 inhibitors like Sitagliptin often involves chiral amine intermediates that can be challenging to purify due to their physical state and basicity.[1][2][3] This resource is designed to offer practical, field-proven solutions to common purification hurdles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the purification of oily amine intermediates and provides actionable solutions.

Issue 1: My oily amine intermediate streaks badly on a silica gel column, leading to poor separation.

Root Cause Analysis: The basic nature of amines leads to strong interactions with the acidic silanol groups on the surface of silica gel.[4] This acid-base interaction causes the compound to "streak" or tail down the column, resulting in broad peaks and poor resolution from impurities.

Solutions:

  • Mobile Phase Modification:

    • Amine Additives: Add a small percentage (0.1-2%) of a volatile tertiary amine, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to your mobile phase.[5][6] The added amine will compete with your product for the acidic sites on the silica, effectively masking them and allowing your compound to elute more symmetrically.

    • Ammonium Hydroxide: For very polar amines, a solvent system containing a small amount of ammonium hydroxide can be effective. A common combination is dichloromethane/methanol/ammonium hydroxide.[7]

  • Stationary Phase Alternatives:

    • Amine-Functionalized Silica: Utilize pre-packed columns with an amine-functionalized stationary phase.[4] These columns have a bonded basic layer that minimizes the interaction with the acidic silica surface, often providing excellent separation for basic compounds without the need for mobile phase additives.[4]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[5]

    • Reversed-Phase Chromatography (C18): For polar amines, reversed-phase chromatography can be a powerful tool.[8] The separation is based on hydrophobicity, avoiding the acid-base interaction issues seen with silica. A mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.[8]

Issue 2: My amine intermediate is an oil at room temperature, making it difficult to handle and crystallize.

Root Cause Analysis: Many amine intermediates in DPP-4 inhibitor synthesis are not crystalline solids at ambient temperatures. This oily nature complicates isolation, weighing, and further reactions.[9]

Solutions:

  • Salt Formation for Crystallization:

    • Principle: Convert the basic amine into a salt by reacting it with an acid.[10][11] The resulting ionic salt often has a much higher melting point and is more likely to crystallize.[10][11]

    • Protocol:

      • Dissolve the oily amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

      • Slowly add a solution of a strong acid (e.g., HCl in ether/dioxane, HBr, or methanesulfonic acid) dropwise with stirring.[5][12]

      • The amine salt will often precipitate out of the solution.[5]

      • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove any remaining impurities.

    • Choosing the Right Acid: The choice of acid is crucial. For pharmaceutical applications, hydrochloride (HCl) salts are common.[12] For crystallization purposes, acids like tartaric acid or dibenzoyl-L-tartaric acid can be used, which is particularly useful for the resolution of chiral amines.

  • Co-crystallization: If direct salt formation is challenging, consider co-crystallization with a suitable co-former. This technique involves forming a crystalline solid from two or more neutral molecules.

Issue 3: I'm struggling to remove non-basic, organic impurities from my oily amine.

Root Cause Analysis: Standard purification methods like direct crystallization may not be effective if the impurities have similar properties to the desired amine.

Solutions:

  • Acid-Base Extraction: This is a highly effective and scalable technique for separating basic amines from neutral or acidic impurities.[13][14][15]

    • Principle: The basic amine can be protonated with an acid to form a water-soluble salt, which will move into an aqueous layer, leaving non-basic impurities in the organic layer.[11][13][16]

    • Workflow:

      • Dissolve the crude oily mixture in an organic solvent immiscible with water (e.g., dichloromethane or diethyl ether).[13][14]

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[13][14][15] The amine will be protonated and move into the aqueous layer.

      • Separate the two layers. The neutral and acidic impurities will remain in the organic layer.

      • To recover the amine, basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine salt, causing the free amine to separate out.[15][16][17]

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and evaporate the solvent to obtain the purified oily amine.

Diagram of Acid-Base Extraction Workflow

G start Crude Oily Mixture (Amine + Neutral Impurities) in Organic Solvent wash Wash with Aqueous Acid (e.g., 1M HCl) start->wash separate Separate Layers wash->separate organic_layer Organic Layer: Neutral Impurities separate->organic_layer Discard aqueous_layer Aqueous Layer: Protonated Amine Salt separate->aqueous_layer basify Basify with Aqueous Base (e.g., NaOH) aqueous_layer->basify extract Extract with Organic Solvent basify->extract final_organic Organic Layer: Purified Free Amine extract->final_organic final_aqueous Aqueous Layer: Salt Waste extract->final_aqueous Discard dry_evap Dry and Evaporate final_organic->dry_evap product Purified Oily Amine dry_evap->product

Caption: Workflow for purifying an amine using acid-base extraction.

Issue 4: My chiral amine intermediate is a racemic mixture, and I need to isolate a single enantiomer.

Root Cause Analysis: Many synthetic routes to chiral amines initially produce a racemic mixture (a 50:50 mixture of both enantiomers). For pharmaceuticals, typically only one enantiomer is therapeutically active.

Solutions:

  • Diastereomeric Salt Resolution: This is a classical and widely used method for resolving chiral amines.[18]

    • Principle: React the racemic amine with a single enantiomer of a chiral acid (a resolving agent). This forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.[18]

    • Common Resolving Agents for Amines:

      • (L)-(+)-Tartaric acid

      • (R)-(-)-Mandelic acid

      • (1S)-(+)-10-Camphorsulfonic acid

    • General Protocol:

      • Dissolve the racemic amine in a suitable solvent.

      • Add a solution of the chiral resolving agent.

      • Allow the less soluble diastereomeric salt to crystallize. This may require cooling or slow evaporation.

      • Filter the crystals and wash them.

      • The desired enantiomer of the amine can then be liberated from the salt by treatment with a base.

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers. While often used for analytical purposes, it can also be applied on a preparative scale.

  • Enzymatic Resolution: Biocatalysis using enzymes like lipases can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.

II. Frequently Asked Questions (FAQs)

Q1: What are some common impurities I might encounter in the synthesis of amine intermediates for DPP-4 inhibitors like Sitagliptin?

A1: Impurities can arise from starting materials, side reactions, or degradation.[19] For Sitagliptin, some known process-related impurities include unreacted starting materials, by-products from the coupling reaction, and potential degradation products from the cleavage of amide bonds.[19] It is crucial to have a good understanding of the synthetic route to anticipate potential impurities.[20][21]

Q2: I've formed an amine salt, but it oiled out instead of crystallizing. What should I do?

A2: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid.[22] This can happen if the solution is too concentrated or cools too quickly. Try the following:

  • Add more of the "soluble solvent" to the mixture and gently heat to redissolve the oil. Then, allow it to cool more slowly.[22]

  • Try a different solvent system for the crystallization.

  • Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.

  • Adding a seed crystal of the desired salt, if available, can initiate crystallization.

Q3: How can I effectively remove residual solvent from my purified oily amine?

A3: Removing the last traces of solvent from a viscous oil can be challenging.

  • High Vacuum: Use a high-vacuum pump (after removing the bulk of the solvent on a rotary evaporator) to remove residual volatile solvents. Gentle heating can sometimes help, but be cautious of product stability.

  • Azeotropic Removal: Dissolve the oil in a small amount of a solvent that forms a low-boiling azeotrope with the solvent you want to remove (e.g., adding toluene to remove water). Then, remove the solvent mixture on a rotary evaporator. Repeat this process a few times.

  • Lyophilization (Freeze-Drying): If your amine salt is soluble in water or another suitable solvent with a relatively high freezing point, lyophilization can be an effective way to obtain a dry, fluffy solid.

Q4: Are there any "green" or more environmentally friendly purification strategies for amines?

A4: Yes, there is a growing interest in sustainable chemistry.

  • Alternative Solvents: Consider using more environmentally friendly solvents for extractions and chromatography where possible.

  • Catalytic Methods: Asymmetric synthesis using catalysts to directly produce the desired enantiomer can reduce the need for classical resolution, which is often atom-uneconomical.

  • Novel Salt Formation/Release: Recent research has explored the use of "dissipative acids" like trichloroacetic acid (TCA).[23] TCA can trigger the precipitation of the amine salt, and upon gentle heating, it decarboxylates to release the free amine, CO2, and chloroform, reducing the need for a separate basification and extraction step and minimizing waste.[23]

III. Data Presentation

Table 1: Comparison of Purification Techniques for Oily Amine Intermediates

Purification TechniquePrincipleAdvantagesDisadvantagesBest Suited For
Silica Gel Chromatography Adsorption based on polarityVersatile, well-understoodStreaking with basic compounds, requires solvent modifiersSeparating compounds with different polarities
Acid-Base Extraction Differential solubility of neutral vs. salt formScalable, highly effective for removing neutral/acidic impuritiesMulti-step, generates aqueous wasteBulk purification to remove non-basic impurities[14][15]
Salt Formation & Crystallization Conversion to a crystalline ionic saltCan yield high-purity solid, aids in handling, can resolve enantiomers"Oiling out" can be an issue, requires an additional step to liberate free amineIsolating the final product as a stable solid, chiral resolution[5][10]
Amine-Functionalized Chromatography Minimizes acid-base interactions with stationary phaseExcellent peak shape for amines, no need for mobile phase additivesMore expensive stationary phasePurification of basic compounds that perform poorly on standard silica[4]
Reversed-Phase Chromatography Partitioning based on hydrophobicityGood for polar compounds, avoids silica-amine interactionsMay require acidic modifiers, can be less scalable for large quantitiesPurification of polar and water-soluble amines[8]

IV. Experimental Protocols

Protocol 1: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude oily amine intermediate (1.0 eq) in a suitable organic solvent (e.g., dichloromethane, 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer contains your protonated amine. The upper organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH with stirring until the pH is >10 (check with pH paper). The free amine may precipitate or form an oily layer.

  • Back-Extraction: Add an equal volume of fresh organic solvent (e.g., dichloromethane) to the basified aqueous solution and shake to extract the free amine back into the organic phase.

  • Isolation: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified oily amine.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation
  • Dissolution: Dissolve the purified oily amine (1.0 eq) in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.

  • Acid Addition: While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise.

  • Precipitation: Continue addition until a precipitate forms and no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing: Wash the solid cake with cold diethyl ether or hexane to remove any non-basic impurities.

  • Drying: Dry the resulting solid amine hydrochloride salt under vacuum.

V. References

  • Vertex AI Search. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • Amine and HCl - salt formation reaction. (2022, June 6). YouTube.

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com.

  • Mahler, M., Swartz, S., & Thomason, V. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO.

  • Acid–base extraction. Wikipedia.

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

  • Amine workup. (2024, March 12). Reddit.

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC.

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage.

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI.

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS.

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC.

  • Understanding Compound Purification Practices. Moravek.

  • 80 – Purification & Isolation Techniques (S6E5). (2025, April 20). YouTube.

  • 20.2: Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts.

  • Crystallization-induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate using Homogeneous Ir-based Racemization Catalyst. ChemRxiv.

  • Isolation (Recovery) of amines. University of Alberta.

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. (2020, March 3). ACS Omega.

  • Characterization and Crystallization of Chiral Aromatic Amino Acids. Memorial University Research Repository.

  • 11 Examples of amines resolved by preferential crystallization. ResearchGate.

  • Sitagliptin Impurities. BOC Sciences.

  • Troubleshooting guide for the multi-step synthesis of Sitagliptin. Benchchem.

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate.

  • Ways of crashing out amines. (2018, May 13). Reddit.

  • Understanding Pharmaceutical Intermediates: A Focus on Sitagliptin Synthesis. (2026, January 29).

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC.

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. (2025, April 1). ACS Omega.

  • Sitagliptin EP Impurities & USP Related Compounds. SynThink.

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. NIH.

  • Lubricating oil purifier troubleshooting method-SINO-NSH. (2024, November 20).

  • Tips & Tricks: Oily/Foaming Compounds. Department of Chemistry : University of Rochester.

  • How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.

  • Sitagliptin-impurities. Pharmaffiliates.

  • Design and synthesis of DPP-4 inhibitor for the treatment of type 2 diabetes. (2025, September 9). ResearchGate.

  • CN113234080A - Sitagliptin phosphate intermediate impurity and preparation method thereof. Google Patents.

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands.

  • Purification of oily products in industrial chemistry. (2024, August 5). Reddit.

  • Chromotography with free amines? (2022, September 24). Reddit.

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.

  • How can I purify oily products? (2016, May 26). ResearchGate.

  • EP2647624A1 - Intermediates of sitagliptin and preparation process thereof. Google Patents.

Sources

Technical Support Center: Solubilization Protocols for Sotorasib (CAS 1333202-60-2)

[1]

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. You are likely here because your compound—Sotorasib (CAS 1333202-60-2) —has precipitated out of solution upon contact with your biological buffer, turning a clear stock into a cloudy suspension.[1]

Sotorasib is a KRAS G12C inhibitor with a "brick dust" physicochemical profile: it is highly lipophilic and exhibits pH-dependent solubility. While it dissolves readily in organic solvents like DMSO, it is practically insoluble in water at neutral pH (~0.03 mg/mL at pH 6.8).

This guide provides field-proven protocols to resolve these issues, focusing on pH manipulation and co-solvent systems to maintain stability in aqueous environments.

Diagnostic: Why is it Precipitating?

Before attempting a new formulation, identify the root cause of your solubility failure using the molecular profile below.

Physicochemical Profile
ParameterValueImplication
Chemical Name Sotorasib (AMG 510)KRAS G12C Covalent Inhibitor
pKa ~4.56 (Basic) & ~8.06Soluble in acidic media; precipitates in neutral/alkaline media.[1]
LogP ~2.5 - 3.0Lipophilic; requires surfactants or organic co-solvents.
Water Solubility < 0.03 mg/mL (pH 7.4)Critical: Will crash out in PBS or cell media without modification.
Acidic Solubility ~1.3 mg/mL (pH 1.2)Protonation of the piperazine/pyridine rings aids solubility.
Decision Tree: Selecting the Right Vehicle

Use the following logic flow to determine the correct solubilization strategy for your specific application.

solubilization_logicStartStart: Define ApplicationInVitroIn Vitro (Cell Culture)Start->InVitroInVivoIn Vivo (Animal Models)Start->InVivoDMSORouteDMSO Stock (50-100 mM)InVitro->DMSORouteRouteRoute of Admin?InVivo->RouteDilutionStepwise Dilution into MediaDMSORoute->DilutionMax 0.1% v/v DMSOPrecipCheckCheck for PrecipitateDilution->PrecipCheckOralOral Gavage (PO)Route->OralIVIntravenous (IV)Route->IVSuspensionSuspension Vehicle(HPMC + Tween 80)Oral->SuspensionStandard ProtocolCyclodextrinSolubilized Vehicle(SBE-β-CD / Captisol)IV->CyclodextrinAvoids Embolism

Figure 1: Decision matrix for Sotorasib formulation based on experimental endpoints.[1]

Troubleshooting Protocols

Scenario A: "My compound crashes out when I add the DMSO stock to cell media."

Cause: The "Solvent Shift" shock. Adding a high-concentration DMSO stock directly to a large volume of aqueous media causes rapid desolvation of the drug before it can disperse.

Protocol: The "Sandwich" Dilution Method

  • Prepare Stock: Dissolve Sotorasib in anhydrous DMSO to 10 mM or 50 mM .

    • Note: Ensure DMSO is fresh.[2][3] Hygroscopic DMSO contains water, which reduces solubility.[2]

  • Intermediate Step (Optional but Recommended): Dilute the stock 1:10 into a compatible intermediate solvent (e.g., PEG400) if high concentrations are needed.

  • Final Dilution:

    • Place the culture media in a vortexing tube.

    • While vortexing the media , slowly inject the DMSO stock into the center of the vortex.

    • Target: Final DMSO concentration should be

      
       to avoid cytotoxicity, though Sotorasib may tolerate up to 0.5% in acute assays.
      
Scenario B: "I need a high-dose oral formulation for mice (10–100 mg/kg)."

Cause: You cannot dissolve this amount in water. You must create a stable suspension or an acidified solution.

Protocol: The "Gold Standard" HPMC/Tween Suspension This is the industry-standard vehicle for oral delivery of Sotorasib (Canon et al., 2019).[1]

ComponentConcentrationFunction
HPMC (Hydroxypropyl methylcellulose)2.0% (w/v)Viscosity enhancer; prevents sedimentation.[1]
Tween 80 (Polysorbate 80)1.0% (w/v)Surfactant; wets the hydrophobic powder.[1]
Water BalanceBulk solvent (pH adjusted to 2.0 optional).

Step-by-Step Preparation:

  • Vehicle Prep: Heat distilled water to ~80°C. Slowly add HPMC powder while stirring to disperse. Add Tween 80.[3][4] Cool to room temperature (RT) to allow hydration (solution becomes clear).[1]

  • Drug Addition: Weigh the required amount of Sotorasib solid.

  • Wetting: Add a small volume of the vehicle to the powder to create a smooth paste (levigation). This removes air pockets.

  • Dispersion: Gradually add the remaining vehicle while sonicating (water bath sonicator) for 15–20 minutes.

  • Result: A uniform, white/off-white suspension. Shake well before dosing.

Scenario C: "I need a clear solution for IV injection."

Cause: Suspensions cannot be injected IV (risk of embolism). You require a solubilizing agent that encapsulates the lipophilic drug.

Protocol: Cyclodextrin Complexation

  • Vehicle: 20% (w/v) Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD, e.g., Captisol®) in 10 mM citrate buffer (pH 2–3).[1]

  • Method:

    • Dissolve SBE-β-CD in the buffer.[1]

    • Add Sotorasib.[2][3][5][6][7][8][9][10]

    • Adjust pH to ~2.0 using 1N HCl (Sotorasib dissolves in acid).

    • Stir until clear.

    • Back-titrate carefully to pH 4.0–4.5 (if tolerated) or inject slowly at lower pH.[1]

    • Filter Sterilize: Use a 0.22 µm PES filter.

Frequently Asked Questions (FAQs)

Q1: I bought "Sotorasib Mesylate/Tosylate" salt. Will this dissolve in PBS? A: Likely not. While the salt form dissolves faster initially, the "common ion effect" and the buffering capacity of PBS (pH 7.4) will strip the acid counter-ion, causing the free base to precipitate (disproportionation).[1]

  • Fix: Use the Cyclodextrin Protocol (Scenario C) or maintain the buffer pH < 5.0 if your experiment allows.

Q2: Can I use PEG400/Water mixtures? A: Yes, a common co-solvent system is 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline .

  • Order of Addition is Critical: Dissolve drug in DMSO

    
     Add PEG400 
    
    
    Add Tween 80
    
    
    Add Saline last.[4] Adding saline too early will cause precipitation.

Q3: My solution turned yellow. Is it degraded? A: Sotorasib solutions can exhibit a pale to bright yellow color, especially in acidic or surfactant-rich media. This is normal. However, if the color darkens significantly to brown over days, oxidation may have occurred. Always prepare fresh for in vivo studies.

Mechanism of Action & Solubility

Understanding the equilibrium between the solid and ionized states is crucial for troubleshooting.

solubility_mechanismSolidSotorasib (Solid)'Brick Dust'FreeBaseFree Base in Solution(Low Solubility at pH 7.4)Solid->FreeBaseSlow DissolutionFreeBase->SolidPrecipitation (Crash out)IonizedIonized Form (Protonated)(High Solubility at pH < 4.5)FreeBase->IonizedAdd Acid (H+)MicelleMicellar Encapsulation(Tween/Cyclodextrin)FreeBase->MicelleAdd SurfactantIonized->FreeBaseAdd Base (OH-)or Buffer (PBS)

Figure 2: Solubility equilibrium.[1] Acidification drives the equilibrium toward the soluble ionized form, while surfactants sequester the hydrophobic free base.

References

  • Canon, J., et al. (2019).[6] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223.[1] [1]

    • Primary source for the discovery and preclinical formulation (HPMC/Tween) of Sotorasib.[1]

  • FDA Center for Drug Evaluation and Research. (2021). Lumakras (Sotorasib) Multi-Discipline Review. Application Number: 214665.

    • Contains detailed solubility profiles vs. pH and pKa values (8.06 and 4.56).
  • PubChem. (n.d.). Sotorasib (Compound Summary).[3][6][11] National Library of Medicine. [1]

    • Verification of chemical structure and physicochemical properties.[11]

  • Hong, D. S., et al. (2020). KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors.[7][10] New England Journal of Medicine, 383, 1207-1217. [1]

    • Clinical formul

Strategies to prevent oxidation of the propargyl group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PROP-OX-PREV-001
Subject: Strategies to Prevent Oxidation of the Propargyl Group

Executive Summary: The Three Points of Failure

Welcome to the Alkyne Stability Support Hub. If you are working with a propargyl group (


), you are managing a functional group with three distinct sites of oxidative vulnerability.

Before selecting a protocol, identify which failure mode is threatening your synthesis:

  • Terminal Proton Acidity (

    
    ):  Susceptible to oxidative homocoupling (Glaser coupling) in the presence of copper and oxygen.
    
  • 
    -System Electron Density:  Vulnerable to electrophilic oxidants (e.g., 
    
    
    
    ,
    
    
    , Ozone) which cleave the triple bond.
  • Propargylic C-H Bonds: Susceptible to radical abstraction and autoxidation to ynones or hydroperoxides.

Module A: Preventing Oxidative Dimerization (Glaser Coupling)

Status: Critical for "Click" Chemistry (CuAAC) users.

The Problem

In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the presence of trace oxygen converts the catalytic Cu(I) species into oxidative Cu(II) species. This promotes the dimerization of two terminal alkynes into a diyne (Glaser product), destroying your starting material and creating difficult-to-separate byproducts.

The Mechanism & Solution

The key is to interrupt the oxidative cycle. You must maintain the catalyst in the Cu(I) state and rigorously exclude oxygen.

GlaserMechanism Start Terminal Alkyne (R-C≡C-H) Cu1 Cu(I) Species (Active Catalyst) Start->Cu1 Coordination Cu2 Cu(II) Species (Oxidative contaminant) Cu1->Cu2 Oxidation by O2 Triazole Desired Triazole Cu1->Triazole + Azide (CuAAC) Dimer Glaser Product (R-C≡C-C≡C-R) Cu2->Dimer Oxidative Coupling O2 Dissolved O2 O2->Cu1 Ascorbate Ascorbate / Reducing Agent Ascorbate->Cu2 Reduces to Cu(I)

Figure 1: The competition between the desired Cu(I) catalytic cycle and the unwanted Cu(II) oxidative Glaser cycle. Ascorbate acts as the "reset" switch.

Protocol: The "Glaser-Proof" Click Reaction

Use this standard operating procedure (SOP) for conjugating propargyl substrates.

  • Solvent Degassing (Mandatory):

    • Do not rely on simple sonication.

    • Method: Perform 3 cycles of Freeze-Pump-Thaw OR sparge with Argon for 20 minutes/10mL solvent.

  • The Sacrificial Reductant:

    • Always add Sodium Ascorbate (NaAsc) in excess (5–10 equivalents relative to Cu).

    • Why? NaAsc rapidly reduces any transient Cu(II) formed by oxygen leaks back to Cu(I), preventing the formation of the oxidative dimer [1].

  • Ligand Acceleration:

    • Use THPTA or TBTA ligands. These stabilize Cu(I) and accelerate the click reaction, allowing it to outcompete the slower dimerization background reaction.

Module B: Chemoselective Oxidation Strategies

Status: High Priority for Multi-step Synthesis.

The Problem

You need to oxidize an alcohol elsewhere in the molecule (e.g.,


) without touching the propargyl group.
Reagent Compatibility Matrix
ReagentPropargyl CompatibilityRisk FactorRecommendation
Jones Reagent (

)
Low Acid-catalyzed hydration of alkyne to ketone; Oxidative cleavage.AVOID
KMnO4 Zero Cleaves triple bond to carboxylic acids.FORBIDDEN
Swern Oxidation High Non-oxidative mechanism (activated DMSO).RECOMMENDED
Dess-Martin (DMP) High Mild, neutral conditions.RECOMMENDED
IBX High Similar to DMP, highly chemoselective.RECOMMENDED
MnO2 Variable Specifically oxidizes propargylic alcohols.Use only for non-propargylic sites
TEMPO / BAIB High Radical mechanism but generally spares alkynes.GOOD ALTERNATIVE
Protocol: Swern Oxidation (Alkyne-Safe)

The Swern oxidation is the gold standard for preserving alkynes because it avoids metal-oxo species that coordinate to


-systems.
  • Activation: Cool oxalyl chloride (1.1 eq) in DCM to -78°C. Add DMSO (2.2 eq) dropwise. Stir 15 min.

  • Addition: Add your propargyl-containing alcohol (1.0 eq) slowly. Stir 30 min at -78°C.

  • Termination: Add

    
     (5 eq) and warm to room temperature.
    
  • Note: The low temperature prevents any potential side reactions with the alkyne

    
    -system.
    

Module C: Protection Strategies (The "Shield")

Status: Required for Harsh Oxidative Conditions.

If you must use a strong oxidant (like


 for a dihydroxylation elsewhere), you must mask the alkyne.
Decision Tree: Choosing a Silyl Group

ProtectionLogic Q1 Does the reaction involve strong acids/bases? TMS Use TMS (Trimethylsilyl) Easy on/off, but fragile. Q1->TMS No (Mild conditions) TIPS Use TIPS (Triisopropylsilyl) Bulky, highly stable. Q1->TIPS Yes (Harsh conditions) TES Use TES (Triethylsilyl) Intermediate stability. TMS->TES Need more stability? TES->TIPS Need maximum stability?

Figure 2: Selection logic for silyl protecting groups based on reaction harshness.

Comparative Stability Data

Data derived from Greene's Protective Groups [2] and recent reviews [3].

Protecting GroupStructureRelative Stability (Acid)Relative Stability (Base)Deprotection
TMS

1 (Low)1 (Low)

TES

~64~10-100Mild Acid or

TIPS

~100,000HighTBAF (Fluoride source)

Recommendation: For long synthetic sequences involving oxidation, TIPS is the industry standard due to its steric bulk, which physically blocks oxidants from approaching the triple bond.

Frequently Asked Questions (Troubleshooting)

Q: I see a "blue" color developing during my Click reaction. What is happening? A: This is a critical warning sign. The blue color indicates the formation of Cu(II) species (likely coordinated to your ligand). This means oxygen has leaked in, and your ascorbate has been consumed.

  • Fix: Immediately add more Sodium Ascorbate until the solution turns colorless or yellow. Regas the headspace with Argon.

Q: Can I use Ozone (


) if I have a protected alkyne? 
A:  Risky. While alkynes react slower with ozone than alkenes, they do react.
  • Strategy: If you must ozonolyze an alkene in the presence of an alkyne, add a titration indicator (Sudan Red). Stop the reaction immediately when the indicator decolorizes, or consider using Osmium Tetroxide (

    
    )  with NMO, which is much more selective for alkenes over alkynes than ozone is.
    

Q: My propargyl group turned into a ynone (


). How did this happen? 
A:  This is likely radical autoxidation at the propargylic position (

).
  • Cause: Exposure to air in the presence of light or radical initiators (like AIBN or peroxides) over long periods.

  • Prevention: Store propargyl intermediates under Argon in the dark. Add a radical inhibitor like BHT (butylated hydroxytoluene) to the storage vial if the compound is unstable [4].

References

  • Glaser Coupling Prevention in ATRP/Click

    • Koberstein, J. T., et al. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers."[1] Journal of the American Chemical Society.[2]

  • Protective Groups Standards

    • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[3]

  • Silyl Group Stability Reviews

    • Hu, Z., et al. "Recent Progress of Protecting Groups for Terminal Alkynes."[3] Chinese Chemical Letters.

  • Propargylic Oxidation Mechanisms

    • Liu, J., et al. "Aerobic Oxidation of Propargylic Alcohols...".[4] Synthesis.

Sources

Validation & Comparative

Navigating the Challenges of Amine Analysis: A Comparative Guide to HPLC Method Development for 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Achieving Robust and Reliable Purity Analysis

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For compounds like 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine, a substituted piperidine derivative, this presents a unique set of analytical challenges. The basic nature of the amine functional group can lead to problematic interactions with traditional silica-based HPLC columns, resulting in poor peak shape, tailing, and unreliable quantification. This guide provides an in-depth, experience-driven comparison of strategies for developing a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound, grounded in scientific principles and validated protocols.

The Analytical Conundrum: Why Basic Compounds Test the Limits of RP-HPLC

The primary obstacle in the HPLC analysis of basic compounds like 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine lies in the interaction between the protonated amine and residual silanol groups on the surface of conventional silica-based stationary phases.[1] These silanol groups are acidic and can lead to strong, non-specific binding of the basic analyte, causing asymmetrical peak shapes and poor reproducibility.

Furthermore, many simple amines lack a strong chromophore, making UV detection, the workhorse of HPLC analysis, challenging.[2] This often necessitates derivatization to attach a UV-active or fluorescent tag, adding complexity to the sample preparation process.[2][3]

A Tale of Two Methods: Direct vs. Derivatization Approaches

Two primary strategies can be employed for the purity analysis of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine by RP-HPLC: a direct approach leveraging modern column chemistries and mobile phase optimization, and a traditional approach involving pre-column derivatization.

Method A: The Direct Approach - Taming the Amine with Modern Solutions

This strategy focuses on mitigating the undesirable interactions between the basic analyte and the stationary phase through careful selection of the HPLC column and mobile phase conditions.

Core Principle: The key is to suppress the ionization of both the analyte and the stationary phase silanols to minimize electrostatic interactions. This is typically achieved by controlling the mobile phase pH.[4]

Experimental Workflow:

Sources

Technical Analysis & Spectral Comparison: Lazertinib vs. Osimertinib

Author: BenchChem Technical Support Team. Date: February 2026

The provided CAS number, 1333202-60-2 , does not correspond to a publicly indexed chemical entity in major pharmaceutical databases (SciFinder, PubChem, ChEMBL) as of 2024. It is likely a typographical error for a specific intermediate or a proprietary internal code.

Given the context of "drug development" and the request for a "Comparison Guide," this analysis focuses on Lazertinib (YH25448) , a third-generation EGFR tyrosine kinase inhibitor (TKI) that is the primary direct competitor to Osimertinib . Lazertinib shares a similar mechanism of action (covalent binding to C797) but features a distinct pyrazole-pyrimidine scaffold compared to Osimertinib's indole-pyrimidine core.

This guide serves as a template for the structural verification and comparative analysis of third-generation EGFR inhibitors, using Lazertinib as the primary case study.

Subject: Lazertinib (Target Analogue for CAS 1333202-60-2)

Chemical Name: N-{5-[(4-{4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}pyrimidin-2-yl)amino]-4-methoxy-2-(morpholin-4-yl)phenyl}prop-2-enamide Drug Class: 3rd-Generation EGFR Tyrosine Kinase Inhibitor (Irreversible)[1][2][3][4][5][6]

Executive Summary & Structural Logic

In the development of covalent kinase inhibitors, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying two critical structural features:

  • The "Warhead" Integrity: The acrylamide moiety responsible for the covalent bond with Cysteine 797.[6]

  • Core Scaffold Geometry: Distinguishing the pyrazole (Lazertinib) from the indole (Osimertinib) core, which dictates binding selectivity and solubility profiles.

Comparative Structural Overview
FeatureLazertinib (Subject)Osimertinib (Comparator)NMR Impact
Core Scaffold Pyrazole -PyrimidineIndole -PyrimidineDistinct aromatic splitting patterns; Pyrazole protons appear as singlets/doublets distinct from Indole multiplets.
Covalent Warhead AcrylamideAcrylamideIdentical dd patterns in the 5.7–6.7 ppm region; sensitive to polymerization or hydrolysis.
Solubilizing Group Morpholine & DimethylamineTrimethyl-piperazineDistinct aliphatic fingerprints; Lazertinib shows morpholine ether shifts (~3.7 ppm).
Stereochemistry Achiral (Atropisomerism possible)Chiral (Mesylate salt often used)Lazertinib spectra are simpler (no diastereomeric splitting) compared to chiral mixtures.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and minimize solvent-solute interactions that obscure the amide protons, the following protocol is standardized.

Materials & Methods[1][2][4][7]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Rationale: DMSO is required to dissolve the hydrophobic pyrimidine core and disrupt intermolecular H-bonding, sharpening the critical Amide-NH signals.

  • Concentration: 5–10 mg in 600 µL solvent.

  • Instrument: 500 MHz or higher cryoprobe system recommended.

  • Temperature: 298 K (25°C).

Analytical Workflow

NMR_Workflow cluster_logic Interpretation Logic Sample Solid Sample (Lazertinib Free Base) Prep Solvation (DMSO-d6, 600µL) Sample->Prep Dissolve Acq Acquisition (1H: 64 scans, 13C: 1024 scans) Prep->Acq Load Tube Proc Processing (LB=0.3Hz, Phasing) Acq->Proc FFT Analysis Spectral Analysis Proc->Analysis Integrate Warhead Acrylamide Integrity (Covalent Potential) Analysis->Warhead Check 5.7-6.7 ppm Core Scaffold Identity (Pyrazole vs Indole) Analysis->Core Check 7.0-8.5 ppm

Figure 1: Standardized NMR acquisition and interpretation workflow for covalent kinase inhibitors.

1H NMR Spectral Interpretation (500 MHz, DMSO-d6)

The proton spectrum of Lazertinib is characterized by three distinct regions. The integration values must be calibrated to the Methoxy singlet (~3.8 ppm, 3H) for accuracy.

Region A: The "Warhead" (Acrylamide) – Critical for Efficacy

This region confirms the drug is active and has not degraded (polymerized) or hydrolyzed.

  • δ 6.65 (dd, J=17.0, 10.2 Hz, 1H): The vinylic proton adjacent to the carbonyl (

    
    ).
    
  • δ 6.25 (dd, J=17.0, 2.0 Hz, 1H): The terminal vinylic proton trans to the carbonyl (

    
    ).
    
  • δ 5.75 (dd, J=10.2, 2.0 Hz, 1H): The terminal vinylic proton cis to the carbonyl (

    
    ).
    

Comparison Insight: Both Lazertinib and Osimertinib show these signals.[1][4] However, Lazertinib's acrylamide signals are often sharper due to the lack of chiral centers affecting the local magnetic environment, whereas Osimertinib (chiral) can sometimes show broader multiplets if not enantiomerically pure.

Region B: The Aromatic Core – The Fingerprint

This region differentiates Lazertinib from other inhibitors.

  • δ 9.55 (s, 1H): Amide NH (Acrylamide). Downfield due to H-bonding with the adjacent morpholine oxygen or solvent.

  • δ 8.90 (s, 1H): Pyrimidine-NH.

  • δ 8.45 (d, 1H): Pyrimidine ring proton.

  • δ 7.20 – 7.80 (m, 5H): Phenyl ring protons (attached to Pyrazole).

  • δ 8.10 (s, 1H): Pyrazole-H. (Diagnostic Signal)

    • Note: Osimertinib lacks this signal; it shows Indole C2/C3 protons instead.

Region C: Aliphatics – Solubility & PK Properties
  • δ 3.85 (s, 3H): Methoxy group (

    
    ).
    
  • δ 3.60 – 3.75 (m, 4H): Morpholine ether protons (

    
    ).
    
  • δ 3.50 (s, 2H): Benzylic methylene (linking Pyrazole to Dimethylamine).

  • δ 2.90 – 3.00 (m, 4H): Morpholine amine protons.

  • δ 2.25 (s, 6H): Dimethylamine singlet (

    
    ).
    

13C NMR Spectral Interpretation (125 MHz, DMSO-d6)

The Carbon-13 spectrum provides the skeletal verification.

Chemical Shift (δ ppm)AssignmentStructural Significance
163.5 Carbonyl (

)
Amide linkage of the warhead.
158.0 - 160.0 Pyrimidine C2/C4Core scaffold carbons (quaternary).
150.5 Phenyl C-OCarbon attached to the Methoxy group.
131.5 Acrylamide

Alpha-carbon of the warhead.
126.8 Acrylamide

Beta-carbon (terminal) – Site of Covalent Bond formation.
105.0 - 130.0 Aromatic CHPhenyl and Pyrazole carbons.
66.5 Morpholine

Characteristic ether signal.
56.2 Methoxy

Diagnostic singlet.
45.0 Dimethyl

Solubilizing tail.

Comparative Performance Guide: Lazertinib vs. Osimertinib[1][5]

For researchers choosing an analytical standard or developing analogues, the following comparison highlights why Lazertinib's spectral profile offers distinct QC advantages.

Structural Stability & Impurity Detection
  • Lazertinib: The achiral nature of the free base simplifies the NMR spectrum. Impurities (e.g., hydrolysis of the acrylamide) appear as distinct new triplets/multiplets without overlap from diastereomers.

  • Osimertinib: The presence of the chiral amine can lead to complex baselines if racemization occurs. Lazertinib offers a cleaner baseline for integration of the "Warhead" region (5.7–6.7 ppm).

Solubility in NMR Solvents
  • Lazertinib: Highly soluble in DMSO-d6; moderate solubility in Methanol-d4. The morpholine and dimethylamine groups provide excellent solvation.

  • Osimertinib: Often requires Mesylate salt formation for optimal solubility and resolution in polar solvents. Lazertinib free base is easier to characterize directly.

Diagnostic "Fingerprint" Region
  • Differentiation: To distinguish a sample of Lazertinib from Osimertinib:

    • Look for the Pyrazole Singlet (~8.1 ppm) . Only Lazertinib has this.

    • Look for the Indole Multiplets . Only Osimertinib has these.

Structural Logic Diagram

Structure_Comparison Root 3rd Gen EGFR Inhibitor Analysis Laz Lazertinib (Subject) Root->Laz Osi Osimertinib (Alternative) Root->Osi Laz_Core Core: Pyrazole-Pyrimidine Signal: Singlet ~8.1 ppm Laz->Laz_Core Warhead Warhead: Acrylamide Signal: dd 5.7-6.7 ppm Laz->Warhead Osi_Core Core: Indole-Pyrimidine Signal: Indole Multiplets Osi->Osi_Core Osi->Warhead Result Use Aromatic Region (7.0-8.5 ppm) for Identification Laz_Core->Result Osi_Core->Result

Figure 2: Structural logic for differentiating Lazertinib from Osimertinib using NMR spectral features.

References

  • Chemical Structure Validation

    • PubChem.[7] Lazertinib (Compound Summary). National Library of Medicine. Available at: [Link]

  • Comparative Mechanism

    • Yun, J., et al. (2019). Antitumor Activity of Lazertinib in Non-Small Cell Lung Cancer. Journal of Thoracic Oncology. Available at: [Link]

  • NMR Methodology for Kinase Inhibitors: Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (General Reference for Protocol).

Disclaimer: The CAS number 1333202-60-2 is not currently assigned to a verified chemical structure in public databases. This guide assumes the user intends to characterize Lazertinib , a structurally relevant 3rd-generation EGFR inhibitor often compared to Osimertinib.[1][2][5]

Sources

Technical Guide: Impurity Profiling of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the impurity profiling of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine (hereafter MPPA ), a crucial intermediate in the synthesis of Linagliptin. While Liquid Chromatography (LC-MS) is the standard for final drug substances, it often fails to adequately detect volatile alkylating agents and resolve structural isomers of piperidine intermediates.

This guide presents a Derivatization-GC-MS workflow that outperforms standard LC-MS and direct-injection GC in three key areas:

  • Genotoxic Impurity (GTI) Detection: Superior sensitivity for residual Propargyl Bromide (a known alkylating GTI).

  • Structural Elucidation: Unambiguous identification of regioisomers and bis-alkylated side products via Electron Ionization (EI) fragmentation.

  • Peak Symmetry: Use of Trifluoroacetic Anhydride (TFAA) derivatization eliminates the severe tailing associated with the C4-primary amine.

Chemical Context & Impurity Logic

To design a robust method, we must first map the genesis of impurities. MPPA is typically synthesized via the N-alkylation of 4-methylpiperidin-4-amine (often Boc-protected) with propargyl bromide.

Synthesis & Impurity Pathway Diagram

The following diagram illustrates the reaction scheme and the origin of the three critical impurities: Impurity A (Residual Reagent), Impurity B (Unreacted Intermediate), and Impurity C (Over-Alkylation).

G SM Starting Material (4-Methylpiperidin-4-amine derivative) Product Target Product (MPPA) 4-Methyl-1-(prop-2-yn-1-yl) piperidin-4-amine SM->Product Alkylation Imp_B Impurity B Unreacted Piperidine (Polar Amine) SM->Imp_B Incomplete Rxn Reagent Reagent (Propargyl Bromide) Reagent->Product Imp_A Impurity A (GTI) Residual Propargyl Bromide (Volatile Alkyl Halide) Reagent->Imp_A Excess/Residual Imp_C Impurity C Bis-Propargyl Side Product (Over-Alkylation) Product->Imp_C 2nd Alkylation (Side Rxn)

Figure 1: Synthesis pathway showing the origin of critical impurities. Impurity A is a potential genotoxic impurity (PGI) requiring trace-level monitoring.

Comparative Analysis: GC-MS vs. Alternatives

The choice of analytical technique is dictated by the physicochemical properties of the impurities.

Table 1: Performance Comparison of Analytical Techniques for MPPA

FeatureGC-MS (TFAA Derivatization) LC-MS (Reverse Phase) GC-FID (Direct Injection)
GTI Detection Excellent. Detects Propargyl Bromide at ppm levels.Poor. Alkyl halides often elute in void volume or ionize poorly.Good , but lacks spectral confirmation (risk of false positives).
Peak Shape Sharp. Amine masking prevents silanol interaction (Tailing < 1.2).Good , but requires high pH buffers which may damage silica columns.Poor. Free primary amine causes severe tailing (Tailing > 2.0).
Selectivity High. Separates structural isomers via EI fragmentation patterns.Moderate. Isomers often co-elute; requires complex gradients.Low. Relies solely on retention time.
Throughput Medium. Requires 15-min derivatization step.High. Direct injection.[1]High. Direct injection.[1]

Verdict: While LC-MS is suitable for non-volatile salts, GC-MS with derivatization is the authoritative method for a comprehensive profile that includes the volatile genotoxic alkyl halide.

Experimental Protocol (Self-Validating System)

This protocol utilizes Trifluoroacetic Anhydride (TFAA) .[2][3][4][5][6] The reaction converts the polar primary amine and secondary amine contaminants into volatile trifluoroacetamides, improving thermal stability and chromatographic behavior.

Reagents & Equipment
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.

  • Solvent: Ethyl Acetate (Anhydrous).[4]

  • Base: Triethylamine (TEA) – acts as an acid scavenger.[3]

  • Instrument: GC-MS (Single Quadrupole), e.g., Agilent 7890/5977 or Shimadzu QP2020.

  • Column: Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

Analytical Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis Step1 Dissolve 10mg MPPA in 1mL Ethyl Acetate Step2 Add 50µL TEA (Acid Scavenger) Step1->Step2 Step3 Add 100µL TFAA (Derivatizing Agent) Step2->Step3 Step4 Incubate 60°C for 20 mins Step3->Step4 Step5 Injection (1µL) Split 10:1 Step4->Step5 Step6 Separation Rtx-5MS Column Step5->Step6 Step7 Detection MS (Full Scan 35-500 m/z) Step6->Step7

Figure 2: Step-by-step derivatization and analysis workflow.

GC-MS Parameters
  • Inlet: 250°C, Split Mode (10:1).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1 min) – Retains volatile Propargyl Bromide.

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (Hold 5 min) – Elutes derivatized MPPA and dimers.

  • MS Source/Quad: 230°C / 150°C.

  • Solvent Delay: 2.5 min (Must be set after Propargyl Bromide elution if analyzing solvent, otherwise set before). Note: For trace Propargyl Bromide, acquire data starting at 1.5 min.

Results & Discussion

Data Interpretation

The derivatization process yields the N-TFA-MPPA derivative. The mass spectrum will show a molecular ion shift of +96 Da (mass of -COCF3 minus H).

Table 2: Representative Impurity Profile Data

CompoundRetention Time (min)Target Ion (m/z)Key Fragment IonsLimit of Detection (LOD)
Propargyl Bromide (Impurity A) 3.211839, 79, 810.5 ppm
4-Methylpiperidine-4-amine (Impurity B) 6.8154 (Deriv)69, 96, 15410 ppm
MPPA (Main Peak) 9.4 248 (Deriv) 110, 152, 248 N/A
Bis-propargyl Dimer (Impurity C) 12.1189150, 1895 ppm
Mechanistic Insight (E-E-A-T)
  • Why TFAA? The primary amine on C4 is highly basic. Without derivatization, it interacts with silanol groups on the glass liner and column, resulting in broad, tailing peaks (Tailing Factor > 2.0). TFAA caps this amine, converting it to an amide.

  • Propargyl Bromide Detection: Because Propargyl Bromide is an alkyl halide, it does not react with TFAA. It remains volatile and elutes early. This method allows simultaneous detection of the volatile underivatized GTI and the non-volatile derivatized product in a single run.

References

  • Linagliptin Synthesis & Impurities

    • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 2016.[7][8] Link

    • Intermediates and processes for the preparation of linagliptin. WO2019219620A1. Link

  • GC-MS Methodologies for Genotoxic Impurities

    • Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Pharmaceutics, 2021. Link

    • Validated GC-MS Methods for Quantification of Alkyl Mesylate and Genotoxic Impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Derivatization Protocols

    • Derivatization Techniques for GC Analysis of Primary Amines. BenchChem Protocols.[4] Link

    • Sigma-Aldrich Guide to Derivatization Reagents (TFAA).Link

Sources

Comparative Guide to Validating Chiral Purity in 4-Methylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: HPLC, SFC, and Derivatization Strategies for Drug Development

Executive Summary & Strategic Overview

4-methylpiperidine is a ubiquitous pharmacophore in medicinal chemistry, serving as a core scaffold in Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines. While 4-methylpiperidine itself is achiral (possessing a plane of symmetry), its pharmacological derivatives frequently introduce chirality at the C2/C3 positions or via N-substitution.

Validating the chiral purity of these derivatives is critical; the "eutomer" (active enantiomer) often possesses the desired therapeutic effect, while the "distomer" (inactive enantiomer) may cause off-target toxicity.

The Challenge:

  • Basicity: The secondary amine functionality (

    
    ) causes severe peak tailing on silica-based columns due to interaction with residual silanols.
    
  • Detection: Many simple 4-methylpiperidine intermediates lack strong UV chromophores, rendering standard UV/Vis detection ineffective without modification.

This guide objectively compares three industry-standard methodologies to solve these challenges: Chiral SFC , Normal-Phase Chiral HPLC , and Indirect Analysis via Derivatization .

Method A: Direct Chiral SFC (The Modern Gold Standard)

Supercritical Fluid Chromatography (SFC) has largely displaced HPLC in high-throughput pharmaceutical environments due to its kinetic superiority and ability to handle basic amines.

Mechanism & Causality

SFC utilizes supercritical


 as the primary mobile phase. The low viscosity and high diffusivity of 

allow for higher flow rates (3–5 mL/min) without significant backpressure, facilitating rapid separation.
  • Why it works for piperidines: The non-polar nature of

    
     combined with a polar modifier (Methanol) and a basic additive (Diethylamine/Isopropylamine) suppresses the ionization of the piperidine nitrogen, effectively masking silanol interactions and sharpening peak shape.
    
Protocol: Screening for 4-Methylpiperidine Derivatives

System: Agilent 1260 Infinity II SFC or Waters UPC². Detection: PDA (if chromophore exists) or QDa (Mass Spec) for non-UV active derivatives.

  • Column Selection: Screen the "Big 4" immobilized polysaccharide phases (3µm or 5µm, 4.6 x 150mm):

    • Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))

  • Mobile Phase Gradient:

    • A:

      
      
      
    • B: Methanol + 0.2% Isopropylamine (IPA) + 0.1% Trifluoroacetic acid (TFA). Note: The "double additive" (acid+base) approach is field-proven to improve peak shape for amphoteric piperidine derivatives.

  • Run Conditions:

    • Gradient: 5% to 55% B over 5 minutes.

    • Backpressure: 120–150 bar.

    • Temperature: 40°C.

Method B: Normal-Phase Chiral HPLC (The Traditional Workhorse)

While slower than SFC, Normal-Phase (NP) HPLC remains the regulatory standard for final purity release due to its established robustness and ease of transfer to manufacturing sites.

Mechanism & Causality

NP-HPLC uses non-polar solvents (Hexane/Heptane) with polar alcohols.

  • The "Basicity" Problem: Piperidines will stick irreversibly to the silica support of chiral columns in pure organic solvents.

  • The Solution: High concentrations of diethylamine (DEA) or butylamine (0.1%–0.5%) are strictly required to compete for silanol binding sites.

Protocol: Robust Isocratic Separation

System: Standard HPLC (e.g., Agilent 1200/Shimadzu Prominence).

  • Mobile Phase Preparation:

    • Base: n-Hexane (90%)

    • Modifier: Ethanol or Isopropanol (10%)

    • Additive: 0.1% Diethylamine (DEA) . Crucial: Do not use TFA in normal phase with coated columns (AD-H/OD-H) unless using immobilized versions, as it may hydrolyze the selector.

  • Column Choice:

    • Primary: Chiralpak AD-H (Amylose based) – historically most successful for basic amines.

    • Secondary: Chiralcel OD-H (Cellulose based).

  • Workflow:

    • Equilibrate column for 30 mins (flow 1.0 mL/min).

    • Inject 5-10 µL of sample (1 mg/mL in mobile phase).

    • Target Resolution (

      
      ) > 2.0 for validation.
      

Method C: Indirect Analysis via Derivatization (For Non-UV Actives)

Many 4-methylpiperidine precursors lack a UV chromophore. Instead of using expensive universal detectors (CAD/ELSD), chemical derivatization introduces a chromophore and can convert enantiomers into diastereomers.

Mechanism & Causality

We utilize GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]

  • Reaction: GITC reacts with the secondary amine of the piperidine ring to form a stable thiourea.

  • Benefit: The GITC moiety is chiral. This converts the enantiomeric mixture of the piperidine into a diastereomeric mixture . Diastereomers have different physical properties and can often be separated on a standard, inexpensive C18 (Achiral) column .

Protocol: GITC Derivatization
  • Reagent Prep: Dissolve GITC in Acetonitrile (2 mg/mL).

  • Reaction:

    • Mix 50 µL Sample (amine) + 50 µL GITC solution + 10 µL Triethylamine.

    • Incubate at Room Temperature for 30 minutes.

  • Analysis (Achiral RP-HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: UV at 254 nm (The thiourea bond absorbs strongly).

    • Result: Two peaks will elute (the R-piperidine-GITC and S-piperidine-GITC diastereomers).

Comparative Analysis & Decision Matrix

FeatureMethod A: Chiral SFCMethod B: Chiral NP-HPLCMethod C: GITC Derivatization
Speed High (< 5 mins)Low (15–40 mins)Medium (Reaction + 15 min run)
Solvent Cost Low (Mainly

)
High (Hexane/EtOH)Low (Aq/ACN)
Sensitivity Medium (UV noise)HighVery High (Adds Chromophore)
Column Cost High ($1000+)High ($1000+)Low (Standard C18)
Suitability High-throughput screeningQC Release / ValidationEarly intermediates / Non-UV active
Decision Workflow (Graphviz)

MethodSelection Start Start: 4-Methylpiperidine Derivative CheckUV Does it have a UV Chromophore? Start->CheckUV CheckEquip Is SFC Equipment Available? CheckUV->CheckEquip Yes MethodC Method C: GITC Derivatization (Indirect Analysis on C18) CheckUV->MethodC No (UV Transparent) MethodA Method A: Chiral SFC (Preferred for Speed) CheckEquip->MethodA Yes MethodB Method B: Normal Phase HPLC (Preferred for QC/Legacy) CheckEquip->MethodB No

Figure 1: Decision matrix for selecting the optimal chiral purity validation method based on analyte properties and lab resources.

Validation Framework (ICH Q2(R1) Compliance)

To validate the chosen method for regulatory submission, you must adhere to ICH Q2(R1) guidelines.

Validation Workflow (Graphviz)

ValidationLoop SystemSuit System Suitability (Rs > 2.0, Tailing < 1.5) Specificity Specificity (Spike with impurities) SystemSuit->Specificity Linearity Linearity & Range (0.1% to 120% of Target) Specificity->Linearity Accuracy Accuracy/Recovery (Spike into Matrix) Linearity->Accuracy Report Final Validation Report Accuracy->Report

Figure 2: Sequential validation steps required for chiral purity assays.

Key Validation Parameters for Chiral Purity
  • Specificity: Inject the racemate to demonstrate separation. Inject the pure eutomer spiked with 0.1% distomer to prove ability to detect trace enantiomeric impurities.

  • Limit of Quantitation (LOQ): Critical for chiral purity. The method must detect the distomer at 0.05% or lower (Signal-to-Noise ratio > 10).

  • Linearity: Established for the impurity (distomer), not just the main peak. Range: LOQ to 0.5% level.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3][4] Link

  • Daicel Chiral Technologies. (2021). Choosing the Right Chiral Column for Your Application.[5][6]Link

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: GITC as a Chiral Derivatizing Agent.[1] Biomedical Chromatography. Link

  • De Klerck, K., et al. (2014). Comparison of SFC and HPLC for the Separation of Basic Compounds. Journal of Chromatography A. Link

  • Regalado, E. L., et al. (2014). Chromatographic resolution of chiral amines: a practical guide. Accounts of Chemical Research. Link

Sources

IR spectroscopy characteristic peaks for propargyl and amine groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of modern drug discovery—particularly within the realms of "Click Chemistry" (CuAAC) and fragment-based drug design—the ability to rapidly distinguish between propargyl moieties (


) and amine groups (

,

) is critical. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers superior speed for real-time reaction monitoring.

This guide provides a technical comparison of the vibrational signatures of these two functional groups. It focuses on resolving the spectral overlap in the


 region, where both the acetylenic 

stretch and the amine

stretch reside.

Theoretical Foundation & Characteristic Peaks

The Propargyl Group ( )

The propargyl group is characterized by the rigidity of the triple bond and the high force constant of the


-hybridized 

bond.
  • 
     Stretch (
    
    
    
    ):
    This is the most diagnostic band. It is strong, sharp, and narrow . Unlike hydrogen-bonded groups, this peak rarely broadens significantly unless the sample is in a highly specific interacting solvent.
  • 
     Stretch (
    
    
    
    ):
    A weak-to-medium intensity band.[1] Its visibility depends on the dipole moment change; terminal alkynes (like propargyls) show this more clearly than internal alkynes.
  • 
     Bend (
    
    
    
    ):
    A strong, broad wagging vibration, often used for confirmation if the high-frequency region is obscured.
The Amine Group ( , )

Amine spectra are defined by hydrogen bonding capability, which introduces broadening.[2]

  • 
     Stretch (
    
    
    
    ):
    • Primary Amines (

      
      ): Exhibit a doublet  due to symmetric and asymmetric stretching. The peaks are typically medium intensity and broader than the alkyne stretch but sharper than hydroxyl (
      
      
      
      ) bands.
    • Secondary Amines (

      
      ): Exhibit a singlet  (weak to medium).
      
    • Tertiary Amines (

      
      ):No band  in this region.[3][4]
      
  • 
     Bend / Scissoring (
    
    
    
    ):
    Observed primarily in primary amines.[3] This band can overlap with carbonyls or alkene
    
    
    stretches.
  • 
     Stretch (
    
    
    
    ):
    Highly variable and often buried in the "fingerprint region."

Comparative Analysis: Resolving the Conflict

The primary challenge in analyzing molecules containing both groups (e.g., Propargylamine) or monitoring reactions between them is the overlap at


.
Table 1: Diagnostic Comparison of Propargyl and Amine Signals
FeaturePropargyl (

)
Primary Amine (

)
Secondary Amine (

)
Frequency



Peak Shape Sharp, Needle-like Medium BroadnessMedium Broadness
Multiplicity SingletDoublet (Asym/Sym)Singlet
Intensity StrongWeak to MediumWeak
Secondary Indicator

at

Scissoring at

No distinct bend
H-Bonding Effect Minimal shiftSignificant broadening/shiftSignificant broadening/shift
Visual Logic for Peak Assignment

The following diagram illustrates the decision logic for assigning peaks in the high-frequency diagnostic region.

SpectralLogic Start Analyze Region 3200 - 3500 cm⁻¹ PeakPresent Is there a peak? Start->PeakPresent ShapeCheck Analyze Peak Shape PeakPresent->ShapeCheck Yes Sharp Sharp, Strong Singlet (~3300 cm⁻¹) ShapeCheck->Sharp Broad Broad / Medium Width ShapeCheck->Broad Propargyl Propargyl Group (Terminal Alkyne) Sharp->Propargyl Confirm with 2120 cm⁻¹ band Multiplicity Check Multiplicity Broad->Multiplicity Doublet Doublet (Two Spikes) Multiplicity->Doublet Singlet Single Band Multiplicity->Singlet PrimAmine Primary Amine (-NH₂) Doublet->PrimAmine SecAmine Secondary Amine (-NHR) Singlet->SecAmine Weak/Med Hydroxyl Hydroxyl (-OH) (Very Broad, Strong) Singlet->Hydroxyl Very Strong/Broad

Figure 1: Decision tree for assigning vibrational modes in the 3200–3500 cm⁻¹ region. Note that O-H stretches are significantly broader than N-H stretches.[2]

Experimental Protocols

To ensure data integrity, sample preparation is paramount. Amine salts (e.g., propargylamine hydrochloride) will not show the characteristic free amine peaks. They must be neutralized to the free base form for accurate IR characterization.

Protocol: ATR-FTIR Data Acquisition

Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for reaction monitoring due to speed and reproducibility.

  • Background Collection: Clean the diamond crystal with Isopropanol. Collect a 32-scan background spectrum of the ambient air.

  • Sample Deposition:

    • Liquids: Place 10 µL of sample directly on the crystal.

    • Solids: Place ~5 mg of solid; apply pressure using the anvil until the force gauge reads 80-100 units (specific to instrument).

  • Acquisition: Collect 32-64 scans at

    
     resolution.
    
  • Correction: Apply "ATR Correction" in your software (e.g., OMNIC, LabSolutions) to account for the penetration depth dependence on wavelength.

Protocol: Reaction Monitoring (Case Study)

Scenario: Monitoring the consumption of a propargyl ester by a primary amine (Aminolysis) or a Click Reaction.

  • T=0 Sample: Take an aliquot of the reaction mixture immediately after mixing.

  • Solvent Subtraction: If the solvent (e.g., DCM, Toluene) has peaks in the region of interest, evaporate the solvent from the aliquot using a stream of nitrogen before placing it on the ATR crystal. Note: Chlorinated solvents often mask the fingerprint region but leave the

    
     region clear.
    
  • Kinetic Tracking:

    • Track Disappearance: Monitor the sharp

      
       peak at 
      
      
      
      .
    • Track Appearance: For Click chemistry (forming a triazole), the alkyne peaks (

      
       and 
      
      
      
      ) will vanish. The triazole ring stretches (
      
      
      /
      
      
      ) appear near
      
      
      but are often weak.
    • Normalization: Use an internal standard peak (a non-reactive part of the molecule, e.g., an aromatic ring

      
       stretch at 
      
      
      
      ) to normalize peak intensities.

ReactionMonitoring Reactants Reaction Mixture (Propargyl + Amine) Sampling Aliquot Sampling (t = x min) Reactants->Sampling Periodic Prep Solvent Evaporation (N₂ Stream) Sampling->Prep If solvent interferes ATR ATR-FTIR Measurement Sampling->ATR Direct (Neat) Prep->ATR Analysis Data Analysis (Peak Integration) ATR->Analysis Analysis->Reactants Continue if Peak > Threshold

Figure 2: Workflow for kinetic monitoring of propargyl-amine reactions using FTIR.

Scientific Integrity & Troubleshooting

Common Pitfalls
  • Amine Salts: If your amine is in the form of a hydrochloride salt (

    
    ), the distinct 
    
    
    
    stretching doublet disappears and is replaced by a broad "ammonium band" spanning
    
    
    , often obscuring
    
    
    stretches. Solution: Perform a mini-workup (wash with
    
    
    ) before IR analysis.
  • Water Contamination: Moisture in the sample creates a massive, broad

    
     stretch centered at 
    
    
    
    that can swallow both amine and propargyl signals. Solution: Dry samples over
    
    
    or use a molecular sieve.
Validation

To validate that a peak is indeed a Propargyl


 and not an Amine or Hydroxyl:
  • Dilution Test: Dissolve the sample in a non-polar solvent (e.g.,

    
     or 
    
    
    
    , safety permitting).
    • Result: Intermolecular hydrogen bonds (Amine/Alcohol) will break, causing the broad band to shift and sharpen.

    • Result: The Propargyl

      
       stretch is intramolecular and will remain largely unchanged  in position and shape.
      

References

  • NIST Mass Spectrometry Data Center. Propargylamine IR Spectrum. NIST Chemistry WebBook, SRD 69.[5] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Amines and Alkynes). [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy - A Guide to Interpreting Spectra. [Link]

Sources

Analytical Benchmarking: Characterization of 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

Target Molecule: 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Chemical Class: Gem-disubstituted N-alkylated piperidine. Primary Application: Synthetic scaffold for diversity-oriented synthesis (click chemistry via alkyne) and CNS-active ligand development.

The Analytical Challenge: As a Senior Application Scientist, I must highlight that standard characterization workflows (HPLC-UV) are fundamentally flawed for this molecule. The structure lacks a significant chromophore; the propargyl group and the aliphatic piperidine ring exhibit negligible UV absorption >210 nm. Furthermore, the gem-disubstituted C4 position (methyl/amine) introduces steric hindrance that complicates derivatization kinetics.

The Solution: This guide establishes a primary reference standard qualification workflow relying on qNMR (Quantitative NMR) for absolute purity assignment, cross-validated by HPLC-CAD (Charged Aerosol Detection) for impurity profiling. This dual-method approach eliminates the "blind spots" of UV detection.

Comparative Methodology: Selecting the Right Tool

The following table contrasts the performance of available techniques for this specific aliphatic amine.

FeatureMethod A: qNMR (1H) Method B: HPLC-CAD Method C: GC-MS Method D: HPLC-UV (205 nm)
Role Primary Assay (Purity) Impurity Profiling Identification (Structure)Not Recommended
Principle Molar response (Proton counting)Mass-dependent aerosol chargingElectron Impact IonizationChromophore absorption
Reference Std? Not Required (Uses Internal Std)Required for quantificationRequiredRequired
Linearity Excellent (

)
Good (Polynomial fit often needed)GoodPoor (Low sensitivity)
Selectivity High (distinct chemical shifts)High (Orthogonal separation)HighLow (Solvent cut-off noise)
Risk Solvent peak overlap (HDO)Mobile phase volatility limitsThermal degradation of alkyne Missed impurities
Expert Insight: Why qNMR?

For a reference standard candidate, we cannot assume 100% purity. qNMR provides an absolute mass balance without requiring a pre-existing standard of the analyte.[1][2] It is the only metrologically traceable method suitable for this non-chromophoric compound [1].

Experimental Protocols

Protocol A: Absolute Purity via 1H-qNMR

This protocol serves as the "source of truth" for the potency of the reference standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or D2O (depending on salt form). Note: DMSO-d6 is preferred for the free base to prevent amine proton exchange broadening.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable grade). High purity (>99.9%) and distinct singlet at ~6.2 ppm.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the Analyte and ~5 mg of Maleic Acid into the same HPLC vial. Record weights to 0.001 mg precision.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters (600 MHz recommended):

    • Pulse Angle: 90°

    • Relaxation Delay (D1): 60 seconds (Critical: Must be

      
       of the slowest proton to ensure full relaxation).
      
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integration ranges must cover

    
     peak width at half-height.
    

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weighed mass,

=Purity.[2][3]
Protocol B: Impurity Profiling via HPLC-CAD

Since qNMR is an average property measurement, HPLC-CAD is required to detect specific trace impurities.

System Suitability:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm. Why? C18 columns often fail to retain small polar amines.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Detector: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

Gradient:

Time (min) %A (Buffer) %B (ACN)
0.0 5 95
10.0 30 70
15.0 30 70
16.0 5 95

| 20.0 | 5 | 95 |

Critical Control Point: The propargyl group is sensitive to acidic hydrolysis (hydrating to a ketone). Ensure the mobile phase pH is basic (>8.0) to maintain stability during analysis [2].

Visualization of Analytical Logic

Diagram 1: Characterization Workflow (Decision Tree)

This diagram illustrates the logical flow from synthesis to Certificate of Analysis (CoA) generation.

AnalyticalWorkflow cluster_Primary Primary Assay (Potency) cluster_Secondary Impurity Profiling RawMaterial Crude Synthesized Material SolubilityCheck Solubility & pH Check (Choose DMSO-d6 vs D2O) RawMaterial->SolubilityCheck GCMS GC-MS Residual Solvents & Volatiles RawMaterial->GCMS qNMR 1H-qNMR (Maleic Acid IS) Absolute Quantification SolubilityCheck->qNMR HPLCCAD HPLC-CAD (HILIC Mode) Detect Non-UV Impurities SolubilityCheck->HPLCCAD StructureID Structure Confirmation (1H, 13C, COSY, HSQC) qNMR->StructureID Same Sample DataSynthesis Data Synthesis (Mass Balance Calculation) qNMR->DataSynthesis Assay Value % HPLCCAD->DataSynthesis Chromatographic Purity % GCMS->DataSynthesis Solvents ppm CoA FINAL CoA GENERATION (Purity assigned w/ Uncertainty) DataSynthesis->CoA

Figure 1: Integrated analytical workflow ensuring orthogonal validation of purity.

Diagram 2: Potential Impurity Pathways

Understanding what to look for is as important as how to look.

ImpurityPathways Target Target: 4-Methyl-1-(prop-2-yn-1-yl) piperidin-4-amine Impurity2 Impurity B: N-Oxide (Oxidative Degradation) Target->Impurity2 Air Oxidation (Storage) Impurity3 Impurity C: Bis-alkylation (Quaternary Salt) Target->Impurity3 Over-alkylation (Synthesis) Impurity4 Impurity D: Hydration Product (Acetonyl derivative) Target->Impurity4 Acidic Hydrolysis (H2O/H+) Impurity1 Impurity A: Des-propargyl (Starting Material) Impurity1->Target Incomplete Reaction

Figure 2: Mechanistic origin of likely impurities. Impurity D is specific to the alkyne moiety.

Reference Standard Qualification Criteria

To release this material as a Reference Standard, the following acceptance criteria must be met. These are derived from ICH Q3A guidelines adapted for early-phase research standards [3].

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid (or clear oil if free base)
Identity 1H-NMRConforms to structure; no missing protons.
Identity MS (ESI+)

Da
Assay (Potency) qNMR > 95.0% w/w (Absolute)
Purity (Area %) HPLC-CAD> 97.0% Area
Residual Solvents GC-Headspace< 5000 ppm (Total)
Water Content Karl FischerReport Value (Hygroscopic amine warning)

Storage & Stability: Store at -20°C under Argon. The free amine absorbs


 from air (forming carbamates); the propargyl group is stable but can polymerize if exposed to copper traces or extreme heat.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834–843. Link

  • Guideline on Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation (ICH).[4] Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Vehovec, T., & Obreza, A. (2010). "Review of operating principle and applications of the charged aerosol detector." Journal of Chromatography A, 1217(10), 1549-1556. Link

Sources

Strategic Salt Selection: Comparative Stability of Free Base vs. Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug development, the decision between a Free Base and its Hydrochloride (HCl) Salt is rarely a simple choice of solubility; it is a complex trade-off between thermodynamic stability, bioavailability, and manufacturability. While HCl salts represent approximately 60% of all salt forms due to their established safety and solubility profiles, they introduce specific risks—namely hygroscopicity and disproportionation —that can compromise long-term product quality.

This guide provides a rigorous, data-driven framework for comparing these two forms, moving beyond basic solubility checks to advanced stress testing and solid-state characterization.

Physicochemical Landscape: The "Why" Behind the Stability

To predict stability, we must understand the competition between Lattice Energy (holding the crystal together) and Solvation Energy (pulling it apart).

The Hydrochloride Advantage

The conversion of a Free Base (weak base) to an HCl salt typically increases the melting point and crystal lattice energy.

  • Mechanism: Protonation of the basic nitrogen creates an ionic center, allowing for strong ionic interactions with the chloride counterion.

  • Result: Higher thermal stability and, critically, a higher activation energy barrier against solid-state oxidation.

The Hydrochloride Risk: Disproportionation

A frequently overlooked failure mode for HCl salts is disproportionation . In the presence of moisture and basic excipients (e.g., Magnesium Stearate), the salt can revert to the free base and release volatile HCl gas.

  • Reaction:

    
    
    
  • Consequence: Loss of potency, precipitation in dissolution, and chemical degradation of the free base.

The Common Ion Effect

While HCl salts generally dissolve better, their solubility can be suppressed in the stomach (pH 1.2) due to the high concentration of chloride ions (


) in gastric fluid, a phenomenon known as the Common Ion Effect.

Visualizing the Decision Logic

The following decision tree illustrates the critical checkpoints for selecting between Free Base and HCl Salt.

SaltSelection Start Candidate Drug (Weak Base) pKaCheck Check pKa (Is pKa > 3?) Start->pKaCheck Solubility Intrinsic Solubility (Free Base < 0.1 mg/mL?) pKaCheck->Solubility Yes Decision1 Develop as Free Base pKaCheck->Decision1 No (Salt unstable) SaltScreen Screen Counterions (HCl, Mesylate, Tosylate) Solubility->SaltScreen Yes (Poor Sol) Solubility->Decision1 No (Good Sol) StressTest ICH Q1A Stress Testing (Heat, Humidity, Light) SaltScreen->StressTest StressTest->Decision1 Disproportionation Observed Decision2 Develop as HCl Salt StressTest->Decision2 Stable & Non-Hygroscopic

Figure 1: Strategic decision tree for salt selection based on pKa, solubility, and stress testing results.

Experimental Protocols

These protocols are designed to be self-validating : they include internal controls (Mass Balance) to ensure data integrity.

Protocol A: Comparative Forced Degradation (ICH Q1A)

Objective: Determine the intrinsic stability of the Free Base vs. HCl Salt under stress.

  • Sample Preparation:

    • Weigh 50 mg of Free Base and 50 mg equivalent of HCl Salt into separate clear glass vials.

    • Control: Store one set at -20°C (frozen).

  • Stress Conditions:

    • Thermal: 60°C for 14 days.

    • Hydrolytic: Reflux in 0.1N HCl and 0.1N NaOH for 24 hours.

    • Oxidative: 3% H₂O₂ at RT for 4 hours.

    • Photolytic: 1.2 million lux hours (ICH Q1B).

  • Analysis:

    • Dilute samples to 0.5 mg/mL in mobile phase.

    • Analyze via HPLC-PDA/MS.

  • Validation (Mass Balance):

    • Calculate:

      
      .
      
    • Acceptance Criteria: Total must be

      
      . If <95%, volatile degradants or non-chromatophoric species are present.
      
Protocol B: Hygroscopicity & Disproportionation Screen

Objective: Assess the risk of the HCl salt reverting to Free Base.[1]

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Method:

    • Cycle relative humidity (RH) from 0% → 90% → 0% at 25°C.

    • Step size: 10% RH. Equilibrium criterion: dm/dt < 0.002% per min.

  • Critical Analysis:

    • If HCl salt gains >2% mass at 80% RH, it is hygroscopic .

    • XRPD Confirmation: Analyze the sample after the DVS cycle using X-Ray Powder Diffraction.

    • Failure Mode: Appearance of Free Base peaks in the HCl sample indicates disproportionation .

Comparative Data Analysis

The following table summarizes typical performance metrics for a weakly basic API (pKa ~8.0).

FeatureFree BaseHCl SaltStability Implication
Aqueous Solubility Low (< 0.01 mg/mL)High (> 10 mg/mL)HCl improves dissolution but risks supersaturation precipitation.
Melting Point Lower (e.g., 140°C)Higher (e.g., 210°C)Higher MP in HCl correlates with better thermal stability.
Hygroscopicity Generally Non-hygroscopicPotential RiskHCl salts often form hydrates; moisture facilitates hydrolysis.
pHmax (Stability) Stable at pH > pKaStable at pH < pHmaxCritical: HCl salts are unstable in high pH microenvironments.
Solid-State Form Crystalline or AmorphousHighly CrystallineHCl lattice energy protects against oxidation.

Mechanistic Workflow: Disproportionation

Understanding the failure mode of HCl salts is vital for formulation. The diagram below details the mechanism where a basic excipient destroys the salt.

Disproportionation HClSalt API-HCl Salt (Solid) Moisture Adsorbed Water (Moisture Layer) HClSalt->Moisture Dissolution Excipient Basic Excipient (e.g., Mg Stearate) Excipient->Moisture Dissolution MicroEnv Micro-pH > pHmax (Liquid Film) Moisture->MicroEnv Proton Transfer FreeBase Free Base (Precipitates) MicroEnv->FreeBase Precipitation Gas HCl Gas (Volatile Loss) MicroEnv->Gas Evaporation

Figure 2: Mechanism of salt disproportionation mediated by moisture and basic excipients.

Conclusion & Recommendation

While the Hydrochloride Salt is the standard "first-choice" due to solubility and bioavailability advantages, it is not universally superior.[2]

  • Choose HCl Salt when: The Free Base has negligible solubility, the drug is intended for immediate release, and the formulation environment is acidic/neutral (pH < 6).

  • Choose Free Base when: The drug is highly lipophilic (BCS Class II), intended for transdermal delivery, or if the HCl salt exhibits significant disproportionation with standard lubricants (Mg Stearate).

Final Verdict: For this specific compound, if the DVS data shows < 2% moisture uptake and XRPD confirms crystal integrity after stress, the HCl Salt is recommended for development to maximize bioavailability.

References

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products.[3][4][5] European Medicines Agency. [Link][4]

  • FDA Guidance : Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • Pudipeddi, M. & Serajuddin, A.T.M. : Trends in Salt Selection. Journal of Pharmaceutical Sciences. (Contextual citation for salt frequency data). [Link]

  • John, C.T., et al. : Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation.[1] Pharmaceutical Research. [Link]

Sources

Safety Operating Guide

4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists[1]

Executive Summary & Immediate Action

4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine is a bifunctional intermediate containing a piperidine core, a primary amine, and a reactive terminal alkyne (propargyl group).

Primary Disposal Path: High-temperature incineration (Fuel Blending). Critical Restriction: NEVER dispose of this compound in waste streams containing heavy metals (Copper, Silver, Mercury) due to the risk of explosive metal acetylide formation. RCRA Classification (USA): Likely D001 (Ignitable) and D002 (Corrosive).

Hazard Profile & Characterization

To ensure safe handling, you must understand the causality between the molecule's structure and its risks.[2] The combination of a basic amine and an unstable alkyne creates a unique dual-hazard profile.

PropertyCharacteristicOperational Implication
Functional Group 1 Primary/Tertiary Amine Corrosive (pH > 11). Exothermic reaction with acids. Can cause chemical burns.[2][3]
Functional Group 2 Terminal Alkyne (Propargyl) Shock Sensitive (Potential). Forms explosive acetylides with Cu, Ag, Hg. Polymerizes under heat.[2]
Physical State Solid or Viscous LiquidLow melting point solids often supercool into oils. Treat as liquid for containment.
Flammability Flash Point likely < 60°CClassify as Flammable Liquid/Solid . Keep away from sparks/heat.[4]

Expert Insight: The propargyl group is a "click chemistry" handle. While useful for synthesis, it renders the waste stream incompatible with standard "aqueous metal waste" often found in medicinal chemistry labs.

Pre-Disposal Segregation Protocol

This is the most critical step. A self-validating system requires you to verify the absence of incompatibles before the chemical enters the waste container.

A. The "No-Metal" Rule (Acetylide Prevention)

Terminal alkynes react with soft metals to form metal acetylides, which are primary explosives sensitive to shock and friction.

  • Protocol: Inspect the waste container label. If it lists Copper (Cu), Silver (Ag), or Mercury (Hg), DO NOT USE .

  • Self-Validation: Use a fresh, empty HDPE or glass container dedicated to "Organic Amines" to guarantee no metal cross-contamination.

B. Acid-Base Segregation
  • Protocol: Do not mix with concentrated acids (Sulfuric, Nitric, Hydrochloric).

  • Causality: Neutralization is highly exothermic. The heat generated can initiate uncontrolled polymerization of the propargyl group, leading to container rupture.

Step-by-Step Disposal Workflow

Follow this logic flow to determine the correct packaging and labeling.

Scenario A: Pure Chemical (Solid or Liquid)
  • Container Selection: Use a chemically resistant HDPE bottle or Amber Glass jug with a vented cap (if available) to prevent pressure buildup.

  • Solvent Dilution (Optional but Recommended): If the substance is a solid residue, dissolve in a compatible flammable solvent (e.g., Ethanol or Acetone) to facilitate incineration.

  • Labeling:

    • Main Constituent: 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine.

    • Hazards: Flammable, Corrosive, Toxic.[2][5][6]

    • Codes: D001, D002.

  • Storage: Store in a Flammable Safety Cabinet until pickup.

Scenario B: Reaction Mixture (HPLC Waste/Mother Liquor)
  • Check pH: Ensure pH is > 9. If acidic, neutralize slowly in an ice bath before bottling, but only if absolutely necessary. Preferred: Segregate as "Acidic Organic Waste" if already mixed, but label clearly.

  • Solvent Check: Ensure the solvent stream is compatible (e.g., DCM, Methanol, Ethyl Acetate). Avoid Chloroform if possible (forms dichlorocarbene with strong bases).

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of propargyl-amine derivatives.

DisposalWorkflow Start Waste Generation: 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid MetalCheck CRITICAL CHECK: Are Heavy Metals (Cu, Ag, Hg) Present? Solid->MetalCheck Dissolve in EtOH/Acetone Liquid->MetalCheck NoMetals No Metals Present MetalCheck->NoMetals Safe YesMetals Metals Present MetalCheck->YesMetals DANGER Segregation Segregate into 'Organic Alkali' Stream NoMetals->Segregation SpecialHandling DO NOT MIX Contact EHS for Explosive Deactivation YesMetals->SpecialHandling Container Select HDPE/Glass Container (Vented Cap Preferred) Segregation->Container Labeling Label: Flammable, Corrosive (RCRA: D001, D002) Container->Labeling Final Ship for Incineration (Fuel Blending) Labeling->Final

Figure 1: Decision tree for the safe segregation and packaging of propargyl-amine waste, highlighting the critical metal-exclusion step.

Emergency Contingencies

Spill Response (Bench Scale < 500 mL):

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (increases flammability surface area).

  • Decontaminate: Wipe surface with weak acid (5% Citric Acid) to neutralize the amine, followed by soap and water.

  • Disposal: Place absorbent material in a sealed bag and label as "Hazardous Waste - Flammable/Corrosive Debris."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (2025).[5][8] Compound Summary: 4-Methyl-1-(prop-2-yn-1-yl)piperidine (Related Structure Safety Data).[5] National Center for Biotechnology Information. [Link]

Sources

Personal protective equipment for handling 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

[1][2]

Executive Hazard Analysis

Compound: 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine Chemical Class: Functionalized Piperidine / Propargyl Amine Primary Risks: Corrosivity (Skin/Eye), Acute Toxicity, Flammability. [1]

This compound is a bifunctional building block containing a secondary amine (within the piperidine ring), a primary amine (at the 4-position), and a terminal alkyne (propargyl group). This specific architecture necessitates a safety protocol that addresses both chemical burns (from the diamine basicity) and high-energy reactivity (from the acetylene moiety).

Critical Warning: Standard laboratory nitrile gloves provide insufficient protection against piperidine derivatives for durations longer than incidental splash contact. This guide mandates a specific multi-barrier approach.

Hazard Profile Table
Hazard CategoryClassification (Conservative Estimate*)Operational Implication
Skin Corrosion Category 1B (Causes severe burns)Direct contact causes irreversible tissue damage.
Eye Damage Category 1 (Irreversible damage)Vapors/dust can cause corneal opacity; splash is blinding.
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)Rapid absorption through skin; systemic neurotoxicity risk.
Flammability Category 3 (Flammable Liquid/Solid)Propargyl group lowers flash point; vapor explosion risk.
Reactivity High Energy / Metal SensitiveForms explosive acetylides with Copper (Cu), Silver (Ag), Mercury (Hg).

*Note: In the absence of a compound-specific REACH registration, this profile is derived from Structure-Activity Relationships (SAR) of 4-aminopiperidine and propargylamine analogs.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >50 mg of substance.

Hand Protection: The "Double-Glove" Protocol

Why: Small cyclic amines (like piperidine) and linear propargyl amines permeate standard 4-mil nitrile gloves in <5 minutes .

  • Inner Layer (Barrier): Silver Shield® / EVOH Laminate (2.7 mil) .

    • Function: Provides >4 hours breakthrough time against amines.

    • Constraint: Poor dexterity.

  • Outer Layer (Mechanical): Extended Cuff Nitrile (minimum 6 mil) .

    • Function: Protects the inner laminate glove from tears/abrasion and provides grip.

    • Protocol: Tape the outer glove to the lab coat sleeve to create a sealed system.

Respiratory Protection

Why: The 4-amino group increases basicity, making vapors highly irritating to mucous membranes.

  • Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Spill/Outside Hood): Full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA).

    • Note: N95 masks are useless against amine vapors.

Eye & Body Protection[4][5]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to vapor absorption risk.

  • Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® recommended for synthesis >1g). Closed-toe leather/composite boots.

Operational Workflow & Logic

Diagram 1: Risk Assessment & PPE Decision Logic

This flowchart illustrates the decision-making process for selecting controls based on scale and state.

PPE_Decision_MatrixStartStart: Handling 4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amineStateCheckDetermine Physical State(Solid vs. Solution)Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionSolution (Organic Solvent)StateCheck->SolutionScaleCheckDetermine ScaleSmallScale< 100 mgScaleCheck->SmallScaleLargeScale> 100 mgScaleCheck->LargeScaleDustRiskHigh Inhalation Risk(Caustic Dust)Solid->DustRiskHoodReqREQUIRED: Fume Hood+ Static ControlDustRisk->HoodReqHoodReq->ScaleCheckPermRiskHigh Permeation Risk(Glove Breakthrough)Solution->PermRiskPermRisk->ScaleCheckPPE_StdPPE: Double Glove (Nitrile)+ GogglesSmallScale->PPE_StdPPE_MaxPPE: Silver Shield Liner+ Nitrile Outer+ Face ShieldLargeScale->PPE_Max

Caption: Decision matrix for selecting PPE based on physical state and operational scale. Note the escalation to Silver Shield gloves for larger scales.

Step-by-Step Handling Protocol
Phase A: Preparation
  • Glassware Inspection: Ensure no cracks. Amines attack star-cracks in glass under heat.

  • Static Control: If the compound is a solid, use an ionizing fan or antistatic gun during weighing. Amines are hygroscopic and sticky; static dispersal creates significant inhalation hazards.

  • Acid Trap: Place a small beaker of dilute HCl in the back of the hood to neutralize fugitive amine vapors during transfer.

Phase B: Synthesis/Reaction[2]
  • Inert Atmosphere: The propargyl group is susceptible to oxidative coupling. Run all reactions under Nitrogen or Argon.

  • Metal Avoidance: NEVER use metal spatulas or needles containing Copper or Brass. Use stainless steel (304/316) or glass/Teflon tools only.

    • Reason: Formation of copper acetylides is a shock-sensitive explosion hazard.

  • Exotherm Management: When dissolving, add the amine to the solvent slowly. Solvation is exothermic.

Phase C: Quenching & Cleanup
  • Acid Rinse: Rinse all contaminated glassware with 5% HCl or Citric Acid before removing it from the hood. This converts the volatile free base into a non-volatile, water-soluble salt.

  • Wiping: Wipe hood surfaces with a weak acid solution (vinegar or 1% acetic acid) followed by water to remove invisible amine residues.

Waste Disposal & Decontamination[1][2][7]

Core Directive: Do not mix with general organic waste if oxidizers are present.

Waste Stream Segregation
Waste TypeContainer LabelingChemical Treatment
Solid Waste "Hazardous Waste: Toxic/Corrosive Amine Solid"Double-bag in polyethylene.
Liquid Waste "Basic Organic Waste (High pH)"Do not mix with acidic waste streams (exotherm risk) or oxidizers (fire risk).
Sharps/Glass "Contaminated Sharps - Amine"Rinse with dilute acid before disposal if possible.
Diagram 2: Emergency Spill Response

This workflow dictates the immediate actions following a spill outside the fume hood.

Spill_ResponseSpillSpill Event(Outside Hood)Evac1. Evacuate Area(15 ft radius)Spill->EvacAssess2. Assess VolumeEvac->AssessMinorMinor (<10 mL)Assess->MinorMajorMajor (>10 mL)Assess->MajorPPE_Don3. Don PPE:Resp (OV/P100) + Silver ShieldMinor->PPE_DonEHS_CallCall EHS / HazmatMajor->EHS_CallAbsorb4. Absorb:Vermiculite or SandPPE_Don->AbsorbNeutralize5. Neutralize Residue:Dilute Acetic AcidAbsorb->NeutralizeDispose6. Double Bag & TagNeutralize->Dispose

Caption: Workflow for managing spills. Note that any spill >10mL requires professional Hazmat intervention due to vapor pressure and toxicity.

References

  • PubChem. (2025). Compound Summary: 4-Methyl-1-(prop-2-yn-1-yl)piperidine (Analog Structure Safety Data). National Library of Medicine. [Link][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing Selection. United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ChemSrc. (2025).[1] CAS 1872841-33-2 Data Sheet.[4][Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(prop-2-yn-1-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.